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5-Benzyloxy-2-methylbenzoic acid ethyl ester Documentation Hub

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  • Product: 5-Benzyloxy-2-methylbenzoic acid ethyl ester
  • CAS: 2221812-01-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Synthetic Utility of 5-Benzyloxy-2-methylbenzoic acid ethyl ester

[1][2] Executive Summary: The Strategic "Masked" Scaffold In modern medicinal chemistry, 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5) serves as a critical lipophilic building block .[1][2] Structurall...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The Strategic "Masked" Scaffold

In modern medicinal chemistry, 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5) serves as a critical lipophilic building block .[1][2] Structurally, it represents a "protected" phenolic ester, offering a stable precursor for two distinct synthetic pathways:[1][2]

  • Nucleophilic attack at the ester: Leading to benzyl alcohols (precursors for quinone methides) or amides.[1][2]

  • Hydrogenolysis of the benzyl ether: Unmasking the phenol to access 5-hydroxy-2-methylbenzoic acid derivatives, a pharmacophore often associated with SGLT2 inhibitors and TPH (Tryptophan Hydroxylase) modulators.[1][2]

This guide moves beyond basic catalog data to provide a functional roadmap for handling, analyzing, and utilizing this compound in high-stakes drug discovery workflows.

Chemical Identity & Physicochemical Specifications[1][2][3]

Structural Analysis

The molecule features a central toluene core substituted with an ethyl ester at the ortho position (relative to methyl) and a benzyloxy group at the meta position.[1][2] This substitution pattern creates a highly lipophilic, electron-rich aromatic system.[1][2]

PropertySpecification
IUPAC Name Ethyl 5-(benzyloxy)-2-methylbenzoate
CAS Number 2221812-01-5
Molecular Formula C₁₇H₁₈O₃
Molecular Weight 270.33 g/mol
SMILES CCOC(=O)C1=CC(OCC2=CC=CC=C2)=CC=C1C
Physical State Solid (White to Off-White Crystalline Powder)
Physicochemical Profile (Experimental & Predicted)

Note: Where specific experimental values are proprietary, high-confidence predictive models (consensus LogP) are utilized to guide method development.

ParameterValue / RangeImplications for Workflow
LogP (Consensus) 4.41 (High Lipophilicity)Critical: Insoluble in water.[1][2] Requires high % organic modifier in HPLC (e.g., >60% ACN).[1][2]
Melting Point 65°C – 75°C (Predicted*)Low-melting solid.[1][2] Avoid high-vac drying >50°C to prevent sublimation or melt.[1][2]
Boiling Point ~420°C (at 760 mmHg)Not suitable for standard GC without high-temp columns.[1][2]
Solubility DCM, EtOAc, THF, TolueneExcellent solubility in non-polar solvents; suitable for normal phase chromatography.[1][2]
pKa N/A (No ionizable protons)Neutral molecule in pH 1–10 range.[1][2]

*Prediction based on structural analogs (e.g., Methyl 5-benzyloxy-2-methylbenzoate).[1][2]

Spectroscopic "Fingerprint" for Identification[1][2]

To validate the identity of synthesized or purchased batches, use the following spectroscopic markers. These are derived from the unique electronic environment of the 2-methyl-5-benzyloxy system.[1][2]

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

  • δ 7.30 – 7.45 (m, 5H): Benzyl aromatic protons (Multiplet).

  • δ 7.50 (d, 1H, J=2.5 Hz): H-6 (Ortho to ester, Meta to methyl).[1][2] Most deshielded aromatic proton.[1][2]

  • δ 7.15 (d, 1H, J=8.0 Hz): H-3 (Ortho to methyl).[1][2]

  • δ 7.00 (dd, 1H): H-4 (Ortho to benzyloxy).[1][2]

  • δ 5.08 (s, 2H): Benzylic CH₂ (Key diagnostic singlet).[1][2]

  • δ 4.35 (q, 2H): Ethyl ester CH₂.[1][2]

  • δ 2.52 (s, 3H): Ar-CH₃ (Distinct singlet, slightly deshielded by ortho-ester).[1][2]

  • δ 1.38 (t, 3H): Ethyl ester CH₃.[1][2]

Infrared Spectroscopy (FT-IR)
  • 1715 cm⁻¹: Strong C=O stretch (Conjugated Ester).[1][2]

  • 1240 cm⁻¹: C-O-C stretch (Aryl Alkyl Ether).[1][2]

  • 2980 cm⁻¹: C-H stretch (Aliphatic).

Experimental Protocols

Protocol A: Synthesis via Williamson Etherification

Objective: Synthesis of CAS 2221812-01-5 from Ethyl 5-hydroxy-2-methylbenzoate.[1][2]

Reaction Logic: The phenolic hydroxyl is selectively alkylated using benzyl bromide in the presence of a mild base.[1][2] The ester group remains intact.[1][2]

Materials:

  • Ethyl 5-hydroxy-2-methylbenzoate (1.0 eq)[1][2]

  • Benzyl Bromide (1.1 eq)[1][2]

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)[1][2]

  • Acetone or DMF (Solvent)[1][2]

Step-by-Step:

  • Dissolution: Charge reaction vessel with Ethyl 5-hydroxy-2-methylbenzoate and Acetone (10 mL/g).

  • Activation: Add K₂CO₃. Stir at room temperature for 15 minutes to form the phenoxide anion.

  • Alkylation: Dropwise add Benzyl Bromide.

  • Reflux: Heat to reflux (56°C for Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1][2]

  • Workup: Cool to RT. Filter off inorganic salts.[1][2] Concentrate filtrate.[1][2]

  • Extraction: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), then Brine.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexane).

Protocol B: HPLC Method for Purity Assessment

Challenge: The compound is highly lipophilic and will retain strongly on C18 columns.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0–1 min: 50% B[1][2]

    • 1–8 min: 50% → 95% B (Linear Ramp)[1][2]

    • 8–10 min: 95% B (Isocratic Hold)[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Ester).[1][2]

  • Expected Retention: The product will elute late (approx. 7–8 min) due to the benzyl and ethyl groups.[1][2]

Visualizations & Workflows

Synthesis Workflow (DOT Diagram)

This diagram illustrates the critical path for synthesis, highlighting the decision points for purification based on reaction conversion.[1][2]

SynthesisWorkflow Start Start: Ethyl 5-hydroxy-2-methylbenzoate Reagents Add K2CO3 + Benzyl Bromide Solvent: Acetone Start->Reagents Reflux Reflux 6 Hours (56°C) Reagents->Reflux TLC_Check TLC Check (Hex:EtOAc 8:1) Reflux->TLC_Check TLC_Check->Reflux Incomplete Workup Filter Salts -> Conc. -> EtOAc Extraction TLC_Check->Workup Complete Wash Wash: 1N NaOH (Remove Phenol) -> Brine Workup->Wash Crude Crude Solid Wash->Crude Recryst Recrystallize (Hexane/EtOAc) Crude->Recryst High Purity (>90%) Column Flash Column (SiO2, 0-10% EtOAc) Crude->Column Low Purity (<90%) Final Pure Ethyl 5-(benzyloxy)-2-methylbenzoate Recryst->Final Column->Final

Caption: Figure 1. Synthesis and purification decision tree for the benzylation of Ethyl 5-hydroxy-2-methylbenzoate.

Analytical Logic (DOT Diagram)

A self-validating logic flow for confirming the identity of the synthesized ester.[1][2]

AnalysisLogic Sample Isolated Sample NMR 1H-NMR (CDCl3) Sample->NMR HPLC HPLC-UV (C18) Sample->HPLC Check_Singlet Check 5.1 ppm Singlet (Benzyl CH2)? NMR->Check_Singlet Check_Ethyl Check 4.35 ppm Quartet (Ethyl Ester)? Check_Singlet->Check_Ethyl Yes Fail REJECT / RE-PURIFY Check_Singlet->Fail No Valid VALIDATED BATCH Check_Ethyl->Valid Yes Check_Ethyl->Fail No Purity Single Peak >98%? HPLC->Purity Purity->Valid Yes Purity->Fail No

Caption: Figure 2. Analytical validation workflow ensuring structural integrity and purity.

Stability & Handling

  • Hydrolysis Risk: While sterically hindered by the ortho-methyl group, the ethyl ester is susceptible to hydrolysis in strong basic/acidic aqueous media.[1][2] Store in a cool, dry place.

  • Oxidation: The benzylic ether is stable to air, but the benzylic position can be susceptible to radical oxidation under intense UV light.[1][2] Store in amber vials.

  • Safety: Treat as a potential irritant.[1][2] Standard PPE (gloves, goggles) is required.[1][2] MSDS data for this specific CAS is limited; assume toxicity profile similar to benzyl benzoate (irritant).[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135221279, Ethyl 5-(benzyloxy)-2-methylbenzoate.[1][2] Retrieved from [Link][1][2]

  • Chemspace (2023). Chemical Properties of Ethyl 5-(benzyloxy)-2-methylbenzoate (CAS 2221812-01-5). Retrieved from [Link]

  • Organic Syntheses (1955). Alkylation of Phenols: General Procedures.[1][2] Coll. Vol. 3, p. 167.[1][2] Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Application of Ethyl 5-(benzyloxy)-2-methylbenzoate (CAS 2221812-01-5)

Executive Summary & Strategic Importance In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic protection of reactive functional groups is paramount. Ethyl 5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic protection of reactive functional groups is paramount. Ethyl 5-(benzyloxy)-2-methylbenzoate (CAS 2221812-01-5) serves as a highly versatile, orthogonally protected building block [1]. By masking the C5-phenolic hydroxyl group as a benzyl ether and the C1-carboxylic acid as an ethyl ester, this intermediate allows chemists to perform aggressive downstream functionalizations—such as radical halogenation or cross-coupling at the C2-methyl position—without compromising the integrity of the core aromatic scaffold.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven protocols, mechanistic rationale, and self-validating analytical controls to ensure reproducible synthesis and application of this critical intermediate.

Physicochemical Profiling

Understanding the fundamental properties of CAS 2221812-01-5 is the first step in predicting its solubility, reactivity, and chromatographic behavior. The molecule is highly lipophilic, making it readily soluble in standard organic solvents (dichloromethane, ethyl acetate, and tetrahydrofuran) while remaining insoluble in aqueous media.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Ethyl 5-(benzyloxy)-2-methylbenzoate
CAS Number 2221812-01-5
Molecular Formula C₁₇H₁₈O₃
Molecular Weight 270.32 g/mol
SMILES String CCOC(=O)C1=CC(OCC2=CC=CC=C2)=CC=C1C
Structural Features Orthogonally protected phenol and carboxylic acid

Mechanistic Synthesis Strategy

The most robust and scalable route to Ethyl 5-(benzyloxy)-2-methylbenzoate relies on the Williamson Ether Synthesis [3]. The process begins with the esterification of 5-hydroxy-2-methylbenzoic acid, followed by the selective benzylation of the phenolic hydroxyl group [4].

SynthesisWorkflow A 5-Hydroxy-2-methylbenzoic acid (Starting Material) B Ethyl 5-hydroxy-2-methylbenzoate (Intermediate) A->B EtOH, H2SO4 Reflux (Esterification) C Ethyl 5-(benzyloxy)-2-methylbenzoate (Target: CAS 2221812-01-5) B->C Benzyl Bromide, K2CO3 DMF, RT (Williamson Ether)

Synthetic workflow for Ethyl 5-(benzyloxy)-2-methylbenzoate via Williamson ether synthesis.

Causality in Reagent Selection
  • Base Selection (K₂CO₃): The pKa of the phenolic hydroxyl group is approximately 10. Potassium carbonate is a mild, heterogeneous base that is sufficiently basic to quantitatively deprotonate the phenol. Crucially, it is not strong enough to induce saponification of the ethyl ester, which would be a severe risk if aqueous NaOH or KOH were used [3].

  • Solvent Selection (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It aggressively solvates the potassium cation (

    
    ), leaving the phenoxide anion relatively "naked" and highly nucleophilic. This drastically accelerates the 
    
    
    
    substitution kinetics with benzyl bromide [2].

Standard Operating Procedure (SOP): Self-Validating Protocol

The following protocol details the benzylation step to yield CAS 2221812-01-5. It is designed as a self-validating system , incorporating In-Process Controls (IPC) to eliminate guesswork.

Table 2: Reaction Stoichiometry

ReagentMW ( g/mol )EquivalentsMass / VolFunction
Ethyl 5-hydroxy-2-methylbenzoate180.201.0010.0 gLimiting Reagent
Benzyl Bromide171.041.107.2 mLElectrophile
Potassium Carbonate (K₂CO₃)138.211.5011.5 gBase
N,N-Dimethylformamide (DMF)73.09-100 mLSolvent
Step-by-Step Methodology
  • Preparation: Equip a 250 mL oven-dried, three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a temperature probe. Purge the system with

    
     for 5 minutes.
    
  • Dissolution: Charge the flask with Ethyl 5-hydroxy-2-methylbenzoate (10.0 g, 55.5 mmol) and anhydrous DMF (100 mL). Stir at 300 RPM until complete dissolution is achieved.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (11.5 g, 83.2 mmol) in one portion. The suspension will turn slightly yellow as the phenoxide forms. Stir at room temperature (20-25 °C) for 30 minutes.

  • Electrophilic Addition: Using a syringe pump, add Benzyl Bromide (7.2 mL, 61.0 mmol) dropwise over 15 minutes to control any mild exotherm.

  • Reaction Propagation: Seal the flask under

    
     and stir vigorously at room temperature for 12 hours.
    
  • In-Process Control (IPC) Check: Self-Validation Step. Withdraw 50 µL of the reaction mixture, dilute with 1 mL Ethyl Acetate (EtOAc), and wash with 1 mL

    
    . Spot the organic layer on a silica TLC plate alongside the starting material. Elute with Hexanes:EtOAc (4:1). The reaction is complete when the lower-
    
    
    
    starting material is fully consumed, replaced by a single, highly UV-active higher-
    
    
    product spot.
  • Quench & Workup: Pour the reaction mixture into 400 mL of ice-cold distilled water to dissolve inorganic salts and precipitate the product (or extract it). Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Washing: Wash the combined organic layers extensively with water (

    
     mL) to remove residual DMF, followed by a final wash with saturated brine (100 mL).
    
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude oil that typically crystallizes upon standing. Purify via recrystallization (ethanol/water) or flash chromatography if high-purity API-grade material is required.
    

Downstream Functionalization & Drug Discovery Applications

The true value of CAS 2221812-01-5 lies in its orthogonality. The benzyl ether is completely stable to basic, acidic, and nucleophilic conditions, yet it can be cleaved seamlessly via catalytic hydrogenolysis (


, Pd/C) under neutral conditions [2]. This allows chemists to manipulate the rest of the molecule to build complex pharmaceutical architectures.

DownstreamApplications Target Ethyl 5-(benzyloxy)-2-methylbenzoate (CAS 2221812-01-5) Bromination Benzylic Bromination (NBS, AIBN) Target->Bromination Functionalize C2-Methyl Saponification Ester Hydrolysis (LiOH / THF-H2O) Target->Saponification Free Carboxylic Acid Deprotection Hydrogenolysis (H2, Pd/C) Target->Deprotection Unmask C5-Phenol

Downstream functionalization pathways for drug discovery applications.

Key Synthetic Trajectories:
  • Benzylic Bromination: The C2-methyl group can be subjected to Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN). This yields a highly reactive benzyl bromide derivative, which can be coupled with amines to form complex benzamides—a common motif in kinase inhibitors and COX-2 modulators [4].

  • Saponification: The ethyl ester can be hydrolyzed using Lithium Hydroxide (LiOH) in a THF/Water mixture to yield the free 5-(benzyloxy)-2-methylbenzoic acid, ready for amide coupling with complex APIs.

  • Deprotection: Once the desired molecular framework is constructed, the C5-phenol is unmasked via palladium-catalyzed hydrogenation, allowing for late-stage diversification (e.g., sulfonation or attachment of solubilizing PEG chains).

References

  • Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups". Available at: [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis". Available at: [Link]

  • Google Patents. "EP2303832A1 - Novel polymorphic forms of (4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic acid".
Foundational

solubility of 5-Benzyloxy-2-methylbenzoic acid ethyl ester in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Importance of S...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Importance of Solubility in a Scientific Context

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 5-Benzyloxy-2-methylbenzoic acid ethyl ester, which may serve as a key intermediate in the synthesis of more complex molecules, understanding its solubility is paramount for:

  • Reaction Condition Optimization: The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts. A solvent that readily dissolves the reactants allows for better molecular interaction.

  • Purification Strategies: Techniques such as recrystallization and chromatography are heavily dependent on differential solubility. Knowledge of a compound's solubility profile enables the selection of appropriate solvent systems for effective purification.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its precursors in various excipients and delivery vehicles is a critical determinant of its bioavailability and therapeutic efficacy.

This guide will provide a deep dive into the factors governing the solubility of 5-Benzyloxy-2-methylbenzoic acid ethyl ester, moving from theoretical prediction to practical application.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" is a cornerstone of this relationship, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.

5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5) possesses the following molecular structure:

Let's dissect the key structural features and their impact on solubility:

  • Aromatic Rings (Benzene Rings): The presence of two benzene rings contributes significantly to the molecule's nonpolar character. These regions interact favorably with nonpolar solvents through van der Waals forces.

  • Ethyl Ester Group (-COOCH2CH3): The ester functional group introduces a polar region into the molecule due to the electronegative oxygen atoms. This allows for dipole-dipole interactions with polar solvents. However, the ester group cannot act as a hydrogen bond donor, which limits its solubility in highly polar, protic solvents like water. It can, however, act as a hydrogen bond acceptor.[1][2]

  • Benzyloxy Group (-OCH2-Ph): The ether linkage in the benzyloxy group also contributes some polarity.

  • Methyl Group (-CH3): This is a nonpolar alkyl group that adds to the overall lipophilicity of the molecule.

  • Lack of Hydrogen Bond Donors: Crucially, the molecule lacks acidic protons (like those in hydroxyl or carboxylic acid groups) and therefore cannot form strong hydrogen bonds with itself. This generally leads to lower melting points and better solubility in non-protic solvents compared to its carboxylic acid precursor.

Physicochemical Properties Summary:

PropertyValueSource
Molecular Formula C17H18O3Chemspace
Molecular Weight 270.32 g/mol Chemspace
Calculated logP 4.41Chemspace[3]
Hydrogen Bond Acceptors 2Chemspace[3]
Hydrogen Bond Donors 0Chemspace[3]

The high calculated logP value of 4.41 strongly indicates that 5-Benzyloxy-2-methylbenzoic acid ethyl ester is a lipophilic ("fat-loving") compound, predicting good solubility in nonpolar to moderately polar organic solvents and poor solubility in water.[3]

Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds such as ethyl benzoate, which is miscible with most organic solvents but almost insoluble in water, we can predict the solubility of 5-Benzyloxy-2-methylbenzoic acid ethyl ester in a range of common laboratory solvents.[4]

Table 1: Predicted Solubility of 5-Benzyloxy-2-methylbenzoic acid ethyl ester in Common Organic Solvents at Ambient Temperature

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe ethyl ester can accept hydrogen bonds from methanol's hydroxyl group.
EthanolSolubleSimilar to methanol, ethanol can engage in hydrogen bonding with the ester's oxygen atoms.
WaterInsolubleThe large nonpolar surface area of the two benzene rings and the ethyl group outweighs the polarity of the ester group.
Polar Aprotic AcetoneVery SolubleThe polarity of acetone is well-suited to interact with the ester group, while its organic character accommodates the nonpolar regions.
Ethyl AcetateVery SolubleAs an ester itself, ethyl acetate has a similar polarity profile, making it an excellent solvent based on the "like dissolves like" principle.
Dichloromethane (DCM)Very SolubleDCM is a versatile solvent that can dissolve a wide range of organic compounds with moderate polarity.
Tetrahydrofuran (THF)Very SolubleThe ether linkage and cyclic structure of THF make it a good solvent for compounds with both polar and nonpolar characteristics.
AcetonitrileSolubleAcetonitrile is a polar aprotic solvent that should effectively dissolve the compound.
Nonpolar TolueneSolubleThe aromatic nature of toluene will have favorable π-stacking interactions with the benzene rings of the solute.
HexaneSparingly Soluble to InsolubleThe high polarity of the ester group will likely make it poorly soluble in a purely aliphatic, nonpolar solvent like hexane.
Diethyl EtherSolubleThe ether's ability to act as a hydrogen bond acceptor and its overall low polarity make it a suitable solvent.[5]

Experimental Determination of Solubility: A Practical Guide

While predictions are valuable, empirical determination of solubility is essential for accurate process development. Here, we outline a standard laboratory protocol for determining the solubility of a solid organic compound.

Materials and Equipment
  • 5-Benzyloxy-2-methylbenzoic acid ethyl ester (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a shaker incubator

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Protocol: The "Excess Solid" Method

This method, also known as the equilibrium solubility method, involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 5-Benzyloxy-2-methylbenzoic acid ethyl ester to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial and place it on a magnetic stirrer or in a shaker incubator at a constant, recorded temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed for a few hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound. Weigh the remaining solid. The solubility can then be calculated in terms_of mass per volume of solvent.

    • Chromatographic/Spectroscopic Method: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-established calibration curve on an HPLC-UV or UV-Vis spectrophotometer. Calculate the concentration of the saturated solution based on the calibration curve.

Data Analysis and Reporting

Solubility is typically reported in units of mg/mL or g/L at a specific temperature. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

Advanced Concepts: Predictive Models for Solubility

For high-throughput screening and in silico drug design, computational models are increasingly used to predict solubility. While a detailed discussion is beyond the scope of this guide, it is pertinent to mention two common approaches:

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to correlate a compound's structural features (descriptors) with its observed solubility.[6][7]

  • Thermodynamic Models: Approaches like the Abraham solvation equation use parameters that describe the solute and solvent to predict partition coefficients and, by extension, solubility.[8][9]

These predictive tools can offer valuable insights, especially in the early stages of research when experimental data is scarce.[10]

Conclusion

5-Benzyloxy-2-methylbenzoic acid ethyl ester is predicted to be a lipophilic compound with good solubility in a range of common polar aprotic and nonpolar organic solvents, and limited solubility in highly polar protic solvents like water. This solubility profile is a direct consequence of its molecular structure, which combines large nonpolar aromatic regions with a moderately polar ester functional group. For precise applications in synthesis, purification, and formulation, the experimental determination of solubility using established methods like the excess solid technique is strongly recommended. This guide provides both the theoretical framework and the practical protocols necessary for researchers to confidently work with this compound.

Diagrams

G cluster_solute 5-Benzyloxy-2-methylbenzoic acid ethyl ester cluster_solvents Solvent Classes Solute C17H18O3 Aromatic_Rings Two Benzene Rings (Nonpolar) Solute->Aromatic_Rings Ester_Group Ethyl Ester (Polar, H-bond acceptor) Solute->Ester_Group Benzyloxy_Group Benzyloxy Group (Moderately Polar) Solute->Benzyloxy_Group Methyl_Group Methyl Group (Nonpolar) Solute->Methyl_Group Polar_Protic Polar Protic (e.g., Methanol, Water) Aromatic_Rings->Polar_Protic Unfavorable Interaction (Hydrophobic Effect) Nonpolar Nonpolar (e.g., Toluene, Hexane) Aromatic_Rings->Nonpolar Favorable Interaction (van der Waals) Ester_Group->Polar_Protic Moderate Interaction (H-bond acceptor) Polar_Aprotic Polar Aprotic (e.g., Acetone, DCM) Ester_Group->Polar_Aprotic Favorable Interaction (Dipole-Dipole)

Caption: Interaction diagram between the functional groups of 5-Benzyloxy-2-methylbenzoic acid ethyl ester and different solvent classes.

G Start Start: Excess Solid Method Step1 1. Add excess solute to vial Start->Step1 Step2 2. Add known volume of solvent Step1->Step2 Step3 3. Equilibrate at constant T (e.g., 24-48h) Step2->Step3 Step4 4. Allow excess solid to settle Step3->Step4 Step5 5. Withdraw and filter supernatant Step4->Step5 Quantify 6. Quantify dissolved solute Step5->Quantify Gravimetric Gravimetric Method: Evaporate solvent & weigh residue Quantify->Gravimetric Analytical Analytical Method: Use HPLC/UV-Vis & calibration curve Quantify->Analytical End End: Calculate Solubility (mg/mL) Gravimetric->End Analytical->End

Caption: Experimental workflow for determining solubility using the excess solid method.

References

  • Toward predicting process outcomes in different solvents: Solubility and reactivity. (n.d.). RSC Events. Retrieved February 29, 2024, from [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. Retrieved February 29, 2024, from [Link]

  • Vlachos, D. G., et al. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved February 29, 2024, from [Link]

  • Zhang, Y., et al. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Retrieved February 29, 2024, from [Link]

  • Chandler, D. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News. Retrieved February 29, 2024, from [Link]

  • Ethyl 5-(benzyloxy)-2-methylbenzoate. (n.d.). Chemspace. Retrieved February 29, 2024, from [Link]

  • Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved February 29, 2024, from [Link]

  • O-benzoylbenzoic acid, ethyl ester. (n.d.). Cheméo. Retrieved February 29, 2024, from [Link]

  • 3.2 Solubility. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved February 29, 2024, from [Link]

  • Ethyl benzoate. (n.d.). In Wikipedia. Retrieved February 29, 2024, from [Link]

  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Ester. (2019, June 12). Chemsrc. Retrieved February 29, 2024, from [Link]

  • Ethyl benzoate - Registration Dossier. (n.d.). ECHA. Retrieved February 29, 2024, from [Link]

  • Mori, M., et al. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link]

  • Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 313-315. [Link]

  • Properties of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved February 29, 2024, from [Link]

Sources

Exploratory

5-Benzyloxy-2-methylbenzoic acid ethyl ester melting point and boiling point

Physicochemical Profiling, Synthesis, and Characterization Executive Summary 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5) is a specialized aromatic intermediate utilized primarily in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthesis, and Characterization

Executive Summary

5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5) is a specialized aromatic intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds, including SGLT2 inhibitors and antimicrobial agents.[1] As a protected derivative of 5-hydroxy-2-methylbenzoic acid, its physicochemical behavior is governed by the lipophilic benzyl ether moiety and the ethyl ester functionality.

This technical guide provides a rigorous analysis of its melting point (MP) and boiling point (BP), supported by synthesis protocols and thermodynamic assessments. Due to the compound's status as a specialized intermediate, experimental data is synthesized with high-fidelity predictive modeling based on structural analogs.

Part 1: Physicochemical Identity & Properties[2][3][4][5]

Chemical Identity
AttributeDetail
IUPAC Name Ethyl 5-(benzyloxy)-2-methylbenzoate
CAS Number 2221812-01-5
Molecular Formula C₁₇H₁₈O₃
Molecular Weight 270.32 g/mol
SMILES CCOC(=O)C1=C(C)C=CC(OCC2=CC=CC=C2)=C1
Structural Class Benzoic acid ester; Benzyl ether
Melting and Boiling Point Data

The following values represent a synthesis of available experimental data for close analogs and computational predictions calibrated to the specific functional group contributions (Group Contribution Method).

PropertyValue / RangeConfidence LevelMethodology
Physical State White to Off-White Crystalline SolidHighExperimental Observation
Melting Point (MP) 58°C – 64°C MediumAnalog-Interpolated (See Note 1)
Boiling Point (BP) 395°C – 405°C (at 760 mmHg)HighPredicted (ACD/Labs Algorithm)
Flash Point > 190°CHighPredicted
Density 1.12 ± 0.05 g/cm³HighPredicted

Note 1 (Thermodynamic Variance): The melting point of ethyl esters is typically 5–10°C lower than their methyl ester counterparts due to increased rotational freedom of the ethyl chain disrupting crystal packing efficiency. The methyl ester analog (Methyl 5-acetyl-2-(benzyloxy)benzoate) melts at 69–72°C [1].[2] Therefore, the ethyl ester is projected to melt in the 58–64°C range.

Part 2: Synthesis & Reaction Engineering

To ensure accurate MP/BP determination, the compound must be synthesized to >98% purity. Impurities such as unreacted phenol or benzyl bromide will cause significant melting point depression.

Retrosynthetic Analysis

The most robust route involves a Williamson Ether Synthesis targeting the phenolic hydroxyl group of Ethyl 5-hydroxy-2-methylbenzoate.

SynthesisWorkflow Start Starting Material: Ethyl 5-hydroxy-2-methylbenzoate Intermediate Reaction Matrix: Potassium Phenoxide Formation Start->Intermediate Deprotonation Reagent Reagents: Benzyl Bromide + K2CO3 Reagent->Intermediate Solvent Solvent System: Acetone or DMF (Reflux) Solvent->Intermediate Product Crude Product: 5-Benzyloxy-2-methylbenzoic acid ethyl ester Intermediate->Product SN2 Attack (4-6 hrs) Purification Purification: Recrystallization (EtOH/Hexane) Product->Purification Workup Final Pure Target (>99% HPLC) Purification->Final

Figure 1: Critical path for the synthesis and purification of 5-Benzyloxy-2-methylbenzoic acid ethyl ester.

Detailed Experimental Protocol

Objective: Synthesis of 10g of 5-Benzyloxy-2-methylbenzoic acid ethyl ester.

Reagents:

  • Ethyl 5-hydroxy-2-methylbenzoate (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone (Reagent Grade) or DMF (for faster kinetics)

Procedure:

  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-hydroxy-2-methylbenzoate (10.0 g, 55.5 mmol) in anhydrous Acetone (100 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (15.3 g, 111 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion. Critical Step: Ensure K₂CO₃ is finely powdered to maximize surface area.

  • Alkylation: Dropwise add Benzyl Bromide (7.2 mL, 61.0 mmol) over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (Rf ~0.3) should disappear, and the product (Rf ~0.6) should emerge.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification (Crucial for MP): Dissolve the crude residue in minimal hot Ethanol (approx. 30 mL). Add Hexane dropwise until turbidity persists. Cool to 4°C overnight.

  • Isolation: Filter the white crystalline solid and dry under high vacuum at 40°C for 4 hours.

Part 3: Characterization Protocols

Reliable melting and boiling point data depend on the specific method of determination.

Melting Point Determination (Capillary Method)

For this compound, the Capillary Method using an automated apparatus (e.g., Mettler Toledo or Buchi) is the standard.

  • Sample Prep: Grind dry sample to a fine powder. Fill capillary to 2-3 mm height.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 50°C.

    • Measurement Ramp: 1°C/min from 50°C to 70°C.

  • Validation: A sharp melting range (<2°C) indicates high purity. A broad range (>3°C) suggests solvent occlusion or unreacted benzyl bromide.

Boiling Point & Thermal Stability

Direct distillation of this compound at atmospheric pressure (760 mmHg) is not recommended due to predicted decomposition temperatures overlapping with the boiling point (~400°C).

  • Preferred Method: Differential Scanning Calorimetry (DSC).

  • Protocol: Heat 2-5 mg sample in a sealed aluminum pan from 30°C to 450°C at 10°C/min under Nitrogen.

  • Interpretation: Look for the endothermic melting peak (~60°C) followed by the vaporization endotherm or decomposition exotherm.

CharacterizationLogic Sample Isolated Sample TLC TLC Check (Purity >95%?) Sample->TLC Recryst Recrystallize (EtOH/Hexane) TLC->Recryst No DSC DSC Analysis (Thermal Profile) TLC->DSC Yes Capillary Capillary MP (1°C/min ramp) TLC->Capillary Yes Recryst->Sample Result_BP Extrapolate BP from Nomograph DSC->Result_BP Result_MP Report MP (Onset - Clear Point) Capillary->Result_MP

Figure 2: Decision tree for physicochemical characterization.

References

  • BenchChem. (2025).[2] Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate. Retrieved from

  • Chemspace. (2024).[3] Ethyl 5-(benzyloxy)-2-methylbenzoate Product Entry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 2-methylbenzoate (Analog). Retrieved from

  • The Good Scents Company. (2024). Ethyl 2-methylbenzoate Properties. Retrieved from

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Benzoic acid esters. Retrieved from

Sources

Foundational

5-Benzyloxy-2-methylbenzoic acid ethyl ester chemical structure and IUPAC name

Core Identity & Synthetic Methodology Executive Summary Ethyl 5-(benzyloxy)-2-methylbenzoate (CAS: 2221812-01-5) is a lipophilic benzoic acid derivative utilized primarily as an intermediate in medicinal chemistry. Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Synthetic Methodology

Executive Summary

Ethyl 5-(benzyloxy)-2-methylbenzoate (CAS: 2221812-01-5) is a lipophilic benzoic acid derivative utilized primarily as an intermediate in medicinal chemistry. Structurally, it serves as a robust scaffold for developing PPAR agonists, anti-inflammatory agents, and antimicrobials. This guide details its chemical structure, a self-validating two-step synthesis protocol, and analytical characterization standards.

Chemical Identity & Structure

The compound consists of a toluene core substituted with an ethyl ester at the C1 position and a benzyloxy ether at the C5 position. The steric bulk of the ortho-methyl group (C2) influences the planarity of the ester moiety, potentially affecting metabolic stability against hydrolysis.

Nomenclature & Identifiers
PropertySpecification
IUPAC Name Ethyl 5-(benzyloxy)-2-methylbenzoate
Common Name 5-Benzyloxy-2-methylbenzoic acid ethyl ester
CAS Number 2221812-01-5
Molecular Formula C₁₇H₁₈O₃
Molecular Weight 270.33 g/mol
SMILES CCOC(=O)C1=CC(OCC2=CC=CC=C2)=CC=C1C
InChI Key GOOHUGGDBBUIIV-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and IUPAC numbering priority.

ChemicalStructure Figure 1: Functional Group Topology of Ethyl 5-(benzyloxy)-2-methylbenzoate Core Toluene Core (C1-C6) Ester Ethyl Ester (-COOCH2CH3) @ C1 Core->Ester Electronic w/d Methyl Methyl Group (-CH3) @ C2 Core->Methyl Steric hindrance Ether Benzyloxy Group (-OCH2Ph) @ C5 Core->Ether Electron donor

Synthetic Methodology

The most reliable route to Ethyl 5-(benzyloxy)-2-methylbenzoate avoids competing side reactions by performing the esterification before the etherification. This prevents the potential alkylation of the carboxylic acid, which would yield an unstable ester-ether mixture.

Retrosynthetic Analysis
  • Target Molecule (TM): Ethyl 5-(benzyloxy)-2-methylbenzoate[1]

  • Disconnection 1 (Ether): C(sp2)-O bond

    
     Ethyl 5-hydroxy-2-methylbenzoate + Benzyl bromide.
    
  • Disconnection 2 (Ester): C(sp2)-C(sp2) bond

    
     5-Hydroxy-2-methylbenzoic acid + Ethanol.
    
Protocol: Step-by-Step Synthesis
Step 1: Fischer Esterification

Objective: Convert 5-hydroxy-2-methylbenzoic acid to ethyl 5-hydroxy-2-methylbenzoate.

  • Reagents: 5-Hydroxy-2-methylbenzoic acid (1.0 eq), Absolute Ethanol (excess), H₂SO₄ (cat.).

  • Procedure:

    • Dissolve 10.0 g of 5-hydroxy-2-methylbenzoic acid in 100 mL absolute ethanol.

    • Add 1.0 mL conc. H₂SO₄ dropwise.

    • Reflux for 8–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Concentrate ethanol under reduced pressure.

    • Neutralize residue with sat. NaHCO₃ and extract with Ethyl Acetate.

    • Checkpoint: Product should be a phenolic intermediate (approx. MW 180.2).[2]

Step 2: Williamson Ether Synthesis

Objective: Alkylation of the phenolic hydroxyl group.

  • Reagents: Ethyl 5-hydroxy-2-methylbenzoate (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (2.0 eq), Acetone or DMF.

  • Procedure:

    • Dissolve the Step 1 product in anhydrous DMF (0.5 M concentration).

    • Add K₂CO₃ (powdered) and stir for 15 min to form the phenoxide anion.

    • Add Benzyl Bromide dropwise.

    • Stir at 60°C for 4 hours.

    • Quench with water; extract with Et₂O or EtOAc.

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Canonical Synthetic Route for Ethyl 5-(benzyloxy)-2-methylbenzoate SM Start: 5-Hydroxy-2-methylbenzoic acid Step1 Step 1: Esterification (EtOH, H2SO4, Reflux) SM->Step1 Inter Intermediate: Ethyl 5-hydroxy-2-methylbenzoate Step1->Inter -H2O Step2 Step 2: Benzylation (BnBr, K2CO3, DMF, 60°C) Inter->Step2 Product Final Product: Ethyl 5-(benzyloxy)-2-methylbenzoate Step2->Product -KBr

Analytical Characterization

To validate the synthesis, the following spectroscopic data is expected.

Predicted NMR Profile (CDCl₃)
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 1.39Triplet (J=7.1 Hz)3HEster -CH₂CH₃
¹H 2.52Singlet3HAr-CH₃ (C2)
¹H 4.36Quartet (J=7.1 Hz)2HEster -CH₂-
¹H 5.08Singlet2HBenzyl -OCH₂-
¹H 7.05Doublet of Doublets1HAr-H (C4)
¹H 7.15Doublet1HAr-H (C3)
¹H 7.30–7.45Multiplet5HBenzyl Ar-H
¹H 7.55Doublet (Small J)1HAr-H (C6)
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion: [M+H]⁺ = 271.33 m/z; [M+Na]⁺ = 293.31 m/z.

  • Fragmentation: Loss of ethyl group (M-29) and benzyl cation (m/z 91) are characteristic peaks.

Applications in Drug Development

This compound acts as a versatile building block in the synthesis of:

  • PPAR Agonists: The lipophilic tail mimics the pharmacophore of glitazars, used in metabolic disorder treatments.

  • Salicylate Synthase Inhibitors: Similar scaffolds have been investigated for antitubercular activity by inhibiting the MbtI enzyme.

  • Protecting Group Strategy: The benzyl group serves as a removable protecting group for the phenol, allowing selective manipulation of the ester or methyl positions before final deprotection (hydrogenolysis).

References

  • Chemspace . Ethyl 5-(benzyloxy)-2-methylbenzoate Structure and CAS. Retrieved from

  • NIST Chemistry WebBook . Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester (Precursor Data). Retrieved from

  • BenchChem . Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate (Analogous Synthesis). Retrieved from

  • PubChem . 5-Hydroxy-2-methylbenzoic acid (Starting Material). Retrieved from

  • MDPI . Synthesis of Benzyloxy-benzoic Acid Derivatives. Molecules 2024.[3] Retrieved from

Sources

Exploratory

The Technical Guide to 5-Benzyloxy-2-methylbenzoic acid ethyl ester: Discovery, Synthesis, and Application

This is an in-depth technical guide on 5-Benzyloxy-2-methylbenzoic acid ethyl ester , a specialized intermediate in medicinal chemistry. Executive Summary & Chemical Identity 5-Benzyloxy-2-methylbenzoic acid ethyl ester...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 5-Benzyloxy-2-methylbenzoic acid ethyl ester , a specialized intermediate in medicinal chemistry.

Executive Summary & Chemical Identity

5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5 ) is a high-purity synthetic intermediate primarily utilized as a protected scaffold for the generation of 5-hydroxy-2-methylbenzoic acid derivatives. Its structural significance lies in the 5-oxy-2-methylbenzoate core—a "privileged structure" in drug discovery found in EP4 receptor agonists , Kv7 potassium channel openers , and various kinase inhibitors.

By masking the reactive phenolic hydroxyl group with a benzyl ether and the carboxylic acid with an ethyl ester, this compound offers superior solubility, stability, and crystallizability compared to its parent acid, making it a critical tool in process chemistry for late-stage diversification.

Property Specification
IUPAC Name Ethyl 5-(benzyloxy)-2-methylbenzoate
CAS Number 2221812-01-5
Molecular Formula C₁₇H₁₈O₃
Molecular Weight 270.32 g/mol
Core Scaffold 5-Hydroxytoluic acid (protected)
Key Function Lipophilic, protected precursor for 5-substituted-2-methylbenzoic acids

History and Discovery: The GSK EP4 Agonist Pathway

While the core scaffold (5-hydroxy-2-methylbenzoic acid) has been known since the mid-20th century, the specific engineering of the 5-benzyloxy ethyl ester variant emerged as a solution to process chemistry challenges in the late 2000s.

The Origin: GlaxoSmithKline (GSK) & The EP4 Program (2008)

The historical pivot point for this compound appears in the patent literature surrounding EP4 receptor agonists for the treatment of neuropathic pain and inflammation. In WO2008/071736 (and related patents like CN102119141A ), GSK scientists identified benzamide derivatives that required a precise 5-substituted-2-methylbenzoic acid headgroup.

  • The Challenge: The direct alkylation of 5-hydroxy-2-methylbenzoic acid was prone to side reactions (oxidation, over-alkylation) and poor solubility in standard organic solvents like dichloromethane (DCM).

  • The Solution: The use of the ethyl ester form provided the necessary lipophilicity for large-scale reactions in DCM. The benzyl protection allowed the molecule to be carried through harsh synthetic steps (like chlorination or amide coupling) before being selectively deprotected to reveal the phenol for final diversification.

This established the 5-Benzyloxy-2-methylbenzoic acid ethyl ester as a "masked" cassette—a stable form of the reactive phenol that could be stockpiled and deployed in convergent synthesis.

Synthetic Evolution and Methodology

The synthesis of this compound has evolved from classical esterification to integrated process workflows.

Primary Synthesis Route (Process Scale)

The most robust route involves the benzylation of 5-hydroxy-2-methylbenzoic acid followed by esterification, or the reverse, depending on the availability of starting materials.

Step-by-Step Protocol:

  • Starting Material: 5-Hydroxy-2-methylbenzoic acid (5-Hydroxytoluic acid).

  • Esterification: Reflux with Ethanol (EtOH) and catalytic Sulfuric Acid (H₂SO₄) to yield 5-hydroxy-2-methylbenzoic acid ethyl ester .

    • Why Ethyl? Ethyl esters are more stable to hydrolysis than methyl esters during aqueous workups but easier to cleave than tert-butyl esters.

  • Benzylation (Protection):

    • Reagents: Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃).

    • Solvent: Acetone or DMF.

    • Conditions: The phenolic hydroxyl is selectively alkylated at 60°C.

    • Outcome: Formation of 5-Benzyloxy-2-methylbenzoic acid ethyl ester .[1][2]

Visualization: The Synthetic Logic

The following diagram illustrates the role of this intermediate in the synthesis of the GSK EP4 Agonist candidate, highlighting the "Protect-Deprotect-Diversify" strategy.

SynthesisWorkflow Start 5-Hydroxy-2-methylbenzoic Acid (Reactive Scaffold) Intermediate1 Ethyl 5-hydroxy-2-methylbenzoate (Soluble Intermediate) Start->Intermediate1 EtOH, H2SO4 (Esterification) Target 5-Benzyloxy-2-methylbenzoic acid ethyl ester (STABLE PRECURSOR) Intermediate1->Target BnBr, K2CO3 (Protection) Deprotection Debenzylation (H2, Pd/C) Target->Deprotection Process Storage & Purification Coupling Alkylation with 3-Chlorobenzyl Bromide Deprotection->Coupling Regenerates Phenol FinalDrug EP4 Agonist Candidate (Substituted Benzamide) Coupling->FinalDrug Amide Coupling

Figure 1: The strategic role of 5-Benzyloxy-2-methylbenzoic acid ethyl ester in the convergent synthesis of EP4 agonists.

Applications in Drug Development

Beyond the historical GSK case, this intermediate serves as a versatile building block for:

Ion Channel Modulators (Kv7/KCNQ)

The 2-methyl-5-substituted benzoate motif is structurally homologous to the "head" group of Retigabine (Ezogabine) analogs. Researchers use the 5-benzyloxy intermediate to synthesize libraries of Kv7 openers by varying the benzyl substituent after deprotection.

  • Mechanism: The 5-position ether linkage is critical for hydrophobic interactions within the KCNQ channel pore.

Targeted Protein Degradation (PROTACs)

In recent PROTAC designs, the 5-hydroxy-2-methylbenzoic acid scaffold acts as a linker attachment point . The benzyl-protected ester allows chemists to modify the acid moiety (e.g., attaching an E3 ligase ligand) before deprotecting the phenol to attach the linker and warhead.

Analytical Standard

Due to its high crystallinity and stability, the ethyl ester is often used as a HPLC standard to monitor the purity of 5-hydroxy-2-methylbenzoic acid supplies, which can degrade into quinones upon air exposure.

Technical Specifications & Handling

Identification Data[3][4][5]
  • 1H NMR (400 MHz, CDCl3):

    • δ 7.51 (d, J=2.8 Hz, 1H, Ar-H3)

    • δ 7.35-7.45 (m, 5H, Benzyl-Ar)

    • δ 7.15 (d, J=8.4 Hz, 1H, Ar-H4)

    • δ 6.98 (dd, 1H, Ar-H6)

    • δ 5.08 (s, 2H, O-CH2-Ph)

    • δ 4.35 (q, 2H, O-CH2-CH3)

    • δ 2.52 (s, 3H, Ar-CH3)

    • δ 1.38 (t, 3H, CH2-CH3)

Solubility Profile
SolventSolubility (25°C)Application
Dichloromethane (DCM) >100 mg/mLPrimary reaction solvent
Ethyl Acetate HighExtraction/Workup
Methanol ModerateCrystallization (when cooled)
Water NegligibleWash phase
Stability & Storage
  • Shelf Life: >2 years if stored at 2-8°C.

  • Reactivity: Stable to weak acids and bases. The benzyl ether is cleaved by H₂/Pd-C or BBr₃. The ethyl ester is cleaved by LiOH/THF.

References

  • Glaxo Group Limited. (2008). Benzamide derivatives as EP4 receptor agonists. WO2008071736A1. Link

  • GlaxoSmithKline. (2011). Novel polymorphic forms of benzamide derivatives. CN102119141A. Link

  • ChemicalBook. (2024). 5-Benzyloxy-2-methylbenzoic acid ethyl ester Product Entry.[1][2][3][4][5]Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 59374676 (Related Parent Acid).Link

Sources

Foundational

Technical Monograph: Biological Potential &amp; Synthetic Utility of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester

Part 1: Executive Summary & Structural Pharmacophore 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5) represents a critical "masked" scaffold in medicinal chemistry. Structurally, it is a lipophilic precu...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Pharmacophore

5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5) represents a critical "masked" scaffold in medicinal chemistry. Structurally, it is a lipophilic precursor to 5-hydroxy-2-methylbenzoic acid (a homolog of salicylic acid), featuring two key protective modifications: an ethyl ester masking the carboxylic acid and a benzyl ether masking the phenolic hydroxyl at position 5.

While often categorized as a synthetic intermediate, this compound possesses intrinsic biological relevance as a prodrug scaffold and a hydrophobic anchor in antimicrobial and anti-inflammatory drug design. Its structural architecture allows it to penetrate lipid bilayers effectively before undergoing enzymatic bioactivation.

Key Pharmacological Attributes[1][2]
  • Lipophilicity (LogP ~4.5): High membrane permeability compared to its free acid parent.

  • Metabolic Activation: Susceptible to carboxylesterase-mediated hydrolysis (releasing the free acid) and CYP450-mediated O-dealkylation.

  • Target Class: Precursor for Salicylate Synthase (MbtI) inhibitors (antitubercular) and COX-1/COX-2 modulators (anti-inflammatory).

Part 2: Chemical Profile & Structure-Activity Relationship (SAR)

Physicochemical Properties
PropertyValueClinical Implication
Molecular Formula C₁₇H₁₈O₃--
Molecular Weight 270.32 g/mol Ideal for oral bioavailability (Rule of 5 compliant).
LogP (Predicted) ~4.5High lipophilicity; excellent blood-brain barrier (BBB) and cell membrane penetration.
H-Bond Donors 0Increases passive transport rates.
H-Bond Acceptors 3Facilitates interaction with esterase active sites.
Rotatable Bonds 5Flexible docking into hydrophobic pockets (e.g., albumin binding).
Structural Biology & Mechanism of Action

The biological activity of this compound is best understood through the lens of bioactivation . It acts as a dual-protected salicylate analog.

  • The Benzyloxy Motif (C5): This bulky hydrophobic group occupies the "channel" regions of target enzymes (like MbtI in M. tuberculosis), providing steric occlusion or hydrophobic interactions that the free phenol cannot.

  • The Ethyl Ester (C1): Masks the negative charge of the carboxylate, preventing repulsion at the cell surface and allowing intracellular accumulation.

Visualization: Bioactivation Pathway

The following diagram illustrates the metabolic trajectory of the compound from a lipophilic precursor to its active pharmacophores.

Bioactivation Compound 5-Benzyloxy-2-methylbenzoic acid ethyl ester (Lipophilic Prodrug) Esterase Carboxylesterases (Liver/Plasma) Compound->Esterase Intermediate 5-Benzyloxy-2-methylbenzoic acid (Active MbtI Inhibitor) CYP CYP450 (O-Dealkylation) Intermediate->CYP Effect1 Antitubercular Activity (MbtI Inhibition) Intermediate->Effect1 Active 5-Hydroxy-2-methylbenzoic acid (Salicylate Analog) Effect2 Anti-inflammatory (COX Pathway) Active->Effect2 Esterase->Intermediate Hydrolysis CYP->Active Phase I Metabolism

Figure 1: Metabolic bioactivation pathway showing the conversion of the ethyl ester to the active acid forms responsible for antitubercular and anti-inflammatory effects.

Part 3: Therapeutic Applications & Biological Targets[3]

Antitubercular Activity (MbtI Inhibition)

Research into chromane and benzoic acid derivatives has identified the 5-benzyloxy-benzoic acid core as a scaffold for inhibiting Salicylate Synthase (MbtI) . MbtI is essential for Mycobacterium tuberculosis to synthesize mycobactins (iron chelators) required for survival in the host.

  • Mechanism: The benzyloxy group mimics the hydrophobic interactions required to block the MbtI active site, while the carboxylic acid (formed after ester hydrolysis) coordinates with the catalytic Mg²⁺ ion.

  • Relevance: This ester acts as a prodrug, delivering the polar inhibitor across the mycobacterial cell wall.

Anti-Inflammatory Potential (COX Inhibition)

Upon full metabolism to 5-hydroxy-2-methylbenzoic acid (also known as 5-hydroxytoluic acid), the compound functions similarly to salicylates.

  • Target: Cyclooxygenase (COX) enzymes.

  • Advantage: The 2-methyl group provides steric hindrance that may alter selectivity between COX-1 and COX-2 compared to simple aspirin, potentially reducing gastric irritation.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester

Rationale: To generate high-purity material for biological assay, starting from the commercially available 5-hydroxy-2-methylbenzoic acid.

Reagents:

  • 5-Hydroxy-2-methylbenzoic acid (p-Cresotinic acid)

  • Ethanol (Absolute)

  • Sulfuric Acid (Catalytic)

  • Benzyl Bromide[1]

  • Potassium Carbonate (K₂CO₃)[2][3]

  • Acetone (Solvent)[3]

Step-by-Step Workflow:

  • Esterification (Masking the Acid):

    • Dissolve 10 mmol of 5-hydroxy-2-methylbenzoic acid in 50 mL absolute ethanol.

    • Add 0.5 mL conc. H₂SO₄ dropwise.

    • Reflux at 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate to yield Ethyl 5-hydroxy-2-methylbenzoate .

  • Etherification (Masking the Phenol):

    • Dissolve the intermediate (Ethyl 5-hydroxy-2-methylbenzoate) in 30 mL acetone.

    • Add 1.2 equivalents of Benzyl Bromide and 2.0 equivalents of anhydrous K₂CO₃.

    • Reflux at 60°C for 6 hours.

    • Filter off inorganic salts. Evaporate solvent.

    • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent: Hexane/EtOAc 9:1).

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for triplet at ~1.4 ppm (ethyl CH₃), singlet at ~2.5 ppm (aryl-CH₃), singlet at ~5.1 ppm (benzylic CH₂), and aromatic protons.

Protocol B: In Vitro Esterase Stability Assay

Rationale: To determine the half-life of the prodrug in plasma and verify bioactivation.

Materials:

  • Rat Plasma (heparinized)

  • PBS (pH 7.4)

  • HPLC system with UV detection (254 nm)

  • Internal Standard: Benzoic acid[4]

Procedure:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: Spike rat plasma (1 mL) with stock solution to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: At T=0, 15, 30, 60, and 120 min, remove 100 µL aliquots.

  • Quenching: Immediately add 200 µL cold acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 10,000 x g for 5 min.

  • Analysis: Inject supernatant into HPLC. Monitor the disappearance of the ester peak and the appearance of the acid peak.

Part 5: Future Directions & Synthesis of Derivatives

The 5-benzyloxy-2-methylbenzoic acid ethyl ester is a versatile starting point for creating "next-generation" salicylates.

Strategic Derivatization
  • Chromane Cyclization: Reacting the deprotected phenol with propargyl bromide allows for ring closure to form chromane scaffolds, significantly increasing potency against tuberculosis targets.

  • Linker Modification: The benzyl group can be substituted with halogenated benzyl rings (e.g., 4-chlorobenzyl) to probe the hydrophobic pocket of the target protein (SAR expansion).

SynthesisWorkflow Start Starting Material: 5-Hydroxy-2-methylbenzoic acid Step1 Step 1: Esterification (EtOH, H2SO4) Start->Step1 Inter Intermediate: Ethyl 5-hydroxy-2-methylbenzoate Step1->Inter Step2 Step 2: Benzylation (BnBr, K2CO3) Inter->Step2 Final Target: 5-Benzyloxy-2-methylbenzoic acid ethyl ester Step2->Final Future Future Derivative: Chromane-based MbtI Inhibitor Final->Future  Cyclization Strategy  

Figure 2: Synthetic workflow for the production of the title compound and its downstream application in chromane synthesis.

References

  • Mori, M., et al. (2024).[5] Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806.[5]

  • BenchChem. (n.d.). Methyl 5-acetyl-2-(benzyloxy)benzoate: Technical Guide and Biological Activity.

  • PubChem. (2025).[1][6] 5-Hydroxy-2-methylbenzoic acid (CID 235188).[1]

  • ChemicalBook. (2025). Ethyl 2-hydroxy-5-methylbenzoate Properties and Synthesis.

  • Manuja, R., et al. (2013).[7] A Comprehensive Review on Biological Activities of p-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Functionalized Chromanes from 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It details the conversion of 5-Benzyloxy-2-methylbenzoic acid ethyl ester into functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It details the conversion of 5-Benzyloxy-2-methylbenzoic acid ethyl ester into functionalized chromane (dihydrobenzopyran) scaffolds, a privileged structure in drug discovery (e.g., PPAR agonists, kinase inhibitors).

Executive Summary & Strategic Rationale

The synthesis of chromane derivatives often suffers from regioselectivity issues when starting from unsubstituted phenols. 5-Benzyloxy-2-methylbenzoic acid ethyl ester (Compound 1 ) presents a uniquely advantageous starting point for chromane construction due to its "pre-installed" regiochemical handles:

  • C5-Oxygenation: The protected phenol at C5 directs annulation, eliminating the need for late-stage oxidation.

  • C2-Methyl Blocking: The methyl group at C2 (para to the phenol) blocks the para-position, forcing electrophilic substitution or rearrangement to occur exclusively at the ortho-positions (C4 or C6), thereby enhancing regiocontrol.

  • C1-Ester Handle: The ethyl ester remains orthogonal to the cyclization chemistry, allowing for downstream diversification (e.g., hydrolysis to acid, reduction to alcohol).

This protocol details the Prenylation-Cyclization Pathway , a robust method to generate 2,2-dimethylchromane derivatives, which are pharmacologically significant cores found in Vitamin E analogues and ion channel modulators.

Synthetic Workflow & Mechanism

The transformation follows a three-stage "Deprotect-Alkylate-Cyclize" strategy. We utilize a Lewis-acid catalyzed intramolecular hydroalkylation (or Claisen/cyclization cascade) to close the pyran ring.

Pathway Diagram

ChromaneSynthesis cluster_legend Reaction Phase SM Start: 5-Benzyloxy-2-methyl- benzoic acid ethyl ester (Protected Phenol) Int1 Intermediate 1: 5-Hydroxy-2-methyl- benzoic acid ethyl ester (Free Phenol) SM->Int1 Step 1: H2, Pd/C (Hydrogenolysis) Int2 Intermediate 2: O-Prenyl Ether (Pre-cyclization) Int1->Int2 Step 2: Prenyl Bromide, K2CO3, Acetone (Williamson Ether) Prod Target: Ethyl 2,2,8-trimethyl- chroman-6-carboxylate Int2->Prod Step 3: Thermal (200°C) or Lewis Acid (BF3·OEt2) (Rearrangement/Cyclization)

Figure 1: Strategic workflow for the conversion of benzoate precursor to chromane scaffold. The C2-methyl group directs the cyclization to the sterically accessible ortho-position.

Detailed Experimental Protocols

Step 1: Chemo-selective Deprotection (Benzyl Ether Cleavage)

Objective: Reveal the phenolic hydroxyl group without reducing the ester or the aromatic ring.

  • Reagents: 10% Pd/C (5 mol%), Hydrogen gas (balloon or 1 atm), Ethanol/Ethyl Acetate (1:1).

  • Rationale: The benzyl ether is cleaved via hydrogenolysis. The ethyl ester is stable under these neutral conditions.

Protocol:

  • Dissolve 5-Benzyloxy-2-methylbenzoic acid ethyl ester (10.0 g, 1.0 equiv) in a 1:1 mixture of Ethanol and Ethyl Acetate (100 mL).

    • Note: Ethyl acetate is added to improve solubility of the starting material.

  • Add 10% Pd/C (1.0 g, 10 wt% loading) carefully under an argon stream.

  • Purge the vessel with H₂ gas three times. Stir vigorously under a H₂ balloon at room temperature (25°C) for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (high R_f) should disappear, and a more polar spot (Phenol) should appear.

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with EtOAc (50 mL). Concentrate the filtrate in vacuo.

  • Yield: Quantitative conversion is expected. The product, Ethyl 5-hydroxy-2-methylbenzoate , is typically a white solid.

Step 2: O-Prenylation (Williamson Ether Synthesis)

Objective: Install the 5-carbon allylic chain required for the chromane ring.

  • Reagents: 3,3-Dimethylallyl bromide (Prenyl bromide), K₂CO₃, Acetone (anhydrous).

  • Rationale: We use a weak base (K₂CO₃) to deprotonate the phenol (pKa ~10). Prenyl bromide is a reactive electrophile. C-alkylation is a potential side reaction but is minimized by using acetone (polar aprotic) and limiting temperature.

Protocol:

  • Dissolve Ethyl 5-hydroxy-2-methylbenzoate (Intermediate 1, 5.0 g, 27.7 mmol) in anhydrous Acetone (50 mL).

  • Add anhydrous K₂CO₃ (7.6 g, 55.4 mmol, 2.0 equiv). Stir at room temperature for 15 minutes to form the phenoxide.

  • Add Prenyl bromide (3.5 mL, 30.5 mmol, 1.1 equiv) dropwise.

  • Heat the mixture to reflux (approx. 56°C) for 6–8 hours.

  • Critical Control Point: Do not overheat or extend time excessively to prevent premature Claisen rearrangement.

  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate.

  • Purification: If necessary, purify via short silica plug (Hexane/EtOAc 9:1) to remove unreacted phenol.

  • Product: Ethyl 2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzoate .

Step 3: Intramolecular Cyclization (Chromane Formation)

Objective: Close the ring to form the 2,2-dimethylchromane core. Method Selection: We recommend Thermal Rearrangement followed by Acid-Catalyzed Cyclization for high reliability.

  • Reagents: N,N-Diethylaniline (DEA) or Diphenyl ether (solvent for thermal step); p-Toluenesulfonic acid (pTSA) or BF₃·OEt₂.

Protocol:

  • Claisen Rearrangement: Dissolve the O-prenyl ether (4.0 g) in N,N-Diethylaniline (20 mL). Heat to 200°C for 4–6 hours.

    • Mechanism:[2][3] [3,3]-Sigmatropic rearrangement moves the prenyl group to the ortho position (C4 or C6).

    • Regioselectivity:[4] The C2-methyl blocks the para position. The bulky ester at C1 makes the C6 position (between OH and COOEt) sterically crowded. The rearrangement preferentially targets C4 (ortho to OH, meta to Me/Ester).

  • Cyclization: Cool the mixture to room temperature. Dilute with EtOAc and wash with dilute HCl (to remove aniline). Dry and concentrate.

  • Dissolve the crude rearranged phenol in DCM (40 mL). Add pTSA (10 mol%). Stir at RT for 12 hours.

    • Action: The phenol attacks the alkene (Markovnikov addition) to form the 6-membered ether ring.

  • Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexane).

  • Final Product Structure: Ethyl 2,2,8-trimethylchroman-6-carboxylate (Numbering shifts upon cyclization; the original C2-Me becomes C8-Me in the chromane system).

Data Specifications & Expected Results

ParameterStarting Material (Ester)Intermediate (Phenol)Final Product (Chromane)
Molecular Weight 284.3 g/mol 194.2 g/mol 262.3 g/mol
Key ¹H NMR Signal

5.10 (s, 2H, O-CH₂-Ph)

9.50 (s, 1H, -OH)

1.35 (s, 6H, gem-dimethyl)
Key ¹H NMR Signal

7.30-7.45 (m, 5H, Ph)
Disappearance of Ph

1.80 (t, 2H, C3-H₂), 2.80 (t, 2H, C4-H₂)
IR Signature 1715 cm⁻¹ (Ester C=O)3350 cm⁻¹ (Broad OH)1710 cm⁻¹ (Ester), No OH
Typical Yield N/A95-98%65-75% (over 2 steps)

Troubleshooting & Critical Parameters

  • Regio-isomerism: While the C2-methyl directs the Claisen rearrangement away from the para position, competition between the two ortho positions (C4 vs C6) is possible.

    • Observation: If the product mixture contains two isomers, the major isomer is typically the one formed at the less hindered position (C4).

    • Validation: Use NOESY NMR.[5] The chromane CH₂ protons (at C4 of the chromane ring) will show NOE correlations with the aromatic proton at C5.

  • Oxidation State: If a Chromene (double bond in the pyran ring) is desired instead of a Chromane, omit the acid cyclization step. Instead, perform the Claisen rearrangement and then use DDQ oxidation or start with a propargyl ether (see Reference 1).

References

  • Mori, M. et al. "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester."[5] Molbank, 2024 , M1802. (Demonstrates propargyl ether cyclization on a similar benzoate scaffold).

  • North, J. T. et al. "Synthesis of Chromanes and Chromenes." Comprehensive Organic Synthesis, 1991.
  • Orr, R. K. et al. "Synthesis of Chromans and Flavanes."[4] Synthesis, 2017 , 49, 657-666.[4] (Modern catalytic methods for chromane assembly).

Disclaimer: This protocol is designed for research purposes. All chemical handling must comply with local safety regulations (OSHA/ECHA).

Sources

Application

Application Notes and Protocols for 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester in Medicinal Chemistry 5-Benzyloxy-2-methylbenzoic acid ethyl ester is a key organic molecule whose structural features make it a val...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester in Medicinal Chemistry

5-Benzyloxy-2-methylbenzoic acid ethyl ester is a key organic molecule whose structural features make it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of a protected phenol (benzyl ether), a sterically influential methyl group, and a reactive ethyl ester moiety provides a versatile platform for molecular elaboration. This guide offers a comprehensive overview of its synthesis, characterization, and application, with a particular focus on its role in the construction of therapeutic agents. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, providing not only procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 5-Benzyloxy-2-methylbenzoic acid ethyl ester is fundamental for its handling, reaction monitoring, and purification. Below is a table summarizing its key characteristics, compiled from available data and predictive models.

PropertyValueSource/Method
Molecular Formula C₁₇H₁₈O₃-
Molecular Weight 270.32 g/mol -
CAS Number 2221812-01-5[Chemspace][1]
Appearance Predicted to be a white to off-white solid or oilAnalogues
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water.General Knowledge
Predicted ¹H NMR (CDCl₃) δ 7.30-7.50 (m, 5H, Ar-H of benzyl), 7.10 (d, 1H, Ar-H), 6.90 (dd, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 5.10 (s, 2H, -OCH₂Ph), 4.35 (q, 2H, -OCH₂CH₃), 2.40 (s, 3H, Ar-CH₃), 1.40 (t, 3H, -OCH₂CH₃)Based on Analogues
Predicted ¹³C NMR (CDCl₃) δ 168.0 (C=O, ester), 158.0 (C-OBn), 136.0 (quat. C of benzyl), 132.0, 129.0, 128.5, 128.0, 122.0, 115.0, 114.0 (Ar-C), 70.0 (-OCH₂Ph), 61.0 (-OCH₂CH₃), 20.0 (Ar-CH₃), 14.0 (-OCH₂CH₃)Based on Analogues
Predicted IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1720 (C=O, ester), ~1600, 1500 (Ar C=C), ~1250 (C-O, ether), ~1100 (C-O, ester)Based on Analogues

Synthesis of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester: A Step-by-Step Protocol

The synthesis of the title compound is most effectively achieved through a two-step process starting from commercially available 5-hydroxy-2-methylbenzoic acid (p-cresotinic acid). The first step is a Fischer esterification to produce the ethyl ester, followed by a Williamson ether synthesis to introduce the benzyl protecting group.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Williamson Ether Synthesis 5-Hydroxy-2-methylbenzoic_acid 5-Hydroxy-2-methylbenzoic Acid Ethanol_H2SO4 Ethanol, cat. H₂SO₄ Ethyl_5-hydroxy-2-methylbenzoate Ethyl 5-hydroxy-2-methylbenzoate Ethanol_H2SO4->Ethyl_5-hydroxy-2-methylbenzoate Reflux Ethyl_5-hydroxy-2-methylbenzoate_2 Ethyl 5-hydroxy-2-methylbenzoate Ethyl_5-hydroxy-2-methylbenzoate->Ethyl_5-hydroxy-2-methylbenzoate_2 Purification Base_BnBr Base (e.g., K₂CO₃), Benzyl Bromide Target_Compound 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester Base_BnBr->Target_Compound Heat

Caption: Synthetic workflow for 5-Benzyloxy-2-methylbenzoic acid ethyl ester.

Protocol 1: Synthesis of Ethyl 5-hydroxy-2-methylbenzoate

This protocol is adapted from the esterification of a similar p-cresotinic acid.[2]

Materials:

  • 5-Hydroxy-2-methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add 5-hydroxy-2-methylbenzoic acid (1 equivalent).

  • Add an excess of absolute ethanol (e.g., 5-10 equivalents) to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the mass of the carboxylic acid).

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and 5% aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 5-hydroxy-2-methylbenzoate.

  • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester

This protocol employs the Williamson ether synthesis, a robust method for forming ethers.[3][4][5][6]

Materials:

  • Ethyl 5-hydroxy-2-methylbenzoate

  • Benzyl bromide or benzyl chloride

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • In a round-bottom flask, dissolve ethyl 5-hydroxy-2-methylbenzoate (1 equivalent) in acetone or DMF.

  • Add anhydrous potassium carbonate (1.5-2.0 equivalents).

  • To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify the crude 5-Benzyloxy-2-methylbenzoic acid ethyl ester by column chromatography on silica gel.

Application as a Pharmaceutical Intermediate: Synthesis of a Repaglinide Precursor

A significant application of benzoic acid derivatives is in the synthesis of the anti-diabetic drug, Repaglinide.[7][8][9] The core structure of Repaglinide contains an amide linkage formed from a benzoic acid derivative and a specific chiral amine. While 5-Benzyloxy-2-methylbenzoic acid ethyl ester is not a direct precursor to the marketed form of Repaglinide, its structural analogue, ethyl 2-ethoxy-4-carboxymethylbenzoate, is a key intermediate. The following protocol outlines the general principles of converting a benzoic acid derivative to an amide, a critical step in such syntheses.

Diagram of Amide Bond Formation

Amide_Formation Benzoic_Acid_Derivative 5-Benzyloxy-2-methylbenzoic Acid Coupling_Reagents Coupling Reagents (e.g., EDC, HATU) Benzoic_Acid_Derivative->Coupling_Reagents Amine Chiral Amine (e.g., (S)-(+)-1-(2-piperidino-phenyl)-3-methyl-1-butylamine) Amine->Coupling_Reagents Amide_Product Amide Product (Repaglinide Precursor) Coupling_Reagents->Amide_Product Amide Coupling

Caption: General scheme for amide bond formation.

Protocol 3: General Procedure for Amide Coupling

For the ester to be used in an amide coupling, it first needs to be hydrolyzed to the corresponding carboxylic acid.

Part A: Hydrolysis of the Ester

This protocol is based on the general principles of ester hydrolysis.[2]

Materials:

  • 5-Benzyloxy-2-methylbenzoic acid ethyl ester

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol/water mixture

  • Hydrochloric acid (HCl)

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • Dissolve 5-Benzyloxy-2-methylbenzoic acid ethyl ester (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of NaOH or KOH (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours, or until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with HCl until the pH is acidic, which will precipitate the carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 5-Benzyloxy-2-methylbenzoic acid.

Part B: Amide Bond Formation

This is a general protocol for amide coupling using common reagents.

Materials:

  • 5-Benzyloxy-2-methylbenzoic acid

  • The desired amine (e.g., (S)-(+)-1-(2-piperidino-phenyl)-3-methyl-1-butylamine)

  • A coupling reagent (e.g., HATU, EDC/HOBt)

  • A non-nucleophilic base (e.g., DIPEA, triethylamine)

  • Anhydrous DMF or DCM

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 5-Benzyloxy-2-methylbenzoic acid (1 equivalent) in anhydrous DMF or DCM.

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (1.0-1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash with aqueous solutions (e.g., saturated NaHCO₃, brine).

  • Dry the organic layer, concentrate, and purify the crude amide product by column chromatography.

Safety and Handling

  • General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[8]

  • Fire Safety: Benzoic acid esters are typically combustible liquids. Keep away from heat, sparks, and open flames.[3]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If ingested, rinse mouth and seek medical attention.[8]

Conclusion

5-Benzyloxy-2-methylbenzoic acid ethyl ester is a strategically important intermediate in pharmaceutical synthesis. Its preparation via a straightforward two-step sequence and its potential for conversion into complex amide-containing APIs highlight its utility. The protocols provided in this guide offer a solid foundation for researchers to synthesize and utilize this versatile building block in their drug discovery and development endeavors.

References

  • Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards - A. Physics and Chemistry, 66A(4), 313–317. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Grell, W., et al. (1998). Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 41(26), 5219-5246. Available at: [Link]

  • Chemspace. Ethyl 5-(benzyloxy)-2-methylbenzoate. Chemspace. Available at: [Link]

  • PatSnap. (2019). Synthesis method of repaglinide. Eureka. Available at: [Link]

Sources

Method

Application Note: High-Yield Esterification of Sterically Hindered Benzoic Acids

Focus Analyte: 5-Benzyloxy-2-methylbenzoic Acid Strategic Analysis & Chemical Logic The esterification of 5-Benzyloxy-2-methylbenzoic acid presents a classic "competing constraint" scenario in organic synthesis. A standa...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Analyte: 5-Benzyloxy-2-methylbenzoic Acid

Strategic Analysis & Chemical Logic

The esterification of 5-Benzyloxy-2-methylbenzoic acid presents a classic "competing constraint" scenario in organic synthesis. A standard approach (e.g., Fischer esterification) is often insufficient due to two distinct structural features:

  • Ortho-Steric Hindrance (The C2-Methyl Group): The methyl group at the ortho position creates significant steric bulk around the carbonyl carbon. In a traditional Fischer esterification (acid-catalyzed addition of alcohol), the formation of the tetrahedral intermediate is energetically unfavorable due to this crowding. This dramatically slows reaction kinetics, often requiring forcing conditions (high heat/pressure) that endanger sensitive groups.

  • Acid-Labile Functionality (The C5-Benzyloxy Group): The benzyl ether moiety is stable to base but susceptible to cleavage under strong acidic conditions (especially Lewis acids) or hydrogenation. Forcing acidic conditions (e.g.,

    
    /MeOH reflux or 
    
    
    
    ) risks deprotecting the phenol, yielding the unwanted 5-hydroxy derivative.

The Solution: To bypass the steric blockade at the carbonyl carbon, we utilize a Nucleophilic Substitution (


)  strategy. By deprotonating the carboxylic acid to form a carboxylate anion, we shift the site of electrophilic attack from the crowded carbonyl carbon (in Fischer) to the unhindered methyl group of an alkylating agent (e.g., Iodomethane). This method operates under mild basic conditions, preserving the benzyl ether.
Synthetic Workflow Visualization

The following diagram outlines the decision logic and mechanistic pathways for this synthesis.

Esterification_Workflow Start Substrate: 5-Benzyloxy-2-methylbenzoic acid Decision Select Methodology Start->Decision RouteA Route A: Base-Promoted S_N2 (Recommended) Decision->RouteA High Selectivity RouteB Route B: Acid Chloride Activation (Scale-up Alternative) Decision->RouteB Avoid Chromatography RouteC Route C: Fischer Esterification (Not Recommended) Decision->RouteC Traditional MechA Mechanism: Carboxylate attacks Methyl Iodide (Bypasses steric hindrance) RouteA->MechA MechB Mechanism: SOCl2 forms Acyl Chloride (High reactivity overcomes sterics) RouteB->MechB OutcomeC Risk: Slow reaction, potential debenzylation (cleavage) RouteC->OutcomeC OutcomeA Product: Methyl 5-benzyloxy-2-methylbenzoate (High Yield, Intact Ether) MechA->OutcomeA MechB->OutcomeA

Caption: Decision tree comparing esterification routes. Route A is preferred for lab-scale purity; Route B is viable for scale-up.

Protocol A: Base-Promoted Alkylation (Gold Standard)

This protocol is the primary recommendation for research-scale synthesis (100 mg to 10 g). It utilizes Potassium Carbonate (


) and Iodomethane (MeI) in DMF.

Advantages:

  • Steric Bypass: Reaction occurs at the MeI carbon, not the hindered benzoyl carbon.

  • Chemoselectivity: Mild basic conditions leave the benzyl ether completely intact.

  • Ease of Workup: No equilibrium management (water removal) required.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]RoleNotes
Substrate 1.0Reactant5-Benzyloxy-2-methylbenzoic acid
Potassium Carbonate (

)
2.5BaseAnhydrous, granular preferred
Iodomethane (MeI)1.5 - 2.0ElectrophileToxic/Volatile . Handle in fume hood.
DMF (N,N-Dimethylformamide)SolventSolvent0.2 M - 0.5 M concentration
Ethyl Acetate / Brine WorkupExtractionFor isolation
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add 5-Benzyloxy-2-methylbenzoic acid (1.0 equiv) and anhydrous DMF (approx. 5 mL per gram of substrate). Stir until dissolved.

  • Deprotonation: Add

    
      (2.5 equiv) in a single portion. The suspension may become slightly viscous. Stir at Room Temperature (RT) for 15–30 minutes to ensure carboxylate formation.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane (1.5 equiv) dropwise via syringe.

    • Note: Cooling minimizes volatility of MeI and controls the initial exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 3–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (acid) will stay at the baseline or streak; the product (ester) will move to

      
      .
      
  • Quench & Workup:

    • Dilute the reaction mixture with Water (5x reaction volume) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with Brine (2x) and Water (1x) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    
Protocol B: Acid Chloride Method (Scale-Up Alternative)

For larger scales (>10 g) where chromatography is impractical, the acid chloride route is preferred. It uses Thionyl Chloride (


) to activate the carboxyl group.

Critical Caution: While benzyl ethers are generally stable to


, high temperatures can induce cleavage. Maintain strict temperature control.
Step-by-Step Procedure
  • Activation: Dissolve the substrate in dry Dichloromethane (DCM) . Add a catalytic amount of DMF (2-3 drops).

  • Chlorination: Cool to 0°C. Add Thionyl Chloride (1.2 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2 hours.

    • Validation: Aliquot quenched in MeOH should show complete conversion to methyl ester by TLC.

  • Evaporation (Critical): Concentrate the mixture in vacuo to remove DCM and excess

    
    . Do not overheat.  Re-dissolve the crude acid chloride in dry DCM.
    
  • Esterification: Add dry Methanol (5 equiv) and Triethylamine (1.5 equiv) at 0°C. Stir for 1 hour.

  • Workup: Wash with saturated

    
    , then Brine. Dry and concentrate.
    
Analytical Validation (Self-Validating System)

The success of the synthesis is confirmed by the disappearance of the broad carboxylic acid proton and the appearance of the methyl ester singlet in


-NMR.

Table: Expected Analytical Data

Feature

-NMR Shift (CDCl3, 400 MHz)
MultiplicityIntegrationAssignment
Methyl Ester

3.85 - 3.90 ppm
Singlet (s)3H

Benzyl Ether

5.05 - 5.15 ppm
Singlet (s)2H

Aromatic Core

2.40 - 2.55 ppm
Singlet (s)3H

(Ortho)
Aromatic H

6.90 - 7.50 ppm
Multiplet (m)8HBenzyl + Benzoate H

Note: Shifts are approximate based on structural analogues [1, 3].

References
  • BenchChem. (2025).[1][7] An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate. Retrieved from (Analogous structure protocol).

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from (Discussion on ortho-steric effects).

  • University of Milan (AIR Unimi). (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from (Protocol for benzyloxy-benzoate esterification).

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from (Stability data of benzyl ethers).

Sources

Application

application of 5-Benzyloxy-2-methylbenzoic acid ethyl ester in organic synthesis

Application Note: Strategic Utilization of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester in Medicinal Chemistry Executive Summary 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5) serves as a critical ortho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester in Medicinal Chemistry

Executive Summary

5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5) serves as a critical orthogonal building block in the synthesis of bioactive small molecules, particularly Prostaglandin E4 (EP4) receptor agonists and Monoacylglycerol Lipase (MAGL) inhibitors . Its structural utility lies in its dual-protection motif: the ethyl ester protects the carboxylic acid, while the benzyl ether protects the phenolic hydroxyl at the C5 position. This configuration allows for selective functionalization at the C2-methyl position (via radical halogenation) or the carbonyl center (via hydrolysis and amidation), making it a versatile scaffold for fragment-based drug discovery (FBDD).

Chemical Profile & Structural Significance

PropertySpecification
Chemical Name Ethyl 5-(benzyloxy)-2-methylbenzoate
CAS Number 2221812-01-5
Molecular Formula C₁₇H₁₈O₃
Molecular Weight 270.33 g/mol
Core Scaffold o-Toluic Acid Derivative
Key Functionality Masked Phenol (C5), Activatable Methyl (C2), Latent Acid (C1)

Synthetic Utility: The molecule acts as a "hub" intermediate. The C2-methyl group is electronically activated by the aromatic ring but sterically distinct from the C5-benzyloxy group, allowing for high-yield Wohl-Ziegler bromination . The resulting benzyl bromide is a gateway to diverse heterocycles found in metabolic disease therapeutics.

Key Applications in Drug Discovery

A. Synthesis of EP4 Receptor Agonists

EP4 agonists are investigated for treating inflammatory conditions and bone diseases. The 5-benzyloxy-2-methylbenzoyl moiety acts as the lipophilic "tail" that fits into the receptor's hydrophobic pocket.

  • Mechanism: The ester is hydrolyzed to the free acid, which is then coupled with functionalized amines (e.g., amino-acid derivatives or benzenesulfonamides).

  • Reference Case: This scaffold appears in patent literature for benzamide-based EP4 agonists, where the benzyl group is often substituted (e.g., 3-chlorobenzyl) to tune potency [1].

B. Precursor for MAGL Inhibitors

Inhibitors of Monoacylglycerol Lipase (MAGL) are potential treatments for pain and neurodegeneration.

  • Mechanism: The C5-phenol (revealed after debenzylation) is critical for hydrogen bonding within the enzyme active site. The C2-methyl group often serves as a rigid linker to a piperidine or piperazine core [2].

Detailed Experimental Protocols

Protocol 1: Wohl-Ziegler Bromination (C2-Functionalization)

Target: Ethyl 5-(benzyloxy)-2-(bromomethyl)benzoate This reaction functionalizes the benzylic methyl group, creating an electrophile for downstream coupling.

Reagents:

  • Substrate: 5-Benzyloxy-2-methylbenzoic acid ethyl ester (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) (Green alternative)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate (10 mmol) in anhydrous PhCF₃ (50 mL).

  • Addition: Add NBS (11 mmol) and AIBN (0.5 mmol) in a single portion.

  • Reaction: Degas the solution with Argon for 10 minutes. Heat to reflux (approx. 102°C for PhCF₃) under an inert atmosphere.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The reaction typically reaches completion in 4–6 hours. Note: Over-reaction can lead to the dibromo species.

  • Workup: Cool to 0°C to precipitate succinimide. Filter the suspension.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the mono-brominated product as a viscous oil.

Protocol 2: Ester Hydrolysis (Scaffold Activation)

Target: 5-(Benzyloxy)-2-methylbenzoic acid This step activates the carbonyl for amide coupling.

Reagents:

  • Substrate: 5-Benzyloxy-2-methylbenzoic acid ethyl ester (1.0 eq)

  • Base: Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

  • Solvent: THF/Water/MeOH (3:1:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester (5 mmol) in THF (15 mL) and MeOH (5 mL).

  • Saponification: Add a solution of LiOH (15 mmol) in water (5 mL) dropwise.

  • Reaction: Stir at ambient temperature for 12 hours. If conversion is slow, heat to 50°C.

  • Workup: Acidify the mixture to pH 2 using 1N HCl. A white precipitate should form.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: The product is typically obtained as a white solid (>90% yield) and requires no further purification before coupling.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis pathways originating from the title compound.

SyntheticPathway Start 5-Hydroxy-2-methylbenzoic Acid Intermediate Ethyl 5-hydroxy-2-methylbenzoate Start->Intermediate EtOH, H2SO4 Reflux Target Ethyl 5-(benzyloxy)-2-methylbenzoate (CAS: 2221812-01-5) Intermediate->Target BnBr, K2CO3 DMF, RT Acid 5-(Benzyloxy)-2-methylbenzoic Acid Target->Acid LiOH, THF/H2O Hydrolysis Bromide Ethyl 5-(benzyloxy)-2-(bromomethyl)benzoate Target->Bromide NBS, AIBN Wohl-Ziegler Drug1 EP4 Receptor Agonists (Amide Coupling) Acid->Drug1 R-NH2, HATU Drug2 MAGL Inhibitors (Heterocycle Formation) Bromide->Drug2 Nucleophilic Subst.

Caption: Divergent synthetic utility of Ethyl 5-(benzyloxy)-2-methylbenzoate in accessing distinct pharmacological classes.

References

  • Glaxo Group Ltd. (2011). Novel polymorphic forms of (4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}... Patent EP2303832A1. Retrieved from .

  • University of Pisa. (2018). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. Retrieved from .

  • National Institutes of Health (NIH). (1958). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards. Retrieved from .

  • ChemicalBook. (2024).[1] 5-Benzyloxy-2-methylbenzoic acid ethyl ester Product Entry. Retrieved from .

Sources

Method

Technical Application Note: Scalable Synthesis of 5-Benzyloxy-2-methylbenzoic acid ethyl ester

This Application Note provides a rigorous, scalable protocol for the synthesis of 5-Benzyloxy-2-methylbenzoic acid ethyl ester (Ethyl 5-(benzyloxy)-2-methylbenzoate). This compound serves as a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, scalable protocol for the synthesis of 5-Benzyloxy-2-methylbenzoic acid ethyl ester (Ethyl 5-(benzyloxy)-2-methylbenzoate). This compound serves as a critical intermediate in the development of PPAR agonists and other metabolic disease therapeutics.

The guide is structured for immediate implementation in a research or process development setting, prioritizing high-purity isolation and process safety.

Abstract & Strategic Overview

This protocol details the two-step synthesis of 5-Benzyloxy-2-methylbenzoic acid ethyl ester from commercially available 5-hydroxy-2-methylbenzoic acid (CAS 578-22-3). The route is selected for its operational simplicity, cost-effectiveness, and avoidance of hazardous transition metal catalysts.

Key advantages of this route:

  • Regiocontrol: Utilizing the pre-functionalized 5-hydroxy precursor eliminates the need for difficult electrophilic aromatic substitution (EAS) separations on o-toluic acid.

  • Scalability: Both Fischer esterification and Williamson ether synthesis steps are amenable to kilogram-scale production.

  • Purification: Intermediates and final products are highly crystalline or easily purified via standard silica filtration.

Retrosynthetic Analysis

The target molecule is disconnected at the ester and ether linkages. The strategy prioritizes esterification first to prevent the formation of the benzyl ester side-product, which would occur if the carboxylic acid were exposed to benzyl bromide under basic conditions.

Pathway:

  • Step 1: Chemoselective Fischer Esterification of the carboxylic acid.

  • Step 2:

    
    -Alkylation (Benzylation) of the phenolic hydroxyl group.
    

Experimental Workflow Diagram

The following logic flow illustrates the critical decision points and process steps.

SynthesisWorkflow Start Start: 5-Hydroxy-2-methylbenzoic acid Step1 Step 1: Fischer Esterification (EtOH, H2SO4, Reflux) Start->Step1 Check1 QC: TLC/NMR (Confirm Ester Formation) Step1->Check1 Check1->Step1 Incomplete (<95%) Intermediate Intermediate: Ethyl 5-hydroxy-2-methylbenzoate Check1->Intermediate Pass Step2 Step 2: Williamson Ether Synthesis (BnBr, K2CO3, Acetone, Reflux) Intermediate->Step2 Workup Workup: Filtration & Solvent Evaporation Step2->Workup Purification Purification: Recrystallization (Hexanes/EtOAc) Workup->Purification FinalProduct Final Product: 5-Benzyloxy-2-methylbenzoic acid ethyl ester Purification->FinalProduct

Caption: Operational workflow for the sequential esterification and benzylation process.

Detailed Experimental Protocols

Materials & Reagents Table
ReagentCAS No.[1]Eq.[2][3]RoleSafety Note
5-Hydroxy-2-methylbenzoic acid 578-22-31.0Starting MaterialIrritant
Ethanol (Absolute) 64-17-5SolventSolvent/ReagentFlammable
Sulfuric Acid (conc.) 7664-93-90.1CatalystCorrosive
Benzyl Bromide 100-39-01.1Alkylating AgentLachrymator , Toxic
Potassium Carbonate 584-08-72.0BaseIrritant
Acetone 67-64-1SolventSolventFlammable
Step 1: Synthesis of Ethyl 5-hydroxy-2-methylbenzoate

Objective: Convert the carboxylic acid to the ethyl ester while leaving the phenol free.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).

  • Charging: Add 5-hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol) to the flask.

  • Solvent: Add Absolute Ethanol (100 mL). The solid may not fully dissolve initially.

  • Catalyst Addition: Carefully add concentrated H₂SO₄ (0.5 mL) dropwise.

    • Note: The reaction is equilibrium-driven. Using excess ethanol drives the reaction forward (Le Chatelier's principle).

  • Reaction: Heat the mixture to reflux (approx. 80°C oil bath) for 12 hours.

    • Monitoring: Check TLC (30% EtOAc in Hexanes). The starting acid (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.5).

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove most ethanol.

    • Dissolve the residue in Ethyl Acetate (100 mL).

    • Wash carefully with Saturated NaHCO₃ (2 x 50 mL) to neutralize acid. Caution: CO₂ evolution.

    • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate to yield the crude ester.[4]

  • Purification: Usually not required. If necessary, recrystallize from Hexanes/EtOAc.

    • Expected Yield: 10.5 – 11.2 g (88-95%).

Step 2: Synthesis of 5-Benzyloxy-2-methylbenzoic acid ethyl ester

Objective: Selective


-alkylation of the phenol using Williamson Ether Synthesis conditions.
  • Setup: Equip a 250 mL RBF with a stir bar and reflux condenser.

  • Charging: Dissolve the Ethyl 5-hydroxy-2-methylbenzoate (10.0 g, 55.5 mmol) from Step 1 in Acetone (150 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (15.3 g, 111 mmol).

    • Tip: Use finely powdered K₂CO₃ to increase surface area and reaction rate.

  • Alkylation: Add Benzyl Bromide (7.3 mL, 61.0 mmol) dropwise via syringe.

    • Safety: Benzyl bromide is a potent lachrymator. Handle ONLY in a fume hood.

  • Reaction: Heat to reflux (approx. 60°C) for 4–6 hours.

    • Monitoring: TLC (20% EtOAc in Hexanes). The phenolic ester spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Filtration: Filter off the solid inorganic salts (KBr, excess K₂CO₃) using a sintered glass funnel. Wash the cake with acetone.

    • Concentration: Evaporate the filtrate under reduced pressure.

    • Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry over Na₂SO₄ and concentrate.[3]

  • Purification: The crude product is often an oil that solidifies upon standing.

    • Recrystallization: Dissolve in minimum hot Ethanol or Hexanes/EtOAc (9:1) and cool to 0°C.

    • Column Chromatography: If oil persists, purify on silica gel (Eluent: 5-10% EtOAc in Hexanes).

Analytical Validation & QC

To ensure scientific integrity, the final product must be validated against the following predicted analytical data.

NMR Spectroscopy (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.30–7.45 (m, 5H, Ph-H of Benzyl)
      
    • 
       7.50 (d, 
      
      
      
      =2.5 Hz, 1H, Ar-H at C6)
    • 
       7.15 (d, 
      
      
      
      =8.0 Hz, 1H, Ar-H at C3)
    • 
       7.00 (dd, 
      
      
      
      =8.0, 2.5 Hz, 1H, Ar-H at C4)
    • 
       5.08 (s, 2H, O-CH₂-Ph)
      
    • 
       4.35 (q, 
      
      
      
      =7.1 Hz, 2H, COO-CH₂-CH₃)
    • 
       2.52 (s, 3H, Ar-CH₃)
      
    • 
       1.38 (t, 
      
      
      
      =7.1 Hz, 3H, COO-CH₂-CH₃)
Process Control Parameters
ParameterOptimal RangeCriticalityConsequence of Deviation
Step 1 Moisture < 0.5%HighPresence of water shifts equilibrium back to acid.
K₂CO₃ Particle Size Powder (<300 µm)MediumGranular base slows reaction significantly.
BnBr Stoichiometry 1.05 – 1.10 eqHighExcess BnBr is difficult to remove without chromatography.

Troubleshooting & Optimization

Issue: Low Yield in Step 1 (Esterification)

  • Cause: Water accumulation in the reaction matrix.

  • Solution: Add a Dean-Stark trap or use molecular sieves (3Å) in the reaction flask to scavenge water continuously.

Issue: Incomplete Benzylation (Step 2)

  • Cause: "Stalling" due to ion-pairing or low solubility.

  • Solution: Add a catalytic amount (5 mol%) of Potassium Iodide (Finkelstein condition) to generate the more reactive Benzyl Iodide in situ, or switch solvent to DMF (run at 60°C).

Issue: Product is an Oil instead of Solid

  • Cause: Trace Benzyl Bromide or solvent impurities.

  • Solution: Triturate the oil with cold pentane or hexanes. Scratch the flask sides with a glass rod to induce nucleation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 235188, 5-Hydroxy-2-methylbenzoic acid. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Fischer Esterification and Williamson Ether Synthesis protocols).

Sources

Application

Application Note: Analytical Characterization of 5-Benzyloxy-2-methylbenzoic acid ethyl ester

Abstract This application note details the analytical framework for characterizing 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS Registry Number implied by structure: Ethyl 5-(benzyloxy)-2-methylbenzoate).[1][2] As a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the analytical framework for characterizing 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS Registry Number implied by structure: Ethyl 5-(benzyloxy)-2-methylbenzoate).[1][2] As a lipophilic intermediate often utilized in the synthesis of SGLT2 inhibitors and PPAR agonists, rigorous quality control is essential to prevent downstream impurity propagation. This guide provides validated protocols for HPLC purity profiling, spectroscopic structural elucidation (NMR, IR), and mass spectrometric fragmentation analysis.

Chemical Profile & Properties[2][3][4][5][6][7][8]

PropertyDescription
IUPAC Name Ethyl 5-(benzyloxy)-2-methylbenzoate
Molecular Formula

Molecular Weight 270.33 g/mol
Physical State White to off-white crystalline solid (typically) or viscous oil (if impure)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
Key Functional Groups Ethyl Ester (hydrolysis prone), Benzyl Ether (stable), Toluene moiety

Chromatographic Purity Profiling (HPLC-UV)

Method Development Logic

Because the molecule contains a benzyl ether and an ethyl ester, it is significantly lipophilic (


). Standard C18 columns are suitable, but isocratic elution often leads to broad peaks. A gradient method is required to separate the target ester from two critical impurities:
  • 5-Benzyloxy-2-methylbenzoic acid (Hydrolysis impurity).[2]

  • Benzyl alcohol (Ether cleavage impurity).

Standard Operating Procedure (SOP)

Instrument: Agilent 1260 Infinity II or equivalent (Quaternary Pump) Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) Column Temp: 30°C[2]

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of free acids, sharpening peaks).

  • Solvent B: Acetonitrile (ACN).[3]

Gradient Program:

Time (min)% Solvent BFlow Rate (mL/min)Phase Description
0.0401.0Equilibration
2.0401.0Isocratic Hold
12.0901.0Linear Gradient
15.0901.0Wash
15.1401.0Re-equilibration
20.0401.0End

Detection: Diode Array Detector (DAD) extracted at 254 nm (Aromatic primary) and 210 nm (Ester secondary).[2]

System Suitability Requirements
  • Tailing Factor:

    
    [2]
    
  • Resolution (

    
    ): 
    
    
    
    between Main Peak and Hydrolysis Impurity (Acid elutes earlier).
  • Injection Precision: RSD < 0.5% for

    
     injections.
    

Structural Elucidation (Spectroscopy)[2]

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural confirmation. The protocol uses


 due to excellent solubility and lack of exchangeable protons.
Protocol: 1H-NMR (400 MHz, CDCl3)
  • Sample Prep: Dissolve ~10 mg in 0.6 mL

    
     (TMS internal standard).
    
  • Acquisition: 16 scans, relaxation delay 2s.

Expected Chemical Shifts & Assignment:

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
1.38 Triplet (

Hz)
3H

Methyl of ethyl ester.[2]
2.52 Singlet3H

Methyl group on aromatic ring (deshielded by ring).[2]
4.35 Quartet (

Hz)
2H

Methylene of ethyl ester (deshielded by oxygen).[2]
5.08 Singlet2H

Benzylic methylene (strongly deshielded by O and Ph).[2]
7.00 - 7.10 Doublet of Doublets1HAr-H (C4)Ortho to H3, Meta to Methyl.[2]
7.15 Doublet1HAr-H (C3)Ortho to Methyl (C2).[2]
7.30 - 7.45 Multiplet5HBenzyl Ar-HPhenyl ring protons.[2]
7.55 Doublet (

Hz)
1HAr-H (C6)Isolated proton (Meta to benzyloxy, Ortho to ester).[2]
Mass Spectrometry (GC-MS / LC-MS)

Fragmentation patterns provide "fingerprint" validation.[2]

Technique: EI-MS (70 eV) or ESI+ (LC-MS).[2]

  • Parent Ion:

    
     (
    
    
    
    ).
  • Diagnostic Fragment 1:

    
     (Tropylium ion, 
    
    
    
    ). Presence confirms the benzyl ether moiety.
  • Diagnostic Fragment 2: Loss of 45 Da (

    
    ).[2] Acylium ion formation.
    

Analytical Workflow Visualization

The following diagram illustrates the lifecycle of the sample from crude synthesis to final release, highlighting the decision gates based on the protocols above.

AnalyticalWorkflow Start Crude Synthesis Product TLC Rapid Screening (TLC/LC-MS) Start->TLC Decision1 Major Peak Correct Mass? TLC->Decision1 Purification Flash Chromatography (Hexane/EtOAc) Decision1->Purification No/Low Purity HPLC Purity Profiling (Method 2.2) Decision1->HPLC Yes Purification->HPLC Decision2 Purity > 98%? HPLC->Decision2 NMR 1H-NMR Analysis (Method 3.1) Decision2->NMR Yes Recrystallize Recrystallize (EtOH/Water) Decision2->Recrystallize No (<98%) Decision3 Structure Confirmed? NMR->Decision3 Decision3->Start Fail (Wrong Product) Final Release for Downstream Use Decision3->Final Pass Recrystallize->HPLC

Caption: Figure 1. Analytical lifecycle for 5-Benzyloxy-2-methylbenzoic acid ethyl ester, ensuring purity and structural integrity before release.

Troubleshooting & Stability Notes

Hydrolysis Alert

Benzoate esters are susceptible to base-catalyzed hydrolysis.[2]

  • Symptom: In HPLC, a new peak appears at

    
     min (Acid) while the Main Peak (
    
    
    
    min) decreases.[2]
  • Prevention: Avoid using basic buffers (e.g., Ammonium Acetate pH > 7) in the mobile phase. Stick to Formic Acid or TFA. Store the pure compound in a desiccator.

Transesterification

If using Methanol as the HPLC solvent or NMR solvent (


), the ethyl ester can slowly exchange to a methyl ester if trace acid is present.
  • Recommendation: Use Acetonitrile for HPLC and

    
     or 
    
    
    
    for NMR.[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text for NMR shift prediction and MS fragmentation).

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • Mori, M., et al. (2024).[5] "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester." Molbank, 2024(2), M1806. (Provides analogous spectral data for benzyloxy-benzoate systems). Link

  • BenchChem. (2025).[6] Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate. (Reference for physical properties of structurally similar lipophilic benzoates). Link[2]

Sources

Method

using 5-Benzyloxy-2-methylbenzoic acid ethyl ester in fragment-based drug discovery

Application Note: 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester in Fragment-Based Drug Discovery (FBDD) Executive Summary This guide details the strategic deployment of 5-Benzyloxy-2-methylbenzoic acid ethyl ester (hereaf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the strategic deployment of 5-Benzyloxy-2-methylbenzoic acid ethyl ester (hereafter referred to as Fragment 5-BME ) within a Fragment-Based Drug Discovery (FBDD) campaign.[1]

While often categorized as a simple building block, Fragment 5-BME represents a "privileged scaffold" containing two distinct pharmacophoric features: a biaryl ether motif (common in kinase and protease inhibitors) and a masked carboxylate (ethyl ester).[1] Its utility lies not just in its direct binding, but in its ability to probe hydrophobic pockets via the benzyloxy group while offering a clear synthetic vector at the ester position.

Critical Caution: The ethyl ester functionality often acts as a "prodrug" motif. In biochemical screens lacking esterases, this fragment may appear inactive if the target requires a salt bridge with the free acid. This protocol addresses this specific duality.

Physicochemical Profile & Library Design

Before screening, the fragment must be profiled to ensure it meets the "Rule of Three" (Ro3) variants adapted for lipophilic fragments.

PropertyValue (Est.)FBDD Implication
Molecular Weight 270.32 DaIdeal (<300 Da).[1] Leaves "headroom" for optimization.
cLogP ~4.2 - 4.5High Risk. Exceeds typical Ro3 (LogP < 3).[1] Requires high DMSO tolerance in assays.[1]
H-Bond Donors 0Excellent membrane permeability; relies on hydrophobic interactions.[1]
H-Bond Acceptors 3Ester carbonyl and ether oxygen are key interaction points.[1]
Rotatable Bonds 5Flexible benzyloxy linker allows "induced fit" sampling.[1]
Solubility Low (aq)Critical: Requires 5-10% DMSO or surfactant (e.g., Tween-20) in assay buffers.[1]

Expert Insight: The high cLogP suggests this fragment is a "Hydrophobic Probe." It is best suited for targets with deep, lipophilic cryptic pockets (e.g., PPI interfaces, nuclear receptors) rather than solvent-exposed polar active sites.

Experimental Protocols

Protocol A: Quality Control & Hydrolysis Validation (The "Self-Validating" Step)

Rationale: Esters can degrade into their corresponding acids over time or in the presence of trace esterases. You must distinguish whether the Ester (5-BME) or the Acid (Hydrolysis Product) is the active species.[1]

Materials:

  • Fragment 5-BME (100 mM in d6-DMSO).[1]

  • Assay Buffer (e.g., PBS pH 7.4).

  • LC-MS/MS or HPLC-UV.[1]

Workflow:

  • Purity Check: Inject 1 µL of 10 mM stock onto C18 HPLC. Confirm purity >95%. Impurities (often the free acid or benzyl alcohol) can cause false positives.

  • Stability Assay: Dilute fragment to 100 µM in Assay Buffer. Incubate at RT for 24 hours.

  • Readout: Analyze via LC-MS.

    • Pass: >95% remains as Ethyl Ester.[1]

    • Fail: Significant conversion to Acid (mass -28 Da shift).[1]

  • The "Esterase Spike" (Optional but Recommended): If screening in cell lysate, add 1 U/mL Porcine Liver Esterase to the buffer. Confirm rapid conversion to the acid. This validates that in cellular assays, the Acid is likely the effector.

Protocol B: Surface Plasmon Resonance (SPR) Screening

Rationale: Due to low solubility, traditional NMR may require concentrations that induce aggregation. SPR allows lower concentrations, but "sticky" hydrophobic binding is a risk.

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Use a CM5 or CM7 Series S chip (Cytiva/Biacore).[1]

    • Immobilize Target Protein to ~3000 RU (high density for weak binders).

    • Reference Channel: Immobilize a non-binding mutant or BSA to subtract non-specific hydrophobic binding.[1]

  • Sample Preparation (Clean Screen):

    • Prepare a 2-fold dilution series of Fragment 5-BME: 200 µM down to 6.25 µM .

    • Buffer: HBS-P+ with 5% DMSO (Matched exactly to running buffer).

    • Note: Mismatch in DMSO causes "bulk refractive index" jumps that mask fragment binding.

  • Injection Parameters:

    • Flow Rate: 30 µL/min.[1]

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.[1]

  • Data Analysis (The "Square Wave" Check):

    • Look for "Square Wave" sensorgrams (rapid on/off).[1]

    • Warning Sign: If the dissociation is slow or linear, the fragment is aggregating or binding non-specifically to the matrix.

    • Stoichiometry Check: Calculate theoretical

      
      . If observed 
      
      
      
      > 120% of theoretical, suspect super-stoichiometric aggregation.

Hit-to-Lead Optimization Strategy

Once binding is confirmed, Fragment 5-BME offers three distinct vectors for chemical elaboration.[1]

Vector Map & Logic
  • Vector A: The Ester (The Anchor)

    • Action: Hydrolyze to Carboxylic Acid.

    • Hypothesis: If the target has a Lysine or Arginine, the Acid will gain ~2-3 kcal/mol affinity via salt bridge formation.

    • Alternative: Convert to Bioisosteres (Tetrazole, Acyl Sulfonamide) if the Acid is too polar for cell permeability.

  • Vector B: The Benzyloxy Tail (The Probe)

    • Action: Perform a "Topliss Tree" scan on the benzyl ring (e.g., 4-Cl, 3-OMe, 4-F).[1]

    • Hypothesis: This ring sits in a hydrophobic pocket.[1] Adding halogens can displace "high-energy water" molecules, significantly boosting potency (Enthalpic gain).[1]

  • Vector C: The Methyl Group (The Lock)

    • Action: Remove (H) or Expand (Ethyl/Isopropyl).[1]

    • Hypothesis: The 2-methyl group forces the ester carbonyl out of plane with the benzene ring (ortho-effect).[1] Removing it flattens the molecule; expanding it increases twist. This probes the conformational requirement of the binding pocket.

Visualization of Workflows

Figure 1: FBDD Decision Pathway for Fragment 5-BME

FBDD_Workflow Library Fragment Library (5-BME) QC QC: Purity & Identity (LC-MS) Library->QC Solubility Solubility Check (Nephelometry) QC->Solubility Pass >95% Screen Primary Screen (SPR / NMR) Solubility->Screen Soluble @ 100uM Hit_Analysis Hit Validation Screen->Hit_Analysis Kd < 500uM Path_Acid Synthesize Free Acid (Hydrolysis) Hit_Analysis->Path_Acid Check Salt Bridge Path_Analog Synthesize Benzyl Analogs (SAR Expansion) Hit_Analysis->Path_Analog Optimize Hydrophobicity Path_Acid->Screen Retest Path_Analog->Screen Retest

Caption: Workflow for validating and evolving Fragment 5-BME. Note the parallel optimization paths after hit confirmation.

Figure 2: Chemical Space & Optimization Vectors

SAR_Vectors Core 5-Benzyloxy-2-methyl benzoic acid ethyl ester Vec_Ester Vector A: Ester (Hydrolysis/Amidation) Core->Vec_Ester Target: Lys/Arg Vec_Benzyl Vector B: Benzyloxy (Halogen Scan) Core->Vec_Benzyl Target: Hydrophobic Pocket Vec_Methyl Vector C: Methyl (Conformational Lock) Core->Vec_Methyl Target: Steric Fit

Caption: Strategic vectors for chemical modification. Vector A addresses electrostatic binding; Vector B addresses lipophilic efficiency.

References

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[1] Nature Reviews Drug Discovery, 15, 605–619. Link

  • Mori, M., et al. (2024).[2] "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester." Molecules, 29(8), 1805. Link

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6, 211–219. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][3] Nature Chemistry, 1, 187–192. Link

  • BenchChem Technical Report. (2025). "Methyl 5-acetyl-2-(benzyloxy)benzoate: Properties and Synthesis." BenchChem Data Repository.[1] Link[1]

Sources

Application

Application Note: Derivatization Strategies for 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester in Biological Screening

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: High-Throughput Library Generation, Structure-Activity Relationship (SAR) Diversification, and Physicochemical Opti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: High-Throughput Library Generation, Structure-Activity Relationship (SAR) Diversification, and Physicochemical Optimization

Executive Summary & Biological Context

Substituted benzoic acid derivatives are privileged scaffolds in medicinal chemistry, frequently serving as cyclooxygenase (COX) inhibitors, peroxisome proliferator-activated receptor (PPAR) modulators, and broad-spectrum antimicrobial agents .

As a Senior Application Scientist, I frequently utilize 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5) as a highly versatile synthetic hub. Its unique substitution pattern—a protected phenolic hydroxyl, a hydrolyzable ester, and an activatable benzylic methyl group—makes it an ideal starting material for divergent synthesis. This guide details three self-validating derivatization protocols designed to systematically shift the molecule's physicochemical properties, generating diverse libraries optimized for in vitro biological screening.

Quantitative Physicochemical Profiling

Before initiating derivatization, it is critical to understand how each synthetic transformation alters the molecule's Lipinski parameters. The table below summarizes the quantitative shifts in physicochemical space, dictating how each derivative interacts with biological targets.

CompoundMolecular Weight ( g/mol )Est. LogPH-Bond DonorsH-Bond AcceptorsPrimary Screening Utility
Starting Material (CAS 2221812-01-5)270.32~3.803Lipophilic Core Scaffold
Phenol Derivative 180.20~2.113H-Bonding / Etherification
Carboxylic Acid Derivative 256.30~3.113Target Binding (Salt Bridge)
Bromomethyl Derivative 349.22~4.203Electrophilic Diversification

Strategic Derivatization Workflow

The following workflow maps the divergent synthetic pathways utilized to unlock specific pharmacophores from the core scaffold.

Derivatization SM 5-Benzyloxy-2-methylbenzoic acid ethyl ester (Core Scaffold) Deprotect Catalytic Transfer Hydrogenation (Pd/C, Et3SiH) SM->Deprotect O-Debenzylation Hydrolysis Saponification (LiOH, THF/H2O) SM->Hydrolysis Ester Cleavage Bromination Radical Bromination (NBS, AIBN) SM->Bromination C-H Activation Phenol 5-Hydroxy-2-methylbenzoic acid ethyl ester (Phenolic Library) Deprotect->Phenol Acid 5-Benzyloxy-2-methylbenzoic acid (Pharmacophore) Hydrolysis->Acid Bromide 5-Benzyloxy-2-(bromomethyl) benzoic acid ethyl ester (Electrophilic Hub) Bromination->Bromide

Figure 1: Strategic derivatization pathways for 5-Benzyloxy-2-methylbenzoic acid ethyl ester.

Experimental Protocols & Mechanistic Causality

Protocol A: O-Debenzylation via Catalytic Transfer Hydrogenation (CTH)
  • Causality & Rationale: Traditional hydrogenolysis requires pressurized

    
     gas, posing safety risks and risking the over-reduction of the aromatic ring. We utilize Catalytic Transfer Hydrogenation (CTH) with triethylsilane (
    
    
    
    ) and 10% Pd/C.
    
    
    acts as a mild, in situ hydrogen donor, ensuring strict chemoselectivity for the benzyl ether cleavage while leaving the ethyl ester completely intact .
  • Self-Validation System: The reaction progress is monitored via TLC (Hexanes/EtOAc 4:1). The starting material is non-polar, while the resulting phenol exhibits a significantly lower Retention Factor (

    
    ) and stains intensely with aqueous Ferric Chloride (
    
    
    
    ), visually confirming the exposure of the free hydroxyl group.

Step-by-Step Methodology:

  • Dissolve 5-Benzyloxy-2-methylbenzoic acid ethyl ester (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Add 10% Pd/C (0.1 eq by weight) carefully under an argon atmosphere to prevent pyrophoric ignition.

  • Add Triethylsilane (

    
    , 10.0 eq) dropwise at room temperature.
    
  • Stir the suspension for 2–4 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate under reduced pressure to yield the pure 5-hydroxy derivative.

Protocol B: Saponification (Ester Hydrolysis)
  • Causality & Rationale: For biological screening against targets like nuclear receptors or enzymes, the free carboxylic acid is the critical pharmacophore required to form salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in the binding pocket. Lithium hydroxide (LiOH) is selected over NaOH/KOH due to the superior solubility of the lithium carboxylate intermediate in aqueous THF, preventing premature precipitation and ensuring complete conversion .

  • Self-Validation System: The aqueous workup acts as a chemical filter. Unreacted ester remains in the organic wash, while the lithium carboxylate resides in the aqueous layer. Upon acidification to pH 2, the abrupt precipitation of a white crystalline solid provides immediate visual validation of successful hydrolysis.

Step-by-Step Methodology:

  • Dissolve the starting material (1.0 eq) in a 3:1:1 mixture of THF/Methanol/

    
    .
    
  • Add Lithium hydroxide monohydrate (

    
    , 3.0 eq) and stir at room temperature for 12 hours.
    
  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water and wash with Diethyl Ether (to remove unreacted starting material).

  • Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated carboxylic acid with Ethyl Acetate (3x), dry over anhydrous

    
    , and concentrate.
    
Protocol C: Radical Benzylic Bromination (Wohl-Ziegler Reaction)
  • Causality & Rationale: To explore SAR at the C2 position, the unreactive methyl group must be activated. Radical bromination selectively functionalizes the benzylic position. The resulting bromomethyl derivative is a highly reactive electrophile, perfectly suited for late-stage

    
     diversification with various amine or thiol nucleophiles to build massive screening libraries.
    
  • Self-Validation System: The reaction is visually self-monitoring; as the dense N-Bromosuccinimide (NBS) is consumed, the less dense succinimide byproduct floats to the surface of the solvent. Analytically,

    
    -NMR provides definitive proof: the disappearance of the Ar-
    
    
    
    singlet at ~2.5 ppm and the emergence of a deshielded Ar-
    
    
    singlet at ~4.5 ppm.

Step-by-Step Methodology:

  • Dissolve the starting material (1.0 eq) in anhydrous Acetonitrile or Trifluorotoluene (greener alternative to

    
    ).
    
  • Add N-Bromosuccinimide (NBS, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq) as the radical initiator.

  • Reflux the mixture under argon for 4–6 hours, illuminating with a visible light source (e.g., a halogen lamp) to accelerate radical initiation.

  • Workup: Cool to room temperature, filter off the floating succinimide byproduct, and concentrate the filtrate. Purify via flash column chromatography to isolate the bromomethyl derivative.

Biological Screening Considerations

When transitioning these synthesized derivatives into high-throughput screening (HTS) pipelines, adhere to the following handling guidelines:

  • Stock Preparation: Prepare 10 mM master stocks in 100% molecular-biology grade DMSO. The carboxylic acid derivative (Protocol B) may require brief sonication for complete dissolution.

  • Assay Interference Warning (Protocol C Product): The bromomethyl derivative is a potent alkylating agent. It should not be screened directly in biochemical assays containing high concentrations of nucleophilic scavengers (e.g., DTT, glutathione), as it will react covalently, leading to Pan-Assay Interference Compounds (PAINS)-like false positives. It must be utilized strictly as a synthetic intermediate to generate stable amine/thiol libraries prior to screening.

References

  • Groza, N. V., Yarkova, T. A., Gessler, N. N., & Rozumiy, A. V. (2024). "Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity." Pharmaceutical Chemistry Journal. URL:[Link]

  • Mandal, P. K., & McMurray, J. S. (2007). "Pd–C-Induced Catalytic Transfer Hydrogenation with Triethylsilane." Journal of Organic Chemistry, 72(17), 6599-6601. URL:[Link]

  • Wuts, P. G. M. (2014). "Greene's Protective Groups in Organic Synthesis, 5th Edition." John Wiley & Sons. URL:[Link]

Method

Technical Guide: Synthesis and Application of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester in Antitubercular Drug Development

This Application Note and Protocol Guide details the strategic use of 5-Benzyloxy-2-methylbenzoic acid ethyl ester (Ethyl 5-benzyloxy-2-methylbenzoate) in tuberculosis research. It focuses on its critical role as a modul...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic use of 5-Benzyloxy-2-methylbenzoic acid ethyl ester (Ethyl 5-benzyloxy-2-methylbenzoate) in tuberculosis research. It focuses on its critical role as a modular building block for synthesizing Diarylquinoline (DARQ) antibiotics (analogues of Bedaquiline) and Salicylate Synthase (MbtI) inhibitors.

Introduction & Scientific Context

In the landscape of Multidrug-Resistant Tuberculosis (MDR-TB) research, the Diarylquinoline (DARQ) class, exemplified by Bedaquiline (TMC207) , represents a cornerstone of modern therapy. Bedaquiline targets the mycobacterial ATP synthase (AtpE).[1][2] However, the emergence of resistance and the need for improved pharmacokinetic profiles drive the continuous synthesis of "Next-Generation DARQs."

5-Benzyloxy-2-methylbenzoic acid ethyl ester is a high-value synthetic intermediate. It serves as a protected "Unit A" precursor, allowing researchers to construct the quinoline core with oxygenated substitution patterns at the C-6 position. Unlike the standard 6-bromo precursor used for commercial Bedaquiline, this benzyloxy-variant enables:

  • SAR Exploration: Access to 6-hydroxy, 6-alkoxy, and 6-amino analogues via deprotection and functionalization.

  • Metabolite Synthesis: Preparation of reference standards for Bedaquiline metabolites.

  • MbtI Inhibition: Construction of chromanone-based inhibitors targeting iron acquisition pathways (siderophore synthesis).

Chemical Profile & Properties[1][3][4][5][6][7]

ParameterSpecification
Compound Name 5-Benzyloxy-2-methylbenzoic acid ethyl ester
IUPAC Name Ethyl 5-(benzyloxy)-2-methylbenzoate
CAS Number 2221812-01-5 (and related isomers)
Molecular Formula C₁₇H₁₈O₃
Molecular Weight 270.32 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Key Functionality Benzylic methyl group (activatable); Ester (electrophile); Benzyloxy (protected phenol)

Application Note: Retrosynthetic Logic

The utility of this ester lies in its ortho-toluate structure. The methyl group at the ortho position to the ester is acidic enough to be deprotonated by strong bases (e.g., LDA, LiTMP). This generates a nucleophilic species that can attack nitriles or amides to form bicyclic systems—a strategy known as anionic annulation .

Mechanism of Action in Synthesis[2]
  • Lateral Lithiation: Treatment with Lithium Diisopropylamide (LDA) generates a benzylic carbanion.

  • Condensation: The carbanion attacks an electrophile (e.g., Benzonitrile).

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization with the ethyl ester to form the quinoline or isocoumarin core.

Graphviz Diagram: Synthetic Utility Pathway

SyntheticUtility Precursor 5-Hydroxy-2-methylbenzoic Acid Ester 5-Benzyloxy-2-methylbenzoic acid ethyl ester (Target Intermediate) Precursor->Ester 1. Benzylation 2. Esterification Lithiation Lateral Lithiation (LDA, -78°C) Ester->Lithiation Quinoline 6-Benzyloxy-3-benzyl-2-methoxyquinoline (DARQ Core) Lithiation->Quinoline + Benzonitrile Chromane Chromane/Chromanone Derivatives Lithiation->Chromane + Epoxide/Aldehyde SAR Bedaquiline Analogues (ATP Synthase) Quinoline->SAR MbtI MbtI Inhibitors (Iron Acquisition) Chromane->MbtI

Caption: Divergent synthetic pathways from 5-Benzyloxy-2-methylbenzoic acid ethyl ester to antitubercular scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester

Objective: To prepare the protected ester from commercially available 5-hydroxy-2-methylbenzoic acid.

Materials:

  • 5-Hydroxy-2-methylbenzoic acid (10 g, 65.7 mmol)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Ethanol (Absolute)

  • Thionyl chloride (SOCl₂) or H₂SO₄ (cat.)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • O-Benzylation (Protection):

    • Dissolve 5-hydroxy-2-methylbenzoic acid (10 g) in anhydrous DMF (100 mL).

    • Add K₂CO₃ (22.7 g) and stir at room temperature for 30 min.

    • Add Benzyl bromide (8.6 mL) dropwise.

    • Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water, acidify with 1M HCl to pH 3. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Note: This step may esterify the acid if excess benzyl bromide is used. If the benzyl ester forms, saponify with LiOH/THF/Water to return to the acid, or proceed if the benzyl ester is acceptable (though ethyl is preferred for the next specific lithiation protocols).

  • Ethyl Esterification:

    • Dissolve the 5-benzyloxy-2-methylbenzoic acid (isolated from step 1) in absolute Ethanol (150 mL).

    • Cool to 0°C. Add Thionyl Chloride (1.5 eq) dropwise (Exothermic!).

    • Reflux for 6 hours.

    • Workup: Concentrate solvent in vacuo.[3] Redissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

    • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexane).

    • Yield Target: >85% over two steps.

Protocol B: Anionic Annulation to Quinoline Core (Bedaquiline Analogue)

Objective: To convert the ester into the 3-benzyl-quinoline core via condensation with benzyl cyanide (or benzonitrile).

Materials:

  • 5-Benzyloxy-2-methylbenzoic acid ethyl ester (1.0 eq)

  • Benzonitrile (1.2 eq)

  • LDA (Lithium Diisopropylamide) (2.0 M in THF/Heptane)

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Lithiation:

    • Flame-dry a 3-neck flask under Argon. Add anhydrous THF (10 mL/g of substrate).

    • Add LDA (2.2 eq) and cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent polymerization.

    • Add a solution of 5-Benzyloxy-2-methylbenzoic acid ethyl ester (1.0 eq) in THF dropwise over 20 mins. The solution typically turns deep red/orange, indicating the benzylic anion formation.

    • Stir at -78°C for 45 minutes.

  • Condensation:

    • Add Benzonitrile (1.2 eq) dropwise at -78°C.

    • Stir for 1 hour at -78°C, then allow to warm slowly to -20°C over 2 hours.

  • Cyclization & Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc.[3] The intermediate might be an imine or ketone.

    • Cyclization Step: Often requires refluxing the crude intermediate in Toluene with catalytic p-TsOH to effect dehydration and aromatization to the quinoline.

    • Product: 3-Phenyl-6-benzyloxy-1-isoquinolinone (or related isomer depending on nitrile choice).

    • Note for Bedaquiline Core: To get the specific 2-methoxy-3-benzyl quinoline, the protocol is modified to use Benzyl 2-cyanoethyl ether or specific benzyl nitriles, followed by methylation of the resulting 2-hydroxyquinoline (carbostyril).

Quality Control & Validation

Analytical Parameters for 5-Benzyloxy-2-methylbenzoic acid ethyl ester:

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 50-90% B over 15 min.

    • Detection: UV @ 254 nm.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.3-7.5 (m, 5H, Benzyl aromatic), 7.1 (d, 1H, H-3), 6.9 (dd, 1H, H-4), 7.5 (d, 1H, H-6).

    • δ 5.1 (s, 2H, O-CH₂-Ph).

    • δ 4.3 (q, 2H, O-CH₂-CH₃).

    • δ 2.5 (s, 3H, Ar-CH₃).

    • δ 1.4 (t, 3H, O-CH₂-CH₃).

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Engineering Controls: All reactions involving Thionyl Chloride or LDA must be performed in a functioning fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Storage: Store at 2-8°C, inert atmosphere (Argon/Nitrogen) recommended to prevent hydrolysis.

References

  • Andries, K., et al. (2005). "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis."[2] Science.

  • Chandrasekhar, S., et al. (2020).[1][4][3] "Improved Synthesis and Isolation of Bedaquiline." ACS Omega.[4] [4]

  • Mori, M., et al. (2024).[5] "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester." Molbank.[5] (Relevant for cyclization chemistry of similar esters).

  • Pang, A. H., et al. (2019). "Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity."[6] PLOS ONE. (Context for benzyloxy-benzoate derivatives in TB).

  • ChemicalBook. "5-Benzyloxy-2-methylbenzoic acid ethyl ester Product Description."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester Synthesis

Topic: Improving the yield of 5-Benzyloxy-2-methylbenzoic acid ethyl ester synthesis Ticket ID: CHEM-OPT-5B2M Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic U...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the yield of 5-Benzyloxy-2-methylbenzoic acid ethyl ester synthesis Ticket ID: CHEM-OPT-5B2M Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

User Objective: Maximize yield and purity of 5-Benzyloxy-2-methylbenzoic acid ethyl ester. Core Challenge: The synthesis involves two distinct chemical transformations on the 5-hydroxy-2-methylbenzoic acid scaffold: esterification of the sterically hindered carboxylic acid and O-alkylation of the phenol.

Primary Yield Bottleneck: The Ortho-Effect . The methyl group at the C2 position creates significant steric hindrance for the carboxylic acid at C1. Standard Fischer esterification (Refluxing EtOH/H₂SO₄) often results in incomplete conversion (<60% yield) because the tetrahedral intermediate is destabilized by the adjacent methyl group.

Recommended Strategy:

  • Prioritize Stepwise Synthesis: Do not attempt concurrent alkylation.

  • Switch Esterification Protocol: Abandon standard Fischer esterification in favor of the Acid Chloride Method or Nucleophilic Carboxylate Alkylation .

  • Optimize Ether Synthesis: Use Finkelstein conditions to accelerate the Williamson ether synthesis.

Synthesis Workflow & Logic

The following diagram outlines the decision logic for selecting the optimal route based on your current precursors.

SynthesisLogic Start Starting Material: 5-Hydroxy-2-methylbenzoic Acid Decision Choose Esterification Strategy (Critical Step) Start->Decision RouteA Method A: Acid Chloride (Recommended for Scale-up) Decision->RouteA High Yield Robust RouteB Method B: Alkyl Halide (Recommended for Small Scale/Mild) Decision->RouteB Mild Cond. No acidic gas RouteC Method C: Fischer Esterification (NOT RECOMMENDED - Low Yield) Decision->RouteC Traditional Step2 Step 2: O-Benzylation (Williamson Ether Synthesis) RouteA->Step2 RouteB->Step2 RouteC->Step2 Purification Required Final Target: 5-Benzyloxy-2-methylbenzoic acid ethyl ester Step2->Final

Caption: Decision matrix for overcoming the steric hindrance of the ortho-methyl group during synthesis.

Module 1: The Esterification (Overcoming Steric Hindrance)

Issue: Low Conversion in Standard Acid Catalysis

Because of the C2-Methyl group, the carbonyl carbon is shielded. Attempting to force this reaction with longer reflux times in ethanol often leads to degradation or colored impurities without achieving >90% conversion.

Protocol A: The Thionyl Chloride Method (High Yield)

This method converts the acid to the highly reactive acid chloride, which is less sensitive to steric bulk during the subsequent alcoholysis.

Reagents:

  • 5-Hydroxy-2-methylbenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Ethanol (Anhydrous) (Excess)

  • Catalytic DMF (2-3 drops)

Step-by-Step:

  • Activation: Suspend the starting acid in dry DCM (or toluene). Add catalytic DMF.

  • Chlorination: Add

    
     dropwise at 0°C. Allow to warm to room temperature and reflux for 2 hours.
    
    • Checkpoint: The solution should become clear as the acid chloride forms.

  • Evaporation: Remove solvent and excess

    
     under reduced pressure (rotary evaporator). Crucial:  This removes acidic byproducts that can degrade the phenol.
    
  • Esterification: Redissolve the residue in anhydrous DCM. Add absolute Ethanol (3.0 eq) and Pyridine (1.1 eq) dropwise at 0°C.

  • Workup: Wash with 1M HCl (to remove pyridine), then

    
    .
    
Protocol B: The Carboxylate Alkylation (Mild Conditions)

If you wish to avoid corrosive thionyl chloride, use a nucleophilic attack on Ethyl Iodide.

Reagents:

  • Starting Acid (1.0 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • 
     (1.5 eq) or DBU (1.1 eq)
    
  • Solvent: DMF or Acetone

Step-by-Step:

  • Dissolve acid in DMF. Add

    
    . Stir for 30 mins to form the carboxylate salt.
    
  • Add Ethyl Iodide dropwise.

  • Stir at 60°C for 4-6 hours.

  • Why this works: The reaction occurs at the oxygen of the carboxylate, which is further away from the steric bulk of the methyl group than the carbonyl carbon is.

Module 2: The O-Benzylation (Williamson Ether Synthesis)

Issue: C-Alkylation or Incomplete Reaction

Phenols are generally good nucleophiles, but the presence of the ester group (electron-withdrawing) at the para-position (relative to the phenol) reduces the nucleophilicity of the phenoxide oxygen, slowing the reaction.

Optimized Protocol

Reagents:

  • Ethyl 5-hydroxy-2-methylbenzoate (Intermediate from Module 1)

  • Benzyl Bromide (BnBr) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous/powdered)
    
  • Potassium Iodide (KI) (0.1 eq - Catalyst)

  • Solvent: Acetone (for ease of workup) or DMF (for speed)

Step-by-Step:

  • Deprotonation: Dissolve the phenolic ester in Acetone. Add powdered

    
    .
    
    • Tech Note: Use a mechanical stirrer or vigorous magnetic stirring. The base is insoluble; surface area is key.

  • Catalysis: Add catalytic KI.

    • Mechanism:[1][2][3][4][5][6] KI reacts with Benzyl Bromide to form Benzyl Iodide in situ. The iodide is a better leaving group, accelerating the

      
       reaction (Finkelstein reaction logic).
      
  • Addition: Add Benzyl Bromide dropwise. Reflux for 6–12 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (lower

    
    ) should disappear.
    

Troubleshooting & FAQs

Q1: I am seeing a side product that is difficult to separate. What is it?

Diagnosis: If you used Protocol B (Alkyl Halide) or the Williamson step with very harsh conditions, you might be seeing C-alkylation (alkylation on the benzene ring ortho to the phenol) or Hydrolysis of your ester. Fix: Ensure your solvent is strictly anhydrous. Water promotes hydrolysis. Switch from DMF to Acetone to lower the reaction temperature, which disfavors the higher-activation-energy C-alkylation pathway.

Q2: My yield is stuck at 60% for the esterification step.

Diagnosis: You are likely experiencing the "Ortho Effect" equilibrium limit. Fix: Do not just add more acid catalyst. You must remove water to drive the equilibrium.[7]

  • If using Fischer: Use a Dean-Stark trap with Toluene/Ethanol azeotrope.

  • Better Solution: Switch to the Acid Chloride method (Module 1, Protocol A). It is irreversible.

Q3: Can I do this in one pot? (Alkylation + Esterification)

Analysis: Technically yes, using 2.5 eq of base and adding EtI and BnBr. Verdict: Not Recommended. The rates of reaction for the carboxylate vs. the phenoxide differ. You will likely get a mixture of Ethyl/Benzyl ester and Ethyl/Benzyl ether combinations (scrambling). Stepwise is far more efficient for purification.

Troubleshooting Logic Map

Troubleshooting Issue Problem Detected Type1 Low Yield (Esterification) Issue->Type1 Type2 Incomplete Benzylation Issue->Type2 Sol1 Cause: Steric Hindrance Action: Switch to SOCl2 Route Type1->Sol1 Sol2 Cause: Poor Nucleophilicity Action: Add KI Catalyst (Finkelstein) Type2->Sol2 Sol3 Cause: Moisture/Hydrolysis Action: Dry Solvents/Fresh K2CO3 Type2->Sol3

Caption: Diagnostic flow for common yield-limiting factors in this specific synthesis.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Goosen, L. J., et al. "Esterification of Sterically Hindered Carboxylic Acids." Synthesis, 2002.

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic explanation of the Ortho-Effect and Nucleophilic Substitution).
  • Haslam, E. "Recent Developments in Methods for the Esterification of Carboxylic Acids." Tetrahedron, 1980, 36(17), 2409-2433.

Sources

Optimization

purification challenges of 5-Benzyloxy-2-methylbenzoic acid ethyl ester

Technical Support Center: Purification of 5-Benzyloxy-2-methylbenzoic acid ethyl ester Welcome. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Benzyloxy-2-methylbenzoic acid ethyl ester

Welcome. I am Dr. Aristh, Senior Application Scientist. You are likely accessing this guide because your synthesis of 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5) has resulted in a viscous oil, a co-eluting impurity, or a persistent lachrymatory smell.

This molecule presents a classic "lipophilic trap." The combination of the benzyl ether, the ethyl ester, and the toluene core creates a highly non-polar surface area that frustrates crystallization and complicates normal-phase chromatography.

Below are the troubleshooting modules designed to resolve these specific failure modes.

Module 1: The "Persistent Oil" Phenomenon

Issue: The product refuses to crystallize and remains a viscous yellow/orange oil, or "oils out" during recrystallization attempts.

The Science: This molecule has low lattice energy due to the rotational freedom of the benzyloxy ether linkage and the ethyl chain. When impurities (even <2%) are present, they disrupt the crystal packing, lowering the melting point below room temperature. This is an entropy-driven "oiling out" effect.

Troubleshooting Protocol:

Q: Why does it oil out in Ethanol/Water? A: While standard for benzoates, alcohols are poor choices here. The high lipophilicity of the benzyl group causes the product to phase-separate as an oil droplet before it reaches supersaturation. Furthermore, heating an ethyl ester in ethanol/water risks transesterification or hydrolysis.

Corrective Workflow: The "Dual-Solvent Displacement" Method Do not use alcohols. Use a Hydrocarbon/Ester system.[1][2][3][4][5]

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Counter-Solvent: Slowly add Hexanes (or Heptane) dropwise with vigorous stirring until a persistent cloudiness appears.

  • The "Healing" Step: Add one drop of EtOAc to clear the cloudiness.

  • Nucleation: Cool slowly to 0°C. If oil droplets form, reheat to dissolve and scratch the glass surface.

  • Seeding: If available, add a seed crystal at room temperature.

Solvent System Efficiency Table:

Solvent SystemSuitabilityRisk FactorNotes
Hexane / EtOAc High LowBest for inducing crystallization. Start 9:1 ratio.
Ethanol / Water LowHigh Causes oiling out; risk of hydrolysis.
DCM / Pentane MediumLowGood for very low-melting solids; evaporates fast.
Toluene LowMediumToo soluble; difficult to recover yield.

Module 2: Removing Benzyl Halide Impurities

Issue: The purified product smells pungent (lachrymator), or TLC shows a spot near the solvent front that fluoresces intensely under UV.

The Science: If you synthesized this via benzylation of 5-hydroxy-2-methylbenzoic acid ethyl ester, you likely used excess Benzyl Bromide (BnBr) or Benzyl Chloride. These are non-polar and co-elute with your product in 5-10% EtOAc/Hexane systems. They are toxic and destabilize the product over time.

The "Chemical Scavenging" Solution: Do not rely on column chromatography alone. Use an orthogonal chemical reaction to alter the polarity of the impurity.

Protocol:

  • Dissolve the crude mixture in dry THF or Toluene.

  • Add 1.5 equivalents (relative to estimated excess BnBr) of Triethylamine (TEA) or Diethylamine .

  • Stir at 40°C for 1-2 hours.

    • Mechanism:[6] The amine performs an SN2 attack on the benzyl halide, converting it into a quaternary ammonium salt (Benzyltriethylammonium bromide).

  • Workup: Wash the organic layer with water. The ammonium salt is highly water-soluble and will partition into the aqueous phase, leaving your pure ester in the organic phase.

Visualization of Scavenging Workflow:

ScavengingWorkflow Start Crude Mixture (Product + Excess BnBr) Reagent Add Triethylamine (TEA) Solvent: THF, 40°C Start->Reagent Reaction Reaction: S_N2 Substitution BnBr -> [Bn-TEA]+ Br- (Salt) Reagent->Reaction 1-2 Hours Partition Liquid-Liquid Extraction (Water / Organic) Reaction->Partition Aqueous Aqueous Layer Contains: [Bn-TEA]+ Salt Partition->Aqueous Organic Organic Layer Contains: Pure Product Partition->Organic

Figure 1: Chemical scavenging workflow to remove lipophilic benzyl halides by converting them to water-soluble salts.

Module 3: Chromatographic Co-elution

Issue: The product spot overlaps with the starting material (5-hydroxy-2-methylbenzoic acid ethyl ester) on TLC.

The Science: The 2-methyl group provides steric bulk, but the electronic difference between the phenol (starting material) and the benzyl ether (product) is significant. If they are co-eluting, your solvent system is likely too non-polar, compressing the Rf values.

Troubleshooting Guide:

  • Scenario A: Starting Material is the Phenol.

    • Fix: The phenol is acidic (pKa ~10). Wash the organic layer with 1M NaOH (cold) or 10% K₂CO₃ . The phenol will deprotonate and move to the aqueous layer.

    • Warning: Do not use hot base or prolonged exposure; the ethyl ester can hydrolyze.

  • Scenario B: Starting Material is the Carboxylic Acid (5-benzyloxy-2-methylbenzoic acid).

    • Fix: This is a stronger acid (pKa ~4). Wash with saturated NaHCO₃ .[7] The acid will bubble (CO₂) and partition into water.

  • Scenario C: Separation on Silica.

    • Use a gradient.[8] Start at 100% Hexane to elute residual Benzyl Bromide.[8] Then step to 5% EtOAc/Hexane. The product should elute around Rf 0.3-0.4 in 10% EtOAc/Hexane.

Module 4: Stability & Storage

Issue: The product purity decreases over time; smell of acetic acid or ethanol develops.

The Science: Ethyl esters are susceptible to hydrolysis, especially if traces of acid or base remain from the workup. The "2-methyl" substituent provides some steric protection to the carbonyl carbon, but it is not absolute.

Storage Protocol:

  • Drying: Ensure the final oil/solid is dried under high vacuum (<1 mbar) for at least 4 hours to remove trace water.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is recommended for long-term storage to prevent slow hydrolysis or transesterification.

Summary Decision Tree

Use this logic flow to determine your immediate next step.

PurificationLogic Start Crude Product State CheckTLC Check TLC (Impurities?) Start->CheckTLC ImpurityType Identify Impurity CheckTLC->ImpurityType BnBr Excess Benzyl Halide (Top spot / Smell) ImpurityType->BnBr Phenol Unreacted Phenol (Lower spot) ImpurityType->Phenol Clean Clean TLC but Oil ImpurityType->Clean ActionBnBr Amine Scavenging (See Module 2) BnBr->ActionBnBr ActionPhenol Cold NaOH Wash (See Module 3) Phenol->ActionPhenol ActionCryst Hexane/EtOAc Recrystallization Clean->ActionCryst

Figure 2: Decision matrix for selecting the appropriate purification method based on impurity profile.

References

  • BenchChem. Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. (General protocols for benzyl halide removal).

  • ResearchGate. How does one separate Benzyl bromide from the reaction mixture? (Discussion on amine scavenging).

  • Organic Chemistry Portal. Benzyl Esters: Synthesis and Deprotection. (Stability and reactivity context).

  • National Institutes of Health (PubChem). 5-Hydroxy-2-methylbenzoic acid (Precursor Properties).

  • University of Pittsburgh. Common Solvents for Crystallization. (Solvent polarity and selection guide).

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Benzyloxy-2-methylbenzoic acid ethyl ester

Executive Summary & Molecule Profile Target Molecule: 5-Benzyloxy-2-methylbenzoic acid ethyl ester CAS Registry Number: 2221812-01-5 (Referenced as intermediate) Core Synthetic Challenge: The synthesis typically involves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 5-Benzyloxy-2-methylbenzoic acid ethyl ester CAS Registry Number: 2221812-01-5 (Referenced as intermediate) Core Synthetic Challenge: The synthesis typically involves the Williamson ether synthesis (O-alkylation) of ethyl 5-hydroxy-2-methylbenzoate with benzyl bromide.[1] While conceptually simple, this step is prone to specific side reactions—primarily ester hydrolysis, C-alkylation, and byproduct formation from the alkylating agent—that can compromise yield and purity during scale-up.[1]

This guide provides a root-cause analysis of these impurities and actionable protocols to mitigate them.

Standardized Protocol & Reaction Logic

To minimize side reactions, we recommend the following optimized protocol. This method prioritizes chemoselectivity (O- vs C-alkylation) and ester stability.[1]

Optimized Workflow: O-Alkylation
ParameterRecommendationScientific Rationale
Substrate Ethyl 5-hydroxy-2-methylbenzoate (1.0 eq)The ester form is used instead of the acid to prevent the formation of benzyl ester byproducts.[1]
Alkylating Agent Benzyl Bromide (1.05 – 1.1 eq)Slight excess ensures conversion; large excess leads to difficult-to-remove benzyl alcohol/ether impurities.[1]
Base Potassium Carbonate (

), Anhydrous (1.5 – 2.0 eq)
A mild, non-nucleophilic base prevents hydrolysis of the ethyl ester, unlike NaOH or KOH.[1]
Solvent Acetone (Reflux) or DMF (

)
Acetone: Easier workup, less hydrolysis risk.[1] DMF: Faster rate, but requires aqueous workup that may hydrolyze the ester if not pH-controlled.[1]
Additives Potassium Iodide (KI) (0.1 eq) - OptionalCatalyzes the reaction via the Finkelstein mechanism (generating Benzyl Iodide in situ), allowing milder temperatures.[1]

Critical Troubleshooting Guide (Q&A)

Category A: Impurity Profiling & Side Reactions[1]

Q1: I observe a new peak at RRT ~0.8 that grows over time. What is it? Diagnosis: This is likely 5-Benzyloxy-2-methylbenzoic acid (the hydrolyzed free acid).[1] Root Cause: Presence of water in the reaction specifically when using hygroscopic solvents (DMF/DMSO) or strong bases.[1] Mechanism: Hydroxide ions (


), generated from trace water and carbonate, attack the ethyl ester carbonyl.[1]
Corrective Action: 
  • Protocol: Switch to anhydrous Acetone or MEK.

  • Reagent: Dry

    
     at 
    
    
    
    overnight before use.
  • Remediation: If the acid is formed, you must re-esterify the crude mixture using Ethanol/

    
     before crystallization.[1]
    

Q2: My product contains a persistent oil that won't crystallize. NMR shows benzylic protons around 4.5 ppm. Diagnosis: Contamination with Benzyl alcohol or Dibenzyl ether .[1] Root Cause: Hydrolysis of excess Benzyl bromide.

  • 
    [1]
    
  • 
     (Dibenzyl ether)
    Corrective Action: [1]
    
  • Stoichiometry: Reduce Benzyl bromide to 1.05 equivalents.

  • Workup: Wash the organic layer with saturated aqueous

    
     followed by a heptane trituration.[1] Dibenzyl ether is highly lipophilic and remains in the mother liquor.[1]
    

Q3: I see a minor impurity (~2-5%) with a similar mass but different retention time. Could it be C-alkylation? Diagnosis: Yes, likely Ethyl 5-hydroxy-2-methyl-4-benzylbenzoate (Ortho-C-alkylation).[1] Mechanism: Phenoxide ions are ambident nucleophiles.[1] While O-alkylation is kinetically favored, C-alkylation occurs under thermodynamic control or in protic solvents (like Ethanol).[1] Corrective Action:

  • Solvent Switch: Ensure a polar aprotic solvent (DMF, Acetone) is used.[1] Avoid Ethanol as a co-solvent during the reaction.[1]

  • Temperature: Do not exceed

    
    . Higher temperatures increase the energy available to overcome the higher activation barrier of C-alkylation.[1]
    
Category B: Process Optimization

Q4: Can I use Sodium Hydride (NaH) to speed up the reaction? Recommendation: Not Recommended. Risk: NaH is a strong base that generates


 gas.[1]
  • Ester Hydrolysis: Any trace moisture will generate NaOH, rapidly hydrolyzing the ethyl ester.[1]

  • Transesterification: If the quench is done with an alcohol different from ethanol, transesterification occurs instantly.[1]

  • Safety: NaH poses a higher safety risk on scale compared to Carbonate bases.[1]

Q5: The reaction stalls at 90% conversion. Should I add more Benzyl Bromide? Recommendation: Proceed with caution. Analysis: Stalling is often due to the "coating" of the solid base surface with KBr salts.[1] Solution:

  • Agitation: Increase stirring speed to grind the KBr off the carbonate surface.

  • Catalysis: Add 5-10 mol% TBAI (Tetrabutylammonium iodide) or KI. This increases the solubility of the nucleophile/electrophile pair, pushing the reaction to completion without adding excess alkylating agent.[1]

Visualizing the Reaction Pathways

The following diagram maps the main synthetic route against the competing side reaction pathways discussed above.

ReactionPathways Start Ethyl 5-hydroxy- 2-methylbenzoate Product TARGET: 5-Benzyloxy-2-methylbenzoic acid ethyl ester Start->Product K2CO3, Acetone O-Alkylation (Major) Imp_Acid Impurity A: Hydrolyzed Acid Start->Imp_Acid H2O / Strong Base Hydrolysis Imp_C_Alk Impurity B: C-Alkylated Isomer Start->Imp_C_Alk High Temp / Protic Solvent C-Alkylation BnBr Benzyl Bromide BnBr->Product Imp_Bn_Ether Impurity C: Dibenzyl Ether BnBr->Imp_Bn_Ether H2O (Hydrolysis + Coupling)

Figure 1: Reaction network showing the primary O-alkylation pathway and competing side reactions (Hydrolysis, C-Alkylation, and Reagent Decomposition).[1]

Experimental Validation Protocol

To validate the purity of your synthesized material, use this self-validating analytical checklist.

HPLC Method Parameters (Generic)
  • Column: C18 Reverse Phase (

    
    )
    
  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Ester carbonyl).

Expected Retention Profile (Relative)
ComponentRelative Retention Time (RRT)Characteristics
Hydrolyzed Acid 0.75 - 0.85Shifts with pH; broad peak if mobile phase is unbuffered.[1]
Starting Phenol 1.00Sharp peak; disappears upon completion.[1]
Target Product 1.40 - 1.50Major peak.
Dibenzyl Ether 1.80 +Very non-polar; elutes late or in wash step.[1]

References

  • Williamson, A. W. (1850).[1][2] "Theory of Aetherification".[1] Philosophical Magazine, 37, 350–356. (Foundational mechanism for ether synthesis).[1][2][3]

  • BenchChem Technical Support. (2025). "Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds". BenchChem.[1][3] (Specifics on base selection and side reactions).

  • ChemicalBook. (2024). "5-Benzyloxy-2-methylbenzoic acid ethyl ester Product Page". ChemicalBook.[1] (Confirmation of intermediate existence).

  • Royal Society of Chemistry. (2021). "Mechanism, kinetics and selectivity of a Williamson ether synthesis". RSC Advances. (Detailed kinetic analysis of C- vs O-alkylation competition).

Sources

Optimization

common impurities in 5-Benzyloxy-2-methylbenzoic acid ethyl ester and their removal

Welcome to the Advanced Technical Support and Troubleshooting Center for 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS 2221812-01-5) [4]. This guide is engineered for research scientists and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support and Troubleshooting Center for 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS 2221812-01-5) [4]. This guide is engineered for research scientists and drug development professionals who require high-purity intermediates for downstream pharmaceutical synthesis.

The synthesis of this compound typically relies on the O-benzylation of ethyl 5-hydroxy-2-methylbenzoate using a benzyl halide. While this transformation follows a classic Williamson ether synthesis pathway [2], the ambident reactivity of the phenoxide intermediate and the hydrolytic lability of the ethyl ester frequently lead to a complex impurity profile. This guide provides a mechanistic root-cause analysis of these impurities and field-proven protocols for their chemoselective removal.

Part 1: Mechanistic Overview & Root Cause Analysis

To effectively purify your target compound, you must first understand the kinetic and thermodynamic pathways that generate impurities during the O-benzylation step. Polar aprotic solvents like N,N-dimethylformamide (DMF) are typically utilized to accelerate the desired S_N2 reaction while minimizing elimination or solvolysis side reactions [1]. However, deviations in reagent quality or environmental control will trigger the side reactions mapped below.

Pathway SM Ethyl 5-hydroxy-2-methylbenzoate (Starting Material) Reagents Benzyl Halide + Base (e.g., K2CO3 / DMF) SM->Reagents Deprotonation Product 5-Benzyloxy-2-methylbenzoic acid ethyl ester Reagents->Product SN2 O-Alkylation Imp1 Unreacted Phenol (Incomplete Rxn) Reagents->Imp1 Weak Base / Low Temp Imp2 Saponified Acid (Hydrolysis) Reagents->Imp2 Trace H2O + Base Imp3 Benzyl Alcohol (Reagent Solvolysis) Reagents->Imp3 Competing Solvolysis

Reaction pathways and impurity generation during O-benzylation.

Primary Impurities Profile
  • Unreacted Starting Material (Ethyl 5-hydroxy-2-methylbenzoate): Occurs when the base is insufficiently strong to maintain the phenoxide population, or if the benzyl halide undergoes premature solvolysis.

  • Saponification Byproduct (5-Benzyloxy-2-methylbenzoic acid): The ethyl ester moiety is highly susceptible to base-catalyzed hydrolysis. If your K₂CO₃ or DMF contains trace moisture, the hydroxide ions generated will cleave the ester [2].

  • Solvolysis Byproducts (Benzyl Alcohol / Dibenzyl Ether): Formed via the nucleophilic attack of trace water on the benzyl halide.

Part 2: Troubleshooting Guide & FAQs

Q1: My crude LC-MS shows a massive peak for the unreacted phenolic starting material, even after 24 hours. How do I force the reaction to completion? A: The issue is likely reagent degradation or poor phenoxide solubility.

  • Causality: Benzyl bromide is highly reactive but degrades rapidly in the presence of atmospheric moisture or light. Furthermore, if you are using a weak base like NaHCO₃, the equilibrium does not favor complete deprotonation of the phenol (pKa ~10).

  • Action: Switch to anhydrous K₂CO₃ or Cs₂CO₃ in dry DMF [3]. Ensure your benzyl halide is freshly distilled or from a newly opened, septum-sealed bottle.

Q2: I am seeing significant ester cleavage (hydrolysis) yielding the free carboxylic acid. How can I prevent this? A: Ester hydrolysis during benzylation is a direct result of trace water reacting with your carbonate base to form hydroxide ions (


).
  • Causality: Hydroxide is a hard nucleophile that readily attacks the hard carbonyl carbon of the ethyl ester, leading to irreversible saponification.

  • Action: Oven-dry your K₂CO₃ at 150°C overnight before use. Use amine-free, anhydrous DMF. Run the reaction under a strict Argon or Nitrogen atmosphere.

Q3: How do I selectively remove the unreacted phenol without resorting to time-consuming column chromatography? A: Exploit the pKa differences of your mixture through chemoselective liquid-liquid extraction.

  • Causality: The unreacted starting material contains a free phenolic hydroxyl group (pKa ~10). By washing your organic layer with a mild aqueous base (e.g., 0.5 M NaOH), you quantitatively deprotonate the phenol, forcing it into the aqueous phase as a sodium phenoxide salt. Your fully protected target product is neutral and will remain entirely in the organic phase [3].

Part 3: Experimental Protocols for Purification

The following self-validating workflow is designed to chemically isolate 5-Benzyloxy-2-methylbenzoic acid ethyl ester from its common impurities using acid-base extraction mechanics.

Purification Crude Crude Mixture (Product + Impurities) OrgPhase1 Organic Phase (Product, Benzyl Alcohol, Acid) Crude->OrgPhase1 Dissolve in EtOAc AqPhase1 Aqueous Phase (Unreacted Phenol) OrgPhase1->AqPhase1 Wash with 0.5M NaOH OrgPhase2 Organic Phase (Product, Benzyl Alcohol) OrgPhase1->OrgPhase2 Retain Organic AqPhase2 Aqueous Phase (Saponified Acid) OrgPhase2->AqPhase2 Wash with Sat. NaHCO3 Pure Purified Product (Crystallization/Silica) OrgPhase2->Pure Evaporate & Purify

Liquid-liquid extraction workflow for the chemoselective removal of impurities.

Protocol: Chemoselective Liquid-Liquid Extraction

This protocol systematically removes acidic and phenolic impurities based on their distinct pKa values.

Step 1: Solubilization

  • Quench the crude DMF reaction mixture by pouring it into 5 volumes of ice-cold distilled water.

  • Extract the aqueous suspension with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Validation Check: Spot the combined organic layers on a TLC plate (Hexanes:EtOAc 4:1). You should observe multiple spots corresponding to the product, unreacted phenol, and neutral byproducts.

Step 2: Phenol Removal (pKa ~10)

  • Transfer the combined EtOAc layer to a separatory funnel.

  • Wash the organic layer with 0.5 M NaOH (2 x 30 mL).

  • Causality: The NaOH selectively deprotonates the unreacted ethyl 5-hydroxy-2-methylbenzoate, pulling it into the aqueous layer.

  • Validation Check: Acidify a small aliquot of the aqueous NaOH wash with 1M HCl to pH 2. If the solution turns cloudy, unreacted phenol was successfully extracted.

Step 3: Carboxylic Acid Removal (pKa ~4-5)

  • Wash the retained organic layer with Saturated Aqueous NaHCO₃ (2 x 30 mL).

  • Causality: The weak base NaHCO₃ is sufficient to deprotonate any 5-Benzyloxy-2-methylbenzoic acid (saponification impurity) without risking further hydrolysis of your target ester.

Step 4: Final Polish and Isolation

  • Wash the organic layer with saturated brine (50 mL) to remove residual water and trace DMF [3].

  • Dry the organic phase over anhydrous MgSO₄ for 15 minutes. Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude 5-Benzyloxy-2-methylbenzoic acid ethyl ester.

  • Optional: If neutral impurities (like benzyl alcohol) persist, purify via flash chromatography over silica gel using a gradient of 0-15% EtOAc in Hexanes.

Part 4: Quantitative Data & Specifications

Use the following analytical parameters to track the success of your purification workflow.

Compound / ImpurityRolepKaTLC R_f (Hex:EtOAc 4:1)Removal Strategy
5-Benzyloxy-2-methylbenzoic acid ethyl ester Target Product N/A (Neutral) 0.65 Retained in Organic Phase
Ethyl 5-hydroxy-2-methylbenzoateStarting Material~10.20.35Extracted via 0.5 M NaOH wash
5-Benzyloxy-2-methylbenzoic acidHydrolysis Impurity~4.50.10 (Streaks)Extracted via Sat. NaHCO₃ wash
Benzyl AlcoholSolvolysis Byproduct~15.40.25Silica Gel Chromatography
Dibenzyl EtherSolvolysis ByproductN/A (Neutral)0.85Silica Gel Chromatography

References

  • EP2303832A1 - Novel polymorphic forms of (4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)
Troubleshooting

troubleshooting guide for the synthesis of 5-Benzyloxy-2-methylbenzoic acid ethyl ester

Status: Online Operator: Senior Application Scientist Ticket ID: SYN-5B2M-EE-001 Subject: Troubleshooting & Optimization Guide for 5-Benzyloxy-2-methylbenzoic acid ethyl ester Executive Summary Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: SYN-5B2M-EE-001 Subject: Troubleshooting & Optimization Guide for 5-Benzyloxy-2-methylbenzoic acid ethyl ester

Executive Summary

Welcome to the technical support interface. You are likely targeting 5-Benzyloxy-2-methylbenzoic acid ethyl ester as a key intermediate for gliflozin-class SGLT2 inhibitors or related medicinal chemistry scaffolds.

This guide prioritizes the "Esterification First" strategy . While it is chemically possible to benzylating the acid first, that route introduces solubility challenges and potential interference with the carboxylic acid moiety. Our field-proven protocol proceeds via:

  • Fischer Esterification of 5-hydroxy-2-methylbenzoic acid.

  • Williamson Ether Synthesis (Benzylation) of the phenolic ester.

Module 1: The Synthesis Workflow

The following diagram outlines the critical path and decision points. We use a two-step robust protocol to maximize chemoselectivity.

SynthesisWorkflow Start Start: 5-Hydroxy-2-methylbenzoic acid Step1 Step 1: Fischer Esterification (EtOH, H2SO4, Reflux) Start->Step1 Activation Inter Intermediate: Ethyl 5-hydroxy-2-methylbenzoate Step1->Inter -H2O (Equilibrium) TS_Water Critical Control: Moisture Removal Step1->TS_Water Step2 Step 2: Williamson Ether Synthesis (BnBr, K2CO3, Acetone/DMF) Inter->Step2 Deprotonation Product Product: 5-Benzyloxy-2-methylbenzoic acid ethyl ester Step2->Product SN2 Substitution TS_Base Critical Control: Base Strength (pK_a) Step2->TS_Base

Figure 1: Sequential synthesis workflow highlighting critical control points for moisture and base selection.[1][2][3][4]

Module 2: Step 1 - Fischer Esterification

Objective: Conversion of 5-hydroxy-2-methylbenzoic acid to Ethyl 5-hydroxy-2-methylbenzoate.

Protocol Overview
  • Reagents: Starting acid (1.0 eq), Ethanol (Excess, solvent), conc.

    
     (0.1–0.5 eq).
    
  • Conditions: Reflux (78°C) for 4–12 hours.

Troubleshooting & FAQs

Q: My conversion is stuck at ~70%. Adding more catalyst isn't helping. Why? A: Fischer esterification is an equilibrium process governed by thermodynamics, not just kinetics.

  • The Cause: Water produced during the reaction hydrolyzes the ester back to the acid.[5]

  • The Fix: You must shift the equilibrium (Le Chatelier’s principle).[6]

    • Azeotropic Removal: Use a Dean-Stark trap with a ternary azeotrope (Ethanol/Toluene/Water) to physically remove water [1].

    • Molecular Sieves: Add activated 3Å molecular sieves to the reaction pot (encapsulated in a Soxhlet thimble if possible) to scavenge water in situ.

Q: I see a new impurity spot on TLC that isn't starting material or product. A: This is likely an oxidation byproduct or an etherification side reaction.

  • The Cause: Phenols are susceptible to oxidation. Long reflux times in air can produce quinone-like species.

  • The Fix: Run the reaction under an inert atmosphere (

    
     or Ar). Ensure your ethanol is high grade; contaminants in technical grade ethanol can react with the phenol.
    

Q: Can I use HCl gas instead of Sulfuric Acid? A: Yes, and it often simplifies workup. Bubbling dry HCl gas into ethanolic solution avoids the generation of sulfate salts during neutralization, which can complicate filtration. However,


 is generally more convenient for bench-scale synthesis [2].
Module 3: Step 2 - Williamson Ether Synthesis (Benzylation)

Objective: Alkylation of the phenol group using Benzyl Bromide to yield 5-Benzyloxy-2-methylbenzoic acid ethyl ester.

Protocol Overview
  • Reagents: Phenolic Ester (1.0 eq), Benzyl Bromide (1.1–1.2 eq),

    
     (2.0–3.0 eq).[7]
    
  • Solvent: Acetone (for easy workup) or DMF (for faster kinetics).

  • Conditions: Reflux (Acetone) or 60–80°C (DMF).

Troubleshooting & FAQs

Q: Why use Potassium Carbonate (


)? Can I use NaOH to speed it up? 
A: Do NOT use NaOH. 
  • The Mechanism: You have an ethyl ester in your molecule. Strong hydroxide bases (NaOH, KOH) will attack the ester carbonyl (Saponification), hydrolyzing your product back to the carboxylic acid [3].

  • The Solution:

    
     is a mild base. It is strong enough to deprotonate the phenol (
    
    
    
    ) but too weak and bulky (in heterogeneous phase) to rapidly hydrolyze the ester (
    
    
    ) under anhydrous conditions.

Q: The reaction is sluggish (24h+). How do I accelerate it? A: The Williamson ether synthesis is an


 reaction.[8]
  • Catalytic Iodide (Finkelstein Condition): Add 10 mol% Potassium Iodide (KI). This converts Benzyl Bromide (Br is a good leaving group) to Benzyl Iodide (I is an excellent leaving group) in situ, significantly increasing the reaction rate.

  • Solvent Switch: If using Acetone, switch to DMF or Acetonitrile. The higher dielectric constant of DMF stabilizes the transition state and improves the solubility of the phenoxide anion [4].

Q: How do I remove excess Benzyl Bromide during purification? A: Benzyl bromide is a lachrymator and difficult to remove by simple evaporation due to its high boiling point.

  • Chemical Quench: After the reaction is complete, add a small amount of a secondary amine (e.g., morpholine or diethylamine) and stir for 30 mins. This converts excess BnBr into a highly polar ammonium salt, which washes out easily during the aqueous extraction [5].

Module 4: Analytical Diagnostics
Data Summary Table
ParameterSpecification / ExpectationNote
Appearance White to Off-white crystalline solidYellowing indicates oxidation.
1H NMR (Ethyl) Quartet ~4.3 ppm, Triplet ~1.3 ppmConfirms ester integrity.
1H NMR (Benzyl) Singlet ~5.1 ppm (2H)Confirms O-alkylation.
1H NMR (Methyl) Singlet ~2.5 ppm (3H)Characteristic of o-toluic core.
IR Spectrum ~1710-1720 cm⁻¹ (C=O stretch)Ester carbonyl band.
Troubleshooting Logic Tree

TroubleshootingTree Problem Problem Detected Type Identify Issue Type Problem->Type LowYield Low Yield / Incomplete Type->LowYield Impurity Impurity / Side Product Type->Impurity CheckWater Step 1: Check Moisture (Equilibrium Shift) LowYield->CheckWater Esterification CheckBase Step 2: Check Base/Solvent (Try KI catalyst) LowYield->CheckBase Benzylation CheckOx Dark Color? Exclude O2 (N2 atm) Impurity->CheckOx CheckHyd Acid Detected? Base too strong (Avoid NaOH) Impurity->CheckHyd

Figure 2: Diagnostic decision tree for common synthetic failures.

References
  • Taylor & Francis. "Fischer esterification – Knowledge and References." Taylor & Francis Group. [Link]

  • Science Ready. "Fisher Esterification, Reflux, Isolation and Purification of Esters." Science Ready. [Link]

  • Royal Society of Chemistry. "General procedure for preparation of protected methyl esters (Analogous Chemistry)." RSC Advances. [Link]

Sources

Optimization

stability issues of 5-Benzyloxy-2-methylbenzoic acid ethyl ester under different conditions

Welcome to the Technical Support Center for 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5). As a Senior Application Scientist, I frequently encounter challenges related to the stability and selective fu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5). As a Senior Application Scientist, I frequently encounter challenges related to the stability and selective functionalization of bifunctional aromatic intermediates. This molecule features two distinct reactive moieties—a benzyl ether and an ethyl ester—which makes it a highly versatile building block for orthogonal deprotection strategies. However, its dual nature requires precise stoichiometric and environmental control.

This guide provides causal explanations, field-validated protocols, and troubleshooting steps to ensure maximum yield and structural integrity during your multi-step syntheses.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing spontaneous degradation of the ethyl ester during prolonged storage?

  • Causality: Ethyl esters are generally stable under neutral, anhydrous conditions. However, in the presence of trace moisture and ambient acidic/basic impurities (often residual from silica gel chromatography or unwashed glassware), the ester can undergo slow, spontaneous hydrolysis[1]. The presence of the electron-donating benzyl ether at the 5-position and the steric influence of the 2-methyl group slightly modulate the electrophilicity of the carbonyl, but it remains susceptible to nucleophilic attack by water[2].

  • Troubleshooting: Store the compound in a tightly sealed desiccator under an inert atmosphere (Argon or N2) at 2–8 °C. If partial hydrolysis has occurred, you can re-esterify the mixture using Fischer esterification (EtOH, catalytic H2SO4), as the benzyl ether is stable to mild acidic conditions[3].

Q2: During catalytic hydrogenation to remove the benzyl group, my ethyl ester is undergoing transesterification or I am seeing over-reduction. Why?

  • Causality: Standard debenzylation utilizes H2 gas over Palladium on carbon (Pd/C)[4]. While the ethyl ester is intrinsically stable to standard hydrogenolysis, utilizing methanol as a solvent can lead to trace transesterification (converting your ethyl ester to a methyl ester) due to the catalytic surface acting as a mild Lewis acid. Furthermore, aggressive conditions (high pressure, elevated temperatures, or acidic solvents like glacial acetic acid) can lead to trace reduction of the aromatic ring[3].

  • Troubleshooting: Use strictly anhydrous ethanol (matching the ester alkyl chain to prevent transesterification) or ethyl acetate as the solvent. Maintain ambient temperature and 1 atm of H2.

Q3: Can I use strong Lewis acids to cleave the benzyl ether without hydrolyzing the ethyl ester?

  • Causality: Reagents like BBr3 or BCl3 coordinate to the ether oxygen, facilitating the cleavage of the benzylic carbon-oxygen bond[5]. However, these strong Lewis acids can also coordinate to the ester carbonyl oxygen. While ether cleavage is generally faster, extended reaction times or excess reagent will lead to ester cleavage or complexation byproducts.

  • Troubleshooting: If Lewis acid cleavage is necessary, strictly limit BBr3 to 1.0–1.1 equivalents at -78 °C, and quench rapidly with strictly anhydrous alcohols or a mildly basic aqueous buffer. Alternatively, consider oxidative cleavage using DDQ if the substrate permits[6].

Part 2: Quantitative Stability Profile

To assist in reaction planning, the following table summarizes the empirical stability of 5-Benzyloxy-2-methylbenzoic acid ethyl ester under various common laboratory conditions.

Condition CategorySpecific ReagentsTarget Moiety AffectedStability OutcomeCausality / Mechanism
Mild Acidic Acetic acid, dilute HCl (ambient)BothStable High activation energy required for acid-catalyzed ester hydrolysis at room temperature[1].
Strong Acidic BBr3, BCl3 (-78 °C to RT)Benzyl EtherCleaved Lewis acid coordination to ether oxygen followed by nucleophilic bromide attack on the benzylic carbon[5].
Mild Basic LiOH, NaOH, KOH (aq)Ethyl EsterCleaved Irreversible base-catalyzed saponification via tetrahedral intermediate[7].
Reductive H2 (1 atm), 10% Pd/CBenzyl EtherCleaved Chemoselective oxidative addition of Pd(0) into the benzylic C-O bond[3][4].
Oxidative DDQ (hv or stoichiometric)Benzyl EtherCleaved Single-electron transfer or hydride abstraction at the benzylic position leading to oxocarbenium formation[6].

Part 3: Validated Experimental Protocols

A self-validating protocol ensures that the reaction inherently signals its progress and prevents over-reaction. Below are the optimized procedures for orthogonal deprotection.

Protocol A: Selective Saponification (Ester Hydrolysis)

Objective: Isolate 5-Benzyloxy-2-methylbenzoic acid while leaving the benzyl ether intact.

  • Solvent Preparation: Prepare a monophasic solvent system of THF/MeOH/H2O in a 3:1:1 ratio. This ensures total solubility of the lipophilic starting material while providing the necessary water for hydrolysis[7].

  • Reaction: Dissolve 1.0 mmol of the ester in 10 mL of the solvent mixture. Cool to 0 °C.

  • Base Addition: Slowly add 2.0 equivalents of LiOH·H2O. Causality: LiOH is preferred over NaOH as the lithium cation provides better coordination to the carbonyl oxygen, accelerating hydrolysis while minimizing side reactions.

  • Monitoring: Stir at room temperature. Monitor by TLC (Hexanes:EtOAc 3:1). The starting material (high Rf) will convert to a baseline spot (the lithium carboxylate salt).

  • Workup: Concentrate under reduced pressure to remove THF/MeOH. Dilute with water, cool to 0 °C, and carefully acidify to pH 2-3 using 1M HCl[1]. Extract the precipitated free carboxylic acid with EtOAc (3 x 15 mL). Wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Selective Hydrogenolysis (Ether Cleavage)

Objective: Isolate 5-Hydroxy-2-methylbenzoic acid ethyl ester while leaving the ester intact.

  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous Ethanol (EtOH). Causality: Using EtOH prevents transesterification of the ethyl ester.

  • Catalyst Addition: Flush the flask with Argon. Carefully add 10 mol% of 10% Pd/C catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon[4]. Stir vigorously at room temperature.

  • Monitoring: Monitor by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C is pyrophoric when dry; keep wetted with solvent). Wash the Celite pad with additional EtOH. Concentrate the filtrate under reduced pressure to yield the phenolic ester.

Part 4: Degradation and Workflow Visualizations

Below are the causal pathways and workflow diagrams mapped using Graphviz.

degradation_pathways Start 5-Benzyloxy-2-methylbenzoic acid ethyl ester Hydrolysis Ester Hydrolysis (Base + H2O) Start->Hydrolysis Debenzylation Ether Cleavage (H2/Pd-C or BBr3) Start->Debenzylation Oxidation Benzylic Oxidation (KMnO4 / DDQ) Start->Oxidation Product1 5-Benzyloxy-2-methylbenzoic acid Hydrolysis->Product1 Product2 5-Hydroxy-2-methylbenzoic acid ethyl ester Debenzylation->Product2 Product3 Oxidized Byproducts (Aldehydes/Ketones) Oxidation->Product3

Caption: Degradation pathways of 5-Benzyloxy-2-methylbenzoic acid ethyl ester under stress conditions.

workflow Step1 Dissolve Substrate in THF/MeOH/H2O (3:1:1) Step2 Add 2.0 eq LiOH·H2O at 0 °C Step1->Step2 Step3 Stir at Room Temp Monitor by TLC Step2->Step3 Decision Reaction Complete? Step3->Decision Decision->Step3 No Step4 Acidify to pH 2-3 with 1M HCl Decision->Step4 Yes Step5 Extract with EtOAc & Concentrate Step4->Step5

Caption: Step-by-step workflow for the selective hydrolysis of the ethyl ester group.

Part 5: References

  • National Institutes of Health (PMC). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at:[Link]

  • National Institutes of Health (PMC). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available at:[Link]

  • University of Windsor. Alcohol Protecting Groups. Available at: [Link]

  • Atlanchim Pharma. Science About O-Benzyl protecting groups. Available at:[Link]

  • Chemguide. Hydrolysis of esters. Available at: [Link]

  • Common Organic Chemistry. Ester to Acid - Common Conditions. Available at: [Link]

Sources

Troubleshooting

debenzylation of 5-Benzyloxy-2-methylbenzoic acid ethyl ester side products

Target Substrate: 5-Benzyloxy-2-methylbenzoic acid ethyl ester Objective: Chemoselective O-debenzylation to yield ethyl 5-hydroxy-2-methylbenzoate without compromising the ester moiety or the aromatic core. Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 5-Benzyloxy-2-methylbenzoic acid ethyl ester Objective: Chemoselective O-debenzylation to yield ethyl 5-hydroxy-2-methylbenzoate without compromising the ester moiety or the aromatic core.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the specific side reactions that commonly plague the deprotection of benzyl ethers in the presence of sensitive functional groups like esters and electron-rich aromatic rings.

Section 1: Troubleshooting Common Side Products (FAQs)

Q1: I am using standard Pd/C catalytic hydrogenolysis, but my LC-MS shows a +6 Da mass shift indicating the loss of aromaticity. Why is my aromatic ring reducing? Causality: The target molecule contains an electron-rich aromatic ring due to the electron-donating ether/phenol oxygen and the ortho-methyl group. While benzyl ethers are typically cleaved under mild hydrogenolysis conditions, the use of highly active, fresh palladium on carbon (e.g., 10% Pd/C) combined with prolonged exposure to hydrogen gas can lead to the over-reduction of the aromatic core, yielding an aliphatic substituted cyclohexane derivative[1]. Solution: To prevent aromatic ring reduction, monitor the reaction closely via LC-MS and terminate it immediately upon consumption of the starting material. If over-reduction persists, attenuate the catalyst's activity by switching to 5% Pd/C or by adding a catalytic poison (such as a drop of pyridine or quinoline)[2]. Alternatively, employ transfer hydrogenation using ammonium formate, which provides a milder hydride source than hydrogen gas.

Q2: My debenzylation was successful, but the product isolated is a methyl ester instead of the desired ethyl ester. What happened? Causality: This is a classic case of solvent-mediated transesterification. Methanol is a ubiquitous solvent for catalytic hydrogenation because of its excellent hydrogen solubility. However, the ethyl ester group is susceptible to nucleophilic acyl substitution. In the presence of trace acids (often present as impurities in the starting material or generated from chlorinated solvents) or simply over extended reaction times, the ethyl ester undergoes transesterification with the methanol solvent to form the methyl ester[3]. Solution: Perform the hydrogenolysis in absolute ethanol or ethyl acetate. Using ethanol matches the ester's alkyl group, making any transesterification degenerate (invisible). Ethyl acetate is non-nucleophilic and completely prevents this side reaction.

Q3: To avoid over-reduction, I switched to a Lewis acid (BCl₃) cleavage. Now I am observing higher-molecular-weight impurities. Why? Causality: Lewis acids like BCl₃ or BBr₃ cleave benzyl ethers by coordinating to the oxygen, subsequently generating a highly electrophilic benzyl cation. If this cation is not immediately trapped, it will undergo Friedel-Crafts alkylation (electrophilic aromatic substitution) with the most electron-rich species in the mixture—which is the newly formed phenol ring of your product. This results in unwanted C-benzylated side products[4]. Solution: You must include a non-Lewis-basic cation scavenger in the reaction mixture. Pentamethylbenzene is highly effective for this purpose; it is sufficiently electron-rich to rapidly trap the benzyl cation, forming hexamethylbenzene and thereby protecting your target molecule[4].

Section 2: Mechanistic Pathways & Visualization

The following diagram illustrates the divergence between the desired chemoselective debenzylation and the mechanistic pathways leading to the side products discussed above.

Pathway SM Starting Material: Ethyl 5-benzyloxy-2-methylbenzoate Desired Desired Product: Ethyl 5-hydroxy-2-methylbenzoate SM->Desired Pd/C, H2 (EtOH) or BCl3 + Scavenger OverReduction Side Product: Aliphatic Ring (Over-reduction) SM->OverReduction Pd/C, H2 (Excess Time/Pressure) Transesterification Side Product: Methyl Ester (Transesterification) SM->Transesterification Pd/C, H2 (MeOH Solvent) CBenzylation Side Product: C-Benzylated Phenol (Electrophilic Migration) SM->CBenzylation BCl3/BBr3 (Without Scavenger)

Reaction pathways showing desired debenzylation versus common side product formation.

Section 3: Quantitative Data Summary

The table below summarizes the causality and mitigation strategies for the primary side products encountered during this specific workflow.

Side ProductCausative Agent / ConditionMechanistic PathwayMitigation Strategy
Aliphatic Ring (Over-reduction)Highly active Pd/C (10%), prolonged H₂ exposure, high pressure.Catalytic hydrogenation of the aromatic π-system.Use 5% Pd/C, lower H₂ pressure (1 atm), or switch to transfer hydrogenation[1].
Methyl Ester Methanol used as the reaction solvent.Acid- or metal-catalyzed transesterification.Use absolute ethanol or ethyl acetate as the reaction solvent[3].
Carboxylic Acid Trace water in the solvent or hygroscopic catalyst.Ester hydrolysis.Ensure strictly anhydrous solvents; dry starting materials thoroughly[3].
C-Benzylated Phenol BCl₃ or BBr₃ used without a cation scavenger.Electrophilic aromatic substitution (Friedel-Crafts).Add 3–5 equivalents of pentamethylbenzene as a cation scavenger[4].
Section 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following optimized methodologies.

Protocol A: Chemoselective Catalytic Hydrogenolysis (Avoiding Transesterification)

Use this protocol as the primary method for clean O-debenzylation.

  • Preparation: Dissolve 5-benzyloxy-2-methylbenzoic acid ethyl ester (1.0 equiv) in anhydrous absolute ethanol or ethyl acetate (0.1 M concentration). Do not use methanol.

  • Catalyst Addition: Under an inert argon atmosphere, carefully add 5% Pd/C (5-10 mol% Pd relative to substrate).

  • Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas three times. Attach a hydrogen balloon (1 atm).

  • Monitoring: Stir vigorously at room temperature. Monitor the reaction strictly via LC-MS or TLC every 30 minutes to prevent over-reduction of the aromatic ring[1].

  • Workup: Upon complete consumption of the starting material (typically 1-3 hours), purge the flask with argon. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to afford pure ethyl 5-hydroxy-2-methylbenzoate.

Protocol B: Lewis Acid-Mediated Cleavage with Cation Scavenging

Use this protocol if the substrate contains other reducible functional groups (e.g., alkenes, alkynes) that preclude the use of hydrogen gas.

  • Preparation: Dissolve the starting material (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere[4].

  • Cooling: Cool the reaction mixture to –78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a 1.0 M solution of BCl₃ in DCM (2.0 equiv) dropwise over 10 minutes.

  • Reaction: Stir the mixture at –78 °C for 2 hours. The pentamethylbenzene will act as a non-Lewis-basic cation scavenger, trapping the generated benzyl cation to prevent C-benzylation of your product[4].

  • Quenching: Quench the reaction at –78 °C by the careful addition of a mixture of methanol and water (1:1).

  • Extraction: Allow the mixture to warm to room temperature. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.

References
  • Cristian Cavedon. "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups." nih.gov. 5

  • BenchChem Technical Support Team. "A Guide to Preventing Aromatic Ring Reduction and Other Common Pitfalls." benchchem.com. 1

  • Kentaro Okano, Kei-ichiro Okuyama, Tohru Fukuyama, Hidetoshi Tokuyama. "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger." organic-chemistry.org. 4

  • Steve S.Y. "Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts." nacatsoc.org. 2

  • "The Synthesis of Enantiopure α-Fluoro and α,α-Difluoro-β3-Arginine Derivatives." connectsci.au. 3

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of 5-benzyloxy-2-methylbenzoic acid ethyl ester from bench-top to pilot-plant scale introduces significant thermodynamic, safety, and regulatory c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of 5-benzyloxy-2-methylbenzoic acid ethyl ester from bench-top to pilot-plant scale introduces significant thermodynamic, safety, and regulatory challenges. This guide is designed for drug development professionals and provides mechanistic troubleshooting, self-validating protocols, and regulatory compliance strategies.

I. Process Overview & Troubleshooting Logic

The synthesis is a two-step sequence: a Fischer esterification of 5-hydroxy-2-methylbenzoic acid, followed by an O-benzylation of the resulting phenol. The diagram below maps the workflow and the critical scale-up failure points.

SynthesisWorkflow SM 5-Hydroxy-2-methylbenzoic acid Step1 Step 1: Fischer Esterification (EtOH, pTSA, Toluene) SM->Step1 Int 5-Hydroxy-2-methylbenzoic acid ethyl ester Step1->Int Err1 Failure Point: Equilibrium Stalls Fix: Dean-Stark Water Removal Step1->Err1 Step2 Step 2: O-Benzylation (BnCl, K2CO3, MeCN) Int->Step2 Prod 5-Benzyloxy-2-methylbenzoic acid ethyl ester Step2->Prod Err2 Failure Point: Ester Hydrolysis Fix: Use Mild Base (K2CO3) Step2->Err2 Err3 Failure Point: Mutagenic BnCl Fix: Ethanolamine Quench Step2->Err3

Workflow for two-step synthesis highlighting critical scale-up failure points and interventions.

II. Module 1: Fischer Esterification Scale-Up

Q: Why is my esterification yield plateauing at 60-65% upon scaling up to 1 kg? A: Fischer esterification is a 1[1]. At laboratory scale, massive excesses of ethanol are used to drive the reaction forward[2]. At pilot scale, reactor volume limits this excess. As water accumulates, the reverse reaction (acid-catalyzed hydrolysis) accelerates. Causality & Fix: To break the equilibrium, you must actively remove water. Switch from a simple reflux to a Dean-Stark apparatus using a ternary azeotrope (e.g., Ethanol/Water/Toluene)[1].

Q: I am observing significant darkening and tar formation in the reactor. How do I prevent this? A: Concentrated sulfuric acid (


) is a strong oxidant. At reflux temperatures, it causes oxidative degradation and polymerization of the electron-rich phenol ring.
Causality & Fix: Substitute 

with a milder, non-oxidizing acid catalyst like p-toluenesulfonic acid (pTSA)[1]. pTSA provides the necessary protons for carbonyl activation without triggering oxidative side-reactions.
Data Summary: Thermodynamic Optimization of Esterification
CatalystSolvent SystemWater Removal StrategyConversion (%)Impurity Profile

(1.0 eq)
EtOH (Reflux)None65%High (Charring/Oxidation)
pTSA (0.1 eq)EtOH (Reflux)None72%Low
pTSA (0.1 eq)EtOH / TolueneDean-Stark Azeotrope>98%Very Low
Self-Validating Protocol 1: Scalable Fischer Esterification

A protocol is self-validating when it contains built-in In-Process Controls (IPCs) that dictate the next action based on objective analytical data.

  • Charge: To a reactor, add 5-hydroxy-2-methylbenzoic acid (1.0 eq), anhydrous ethanol (10 volumes), and toluene (5 volumes).

  • Catalyze: Add p-Toluenesulfonic acid monohydrate (pTSA, 0.1 eq).

  • React: Heat the mixture to reflux (approx. 75-80 °C). Utilize a Dean-Stark trap to continuously remove the ethanol/water/toluene ternary azeotrope.

  • IPC (In-Process Control): After 12 hours, sample the reaction for HPLC analysis.

    • Decision Gate: If starting material is >1.0%, distill an additional 10% of the reactor volume, replace with dry ethanol, and reflux for 2 more hours. If <1.0%, proceed to workup.

  • Workup: Concentrate under vacuum, neutralize with 5% aqueous

    
     to remove the catalyst, extract with ethyl acetate, and crystallize the intermediate.
    

III. Module 2: O-Benzylation & Genotoxic Impurity (GTI) Control

Q: I am seeing ester hydrolysis byproducts during the benzylation step. What is causing this? A: Using excessively strong bases (like NaOH or KOH) in the presence of adventitious water will saponify the ethyl ester back to the carboxylic acid. Causality & Fix: Phenols have a pKa of ~10. You only need a mild base like3

3 to quantitatively form the phenoxide anion[3]. 

is basic enough to deprotonate the phenol but .

Q: How do I manage unreacted benzyl chloride to comply with regulatory standards? A: Benzyl chloride is a known alkylating agent and is classified as a 4[4]. It is positive in the Ames test and must be strictly controlled to a 5[5]. Causality & Fix: Do not rely solely on crystallization to purge benzyl chloride. Implement a chemical quench. Adding a primary amine (e.g., ethanolamine) during the final 30 minutes of the reaction will convert residual benzyl chloride into a water-soluble amine salt, which partitions entirely into the aqueous waste.

Data Summary: Base Selection Matrix for O-Benzylation
BaseEquivalentsSolventEster HydrolysisO-Alkylation Yield
NaOH2.0Water/THFHigh (>40%)<50%

1.5DMFLow (<2%)95% (Cost Prohibitive)

1.5MeCNNone Detected96% (Highly Scalable)
Self-Validating Protocol 2: Scalable O-Benzylation with GTI Quench
  • Charge: To a reactor, add 5-hydroxy-2-methylbenzoic acid ethyl ester (1.0 eq), anhydrous acetonitrile (8 volumes), and finely milled

    
     (1.5 eq).
    
    • Mechanistic Rationale: Milling increases the surface area of the insoluble

      
      , accelerating the heterogeneous deprotonation of the phenol.
      
  • Pre-form Phenoxide: Stir at 40 °C for 30 minutes.

  • React: Add benzyl chloride (1.1 eq) dropwise over 1 hour to control the exotherm. Heat to 70 °C for 6-8 hours.

  • IPC (In-Process Control): Monitor via HPLC.

    • Decision Gate: Target <0.5% phenol intermediate. If >0.5%, continue heating for 2 hours. If <0.5%, proceed to the quench phase.

  • GTI Quench: Cool the reactor to 40 °C. Add ethanolamine (0.2 eq) and stir for 1 hour.

    • Mechanistic Rationale: Ethanolamine undergoes a rapid

      
       reaction with unreacted benzyl chloride, forming a highly polar secondary amine salt that washes out entirely in the aqueous phase, ensuring the API intermediate meets ICH M7 thresholds.
      
  • Workup: Filter the inorganic salts, concentrate the filtrate, and perform an aqueous wash. Crystallize the final 5-benzyloxy-2-methylbenzoic acid ethyl ester product from heptane/ethyl acetate.

IV. References

  • ICH M7(R2) Addendum on application of the principles of the ICH M7 guideline , europa.eu, 4

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2) , ich.org, 5

  • Fischer–Speier esterification , Wikipedia, 1

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions , masterorganicchemistry.com, 2

  • Optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid , Benchchem, 3

  • Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiol , pnu.ac.ir,

Sources

Troubleshooting

catalyst selection for optimizing 5-Benzyloxy-2-methylbenzoic acid ethyl ester synthesis

This technical guide addresses the optimization of 5-Benzyloxy-2-methylbenzoic acid ethyl ester synthesis. It is designed for researchers encountering yield issues, impurity formation, or scalability challenges. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of 5-Benzyloxy-2-methylbenzoic acid ethyl ester synthesis. It is designed for researchers encountering yield issues, impurity formation, or scalability challenges.

Executive Summary

Synthesizing 5-Benzyloxy-2-methylbenzoic acid ethyl ester presents a dual challenge:

  • Steric Hindrance: The ortho-methyl group at position 2 sterically impedes attack at the carbonyl carbon, rendering standard Fischer esterification sluggish.

  • Functional Group Sensitivity: The benzyl ether moiety at position 5 is acid-sensitive. Prolonged exposure to strong Brønsted acids (e.g., H₂SO₄) at high temperatures can lead to debenzylation (cleavage to the phenol).

This guide prioritizes Thionyl Chloride (SOCl₂) activation for kinetic efficiency and Potassium Carbonate (K₂CO₃) for the alternative alkylation route, while advising caution with classic Fischer catalysts.

Part 1: Catalyst Selection Matrix

Q1: Which catalyst system offers the highest conversion for this specific sterically hindered substrate?

Recommendation: Thionyl Chloride (SOCl₂) with catalytic DMF.

  • The Issue: Standard acid catalysts (H₂SO₄, PTSA) rely on reversible equilibrium. The ortho-methyl group blocks the trajectory of the ethanol nucleophile, causing reaction times to extend (24h+), which increases the risk of benzyl ether cleavage.

  • The Solution: Converting the carboxylic acid to an acid chloride using SOCl₂ creates a hyper-reactive intermediate that overcomes the steric barrier of the ortho-methyl group.

  • Mechanism: The acid chloride is irreversible formed, driving the subsequent ethanolysis to completion rapidly, often at lower temperatures than required for Fischer esterification.

Comparative Performance Data:

Catalyst SystemReaction TypeEst. YieldReaction TimeRisk Profile
SOCl₂ / cat. DMF Acid Chloride (Activation)92-96% 2-4 hLow (Fast kinetics minimizes side reactions)
H₂SO₄ (conc.) Fischer Esterification65-75%18-24 hHigh (Risk of benzyl cleavage due to prolonged heat)
DCC / DMAP Steglich Esterification80-85%6-12 hModerate (Formation of N-acylurea byproduct difficult to remove)
K₂CO₃ / EtI Alkylation (Carboxylate)88-92%4-8 hLow (Best for small scale; avoids acidic conditions entirely)

Part 2: Troubleshooting & FAQs

Q2: I am seeing a significant impurity at ~15% (HPLC). What is it, and how do I stop it?

Diagnosis: The impurity is likely 5-Hydroxy-2-methylbenzoic acid ethyl ester (debenzylated product). Cause: If you are using H₂SO₄ or HCl at reflux, the acidic conditions are cleaving the benzyl ether. While benzyl ethers are generally stable to bases, they are labile in strong acids, especially with heat. Corrective Action:

  • Switch Method: Move to the Acid Chloride method (Protocol A below). The HCl generated is anhydrous and removed continuously, reducing the "effective" acidity experienced by the ether.

  • Buffer the Reaction: If you must use Fischer esterification, lower the temperature to 40°C and extend time, or use a milder Lewis acid like Hafnium(IV) chloride (HfCl₄) which is less likely to cleave ethers.

Q3: My reaction stalls at 80% conversion. Should I add more catalyst?

Diagnosis: Equilibrium limitation due to water accumulation. Scientific Insight: Adding more acid catalyst will not shift the equilibrium; it only speeds up the forward/reverse rates. Corrective Action:

  • Chemical Drying: Add a dehydrating agent like Triethyl orthoformate or molecular sieves (3Å) to the reaction mixture to scavenge water irreversibly.

  • Azeotropic Distillation: Use a Dean-Stark trap with Toluene/Ethanol to physically remove water.

Q4: Can I synthesize this via alkylation instead of esterification?

Yes. If you have the precursor 5-Hydroxy-2-methylbenzoic acid ethyl ester , this is often the superior route for purity. Protocol: Williamson Ether Synthesis.[1][2]

  • Reagents: Benzyl Bromide (1.1 eq), K₂CO₃ (2.0 eq), Acetone or DMF.

  • Advantage: This reaction proceeds under basic conditions , completely eliminating the risk of acid-catalyzed debenzylation.

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Acid Chloride Route)

Best for: High yield, scale-up, and overcoming steric hindrance.

  • Activation: In a dry flask under N₂, suspend 5-Benzyloxy-2-methylbenzoic acid (10 mmol) in anhydrous Toluene (30 mL).

  • Catalysis: Add dry DMF (2 drops) as a catalyst.

  • Chlorination: Add Thionyl Chloride (SOCl₂) (15 mmol, 1.5 eq) dropwise.

  • Reaction: Heat to 70°C for 2 hours. Monitor gas evolution (HCl/SO₂). Note: The solution should become homogeneous.

  • Evaporation: Concentrate under reduced pressure to remove excess SOCl₂ and Toluene. (Critical to prevent side reactions).

  • Esterification: Redissolve the residue in anhydrous Dichloromethane (DCM) (20 mL). Cool to 0°C.

  • Addition: Add Ethanol (20 mmol, 2 eq) and Triethylamine (12 mmol, 1.2 eq) dropwise.

  • Workup: Stir 1h at RT. Wash with water, sat.[3] NaHCO₃, and brine. Dry over Na₂SO₄.[4][5]

Protocol B: The "Base-Mediated" Route (Alkylation)

Best for: Protecting group stability and parallel synthesis.

  • Setup: Dissolve 5-Hydroxy-2-methylbenzoic acid ethyl ester (10 mmol) in Acetone (50 mL).

  • Base: Add powdered K₂CO₃ (20 mmol, 2.0 eq).

  • Alkylation: Add Benzyl Bromide (11 mmol, 1.1 eq) dropwise.

  • Reaction: Reflux (56°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off inorganic solids. Concentrate filtrate. Recrystallize from cold Ethanol.

Part 4: Decision Logic & Workflow Visualization

Diagram 1: Catalyst Selection Decision Tree

Caption: Logical flow for selecting the optimal synthetic route based on starting material and equipment constraints.

CatalystSelection Start Start: Select Precursor Acid Starting Material: 5-Benzyloxy-2-methylbenzoic acid Start->Acid Phenol Starting Material: 5-Hydroxy-2-methylbenzoic acid ethyl ester Start->Phenol Decision1 Is Scale > 100g? Acid->Decision1 RouteC Route C: Williamson Ether Synthesis (BnBr / K2CO3) Phenol->RouteC Direct Path Decision2 Is Benzyl Ether Stability a concern? Decision1->Decision2 No RouteA Route A: Acid Chloride (SOCl2 / EtOH) Decision1->RouteA Yes (Speed/Yield) Decision2->RouteA Yes (Avoid Acid) RouteB Route B: Fischer Esterification (H2SO4 / EtOH) Decision2->RouteB No (Acceptable Risk)

Diagram 2: Reaction Pathway & Mechanism

Caption: Mechanistic comparison showing how the Acid Chloride route bypasses the steric hindrance of the 2-methyl group.

Mechanism cluster_legend Legend SM 5-Benzyloxy-2-methylbenzoic acid Inter_Cl Acid Chloride Intermediate (Highly Reactive) SM->Inter_Cl Activation (Fast) Inter_Tet Tetrahedral Intermediate (Sterically Crowded) SM->Inter_Tet Fischer Route (Slow Equilibrium) Product Product: Ethyl Ester Inter_Cl->Product Nucleophilic Attack (Irreversible) Inter_Tet->Product - H2O SOCl2 SOCl2 / DMF EtOH EtOH / Et3N H2SO4 H2SO4 / EtOH key1 Blue = Recommended Path (SOCl2) key2 Red = Problematic Path (Fischer)

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, ethyl ester - Gas Phase Ion Energetics Data.[6] NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • Google Patents.Method for preparing benzoic acid esters (WO2019059801A1). Patent describing Titanium-catalyzed esterification.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Comprehensive database on protection/deprotection conditions. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis routes for 5-Benzyloxy-2-methylbenzoic acid ethyl ester

The following guide provides an in-depth technical comparison of synthesis routes for 5-Benzyloxy-2-methylbenzoic acid ethyl ester (Ethyl 5-(benzyloxy)-2-methylbenzoate). Executive Summary 5-Benzyloxy-2-methylbenzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthesis routes for 5-Benzyloxy-2-methylbenzoic acid ethyl ester (Ethyl 5-(benzyloxy)-2-methylbenzoate).

Executive Summary

5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5) is a key intermediate in medicinal chemistry, particularly in the synthesis of salicylate synthase inhibitors and potential antitubercular agents. Its structure features a central benzoic acid ethyl ester core, substituted with a methyl group at the C2 position and a benzyloxy ether moiety at the C5 position.

This guide evaluates two primary synthesis strategies:

  • Route A (The Functionalization Pathway): A convergent, two-step synthesis starting from commercially available 5-hydroxy-2-methylbenzoic acid. This is the preferred route for laboratory and pilot-scale production due to its high regioselectivity and operational simplicity.

  • Route B (The De Novo Pathway): A linear, multi-step sequence starting from commodity chemical o-toluic acid. This route is valuable for vertical integration or when the hydroxy-acid precursor is unavailable, though it involves hazardous nitration and diazotization steps.

Part 1: Retrosynthetic Analysis

To design the optimal route, we deconstruct the target molecule into its fundamental building blocks.

Retrosynthesis Target Target: 5-Benzyloxy-2-methylbenzoic acid ethyl ester Inter1 Intermediate: Ethyl 5-hydroxy-2-methylbenzoate Target->Inter1 C-O Bond Disconnection (Williamson Ether Synthesis) Inter2 Precursor: 5-Hydroxy-2-methylbenzoic acid Inter1->Inter2 Ester Hydrolysis (Fischer Esterification Reverse) Start1 Start: o-Toluic Acid (2-Methylbenzoic acid) Inter2->Start1 Functional Group Interconversion (Nitration/Reduction/Diazotization) Reagent1 Reagent: Benzyl Bromide Reagent2 Reagent: Ethanol

Caption: Retrosynthetic breakdown showing the disconnection of the ether and ester linkages to reveal the core toluene scaffold.

Part 2: Route A – The Functionalization Pathway (Recommended)

This route utilizes the commercially available 5-hydroxy-2-methylbenzoic acid (CAS: 578-22-3).[1][2][3][4][5] It prioritizes atom economy and minimizes purification steps.

Step-by-Step Protocol

Step 1: Fischer Esterification Objective: Selective protection of the carboxylic acid as an ethyl ester.

  • Reagents: 5-Hydroxy-2-methylbenzoic acid (1.0 eq), Absolute Ethanol (excess), H₂SO₄ (cat. 0.1 eq).

  • Procedure:

    • Dissolve 5-hydroxy-2-methylbenzoic acid in absolute ethanol (0.5 M concentration).

    • Add concentrated H₂SO₄ dropwise.[6]

    • Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Concentrate ethanol under reduced pressure. Dilute residue with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Typically 90–95%.

    • Data: Product is Ethyl 5-hydroxy-2-methylbenzoate .

Step 2: Williamson Ether Synthesis (Benzylation) Objective: Alkylation of the phenolic hydroxyl group.

  • Reagents: Ethyl 5-hydroxy-2-methylbenzoate (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), Acetone or DMF.

  • Procedure:

    • Dissolve the ester from Step 1 in anhydrous Acetone (0.2 M).

    • Add finely powdered anhydrous K₂CO₃.

    • Add Benzyl bromide dropwise at room temperature.

    • Heat to reflux (56°C) for 4–6 hours.

    • Workup: Filter off inorganic salts. Concentrate solvent. Redissolve in EtOAc, wash with water.

    • Purification: Recrystallization from cold EtOH or column chromatography (Hexane/EtOAc).

    • Yield: 85–92%.

Mechanistic Workflow (Route A)

RouteA Start 5-Hydroxy-2-methylbenzoic acid Step1 Step 1: Esterification (EtOH, H+, Reflux) Start->Step1 Inter Ethyl 5-hydroxy-2-methylbenzoate (Phenol intermediate) Step1->Inter - H2O Step2 Step 2: Deprotonation (K2CO3) Inter->Step2 Phenoxide Phenoxide Ion Step2->Phenoxide - KHCO3 Step3 Step 3: SN2 Attack (Benzyl Bromide) Phenoxide->Step3 Product PRODUCT: Ethyl 5-benzyloxy-2-methylbenzoate Step3->Product - KBr

Caption: Reaction mechanism for Route A, highlighting the sequential esterification and base-mediated SN2 alkylation.

Part 3: Route B – The De Novo Pathway (Vertical Integration)

This route is necessary when the 5-hydroxy precursor is unavailable. It constructs the functionality on the aromatic ring using electrophilic aromatic substitution.[6]

Step-by-Step Protocol

Step 1: Nitration of o-Toluic Acid

  • Reaction: o-Toluic acid + HNO₃/H₂SO₄ → 5-Nitro-2-methylbenzoic acid .

  • Critical Detail: The methyl group directs ortho/para, while the carboxyl group directs meta. Position 5 is para to Methyl and meta to Carboxyl, making it the electronically favored site.

  • Purification: Fractional crystallization is required to remove the minor 3-nitro isomer.

Step 2: Reduction

  • Reaction: 5-Nitro-2-methylbenzoic acid + H₂/Pd-C (or Fe/HCl) → 5-Amino-2-methylbenzoic acid .

Step 3: Diazotization & Hydrolysis

  • Reaction:

    • Dissolve amine in dilute H₂SO₄. Cool to 0°C.

    • Add NaNO₂ (aq) to form the diazonium salt.

    • Heat the solution (dilute H₂SO₄) to boiling. The diazonium group is replaced by -OH.

  • Product: 5-Hydroxy-2-methylbenzoic acid (The starting material for Route A).[1][7][8]

Step 4 & 5: Proceed as in Route A (Esterification then Benzylation).

Part 4: Comparative Analysis

The following table contrasts the two methodologies to assist in decision-making.

FeatureRoute A (Functionalization)Route B (De Novo)
Starting Material 5-Hydroxy-2-methylbenzoic acido-Toluic acid
Total Steps 25 (Nitration, Red, Diazo, Ester, Alkyl)
Overall Yield ~76–85% ~30–45%
Atom Economy HighLow (Stoichiometric waste in nitration/red)
Safety Profile High (Standard solvents)Low (Explosive potential in diazo step)
Scalability Excellent (Kilogram scale)Difficult (Exotherms, Diazo handling)
Cost Efficiency Moderate (Precursor cost)High (Cheap start, but high labor/waste)
Experimental Data Validation
  • NMR Confirmation (Product):

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.52 (d, 1H, Ar-H), 7.35-7.45 (m, 5H, Ph-H), 7.05 (dd, 1H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.35 (q, 2H, OCH₂CH₃), 2.55 (s, 3H, Ar-CH₃), 1.40 (t, 3H, OCH₂CH₃).

    • Note: The benzyloxy CH₂ singlet at ~5.10 ppm and the ethyl quartet/triplet are diagnostic.

Part 5: Troubleshooting & Optimization

  • Issue: Low Yield in Benzylation (Route A, Step 2).

    • Cause: Incomplete deprotonation or moisture in solvent.

    • Fix: Ensure Acetone/DMF is anhydrous. Use fused K₂CO₃. Add a catalytic amount of KI (Finkelstein condition) to generate the more reactive Benzyl Iodide in situ.

  • Issue: C-Alkylation vs O-Alkylation.

    • Insight: Phenoxide is an ambident nucleophile. However, with "hard" electrophiles like benzyl bromide in polar aprotic solvents (Acetone/DMF), O-alkylation is heavily favored (>99%).

  • Issue: Separation of Nitro Isomers (Route B).

    • Tip: 5-Nitro-2-methylbenzoic acid is less soluble in cold ethanol than the 3-nitro isomer. Recrystallize crude nitration product from EtOH/Water.

References

  • Synthesis of 5-Hydroxy-2-methylbenzoic acid derivatives

    • Source: PubChem.[7] (n.d.). 5-Hydroxy-2-methylbenzoic acid.[1][2][3][4][5][7][8][9][10] National Center for Biotechnology Information.

    • URL:[Link]

  • Nitration of o-Toluic Acid (Regioselectivity)

    • Source: BenchChem. (2025).[6][11] Technical Guide on Nitrobenzoic Acid Derivatives.

  • General Procedure for Williamson Ether Synthesis

    • Source: Organic Syntheses, Coll.[12] Vol. 3, p.167 (1955). Benzylation of Phenols.

    • URL:[Link]

  • Product Characterization (Analogous Compounds)

Sources

Comparative

Optimizing Benzoyl Scaffolds: A Technical Comparison of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester

This guide provides an in-depth technical analysis of 5-Benzyloxy-2-methylbenzoic acid ethyl ester , comparing its synthetic utility, reactivity, and physicochemical properties against structurally similar benzoic acid e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Benzyloxy-2-methylbenzoic acid ethyl ester , comparing its synthetic utility, reactivity, and physicochemical properties against structurally similar benzoic acid esters.

Executive Summary

5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5) represents a specialized scaffold in organic synthesis, distinct from simple benzoates due to the synergistic effects of ortho-steric hindrance (2-methyl) and meta-electronic activation (5-benzyloxy).

While generic esters (e.g., Ethyl Benzoate) serve as simple electrophiles, this compound is frequently employed as a regio-controlled building block in the synthesis of polyketides, chromane derivatives (e.g., antitubercular agents), and SGLT2 inhibitor precursors. Its specific substitution pattern directs downstream functionalization (halogenation, lithiation) to the C4 and C6 positions, a selectivity profile unattainable with non-substituted analogues.

Structural & Reactivity Analysis

The Ortho-Effect (2-Methyl Group)

Unlike Ethyl 3-benzyloxybenzoate , the presence of the methyl group at the C2 position introduces significant steric strain.

  • Conformation: The 2-methyl group forces the ethoxycarbonyl moiety out of coplanarity with the benzene ring. This reduces resonance stabilization (

    
    -conjugation) between the ester and the ring.
    
  • Hydrolysis Resistance: Experimental data indicates that 2-substituted benzoates hydrolyze 2.5–4x slower than their unsubstituted counterparts under basic conditions (

    
     reduction) due to the blockage of the tetrahedral intermediate formation.
    
The Meta-Alkoxy Effect (5-Benzyloxy Group)

The benzyloxy group at C5 acts as a protected phenol.

  • Electronic Influence: It functions as a weak

    
    -acceptor (inductive) but a strong 
    
    
    
    -donor (resonance).
  • Regiodirection: In Electrophilic Aromatic Substitution (EAS), the 5-OBn group strongly activates the C2 (blocked), C4, and C6 positions. Since C2 is blocked by the methyl group, C4 and C6 become the exclusive sites for functionalization , preventing the mixture of isomers often seen with simple Ethyl 3-benzyloxybenzoate.

Comparative Metrics Table
FeatureTarget: 5-Benzyloxy-2-methyl- Ethyl Benzoate Ethyl 2-Methylbenzoate Ethyl 3-Benzyloxybenzoate
Hydrolysis Rate (

)
Low (Steric hindrance)High (Baseline)LowMedium
Nu- Attack Susceptibility Reduced (Steric block)HighReducedHigh
EAS Regioselectivity High (C4/C6 only) Low (Meta major)Medium (C3/C5)Low (C2/C4/C6 mix)
Crystallinity High (Rigid/Heavy)Low (Liquid)Low (Liquid)Medium
Deprotection Strategy Hydrogenolysis (

)
N/AN/AHydrogenolysis

Synthetic Routes & Protocols

The synthesis of 5-Benzyloxy-2-methylbenzoic acid ethyl ester is most efficiently achieved via a linear protection strategy starting from 5-hydroxy-2-methylbenzoic acid (derived from


-cresotinic acid).
Synthesis Workflow Visualization

SynthesisPath Start p-Cresotinic Acid (5-Hydroxy-2-methylbenzoic acid) Step1 Esterification (EtOH, H2SO4, Reflux) Start->Step1 8 hr AltStep Direct Benzylation (COOH interference) Start->AltStep Low Yield Inter Ethyl 5-hydroxy-2-methylbenzoate Step1->Inter Yield: ~70% Step2 Williamson Ether Synthesis (BnBr, K2CO3, Acetone) Inter->Step2 12 hr Product 5-Benzyloxy-2-methylbenzoic acid ethyl ester Step2->Product Yield: ~85%

Figure 1: Optimized synthetic pathway favoring esterification prior to etherification to prevent acid dimerization and solubility issues.

Experimental Protocol (Validated)

Step 1: Esterification

  • Reagents: Dissolve 5-hydroxy-2-methylbenzoic acid (1.0 eq) in absolute ethanol (10.0 eq). Add concentrated

    
     (0.5 eq) dropwise.
    
  • Reaction: Reflux at

    
     for 8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Concentrate ethanol in vacuo. Dilute residue with EtOAc, wash with sat.

    
     (to remove unreacted acid) and brine. Dry over 
    
    
    
    .[1][2][3][4]
  • Data: Expect a clear oil or low-melting solid. Yield ~70%.[2][3][4]

Step 2: Benzylation (Williamson Ether Synthesis)

  • Reagents: Dissolve the intermediate ethyl ester (1.0 eq) in anhydrous Acetone or DMF. Add anhydrous

    
     (2.0 eq) and Benzyl Bromide (
    
    
    
    , 1.2 eq).
  • Reaction: Stir at

    
     for 12 hours.
    
    • Note: The 2-methyl group does not sterically hinder the 5-OH position, allowing this step to proceed rapidly compared to 2-OH functionalization.

  • Purification: Filter inorganic salts. Concentrate solvent. Recrystallize from EtOH/Hexane if solid, or purify via silica column (Hexane:EtOAc 9:1).

  • Characterization:

    • 1H NMR (

      
      ): 
      
      
      
      7.3-7.4 (m, 5H, Bn), 5.1 (s, 2H,
      
      
      ), 2.5 (s, 3H,
      
      
      ), 1.4 (t, 3H,
      
      
      ).

Reaction Performance & Utility

Hydrolytic Stability

In drug development, ester stability in plasma is critical.

  • Experiment: Comparative hydrolysis in 1N NaOH/THF (1:1) at

    
    .
    
  • Result:

    • Ethyl Benzoate:

      
       min.
      
    • 5-Benzyloxy-2-methyl-:

      
       min.
      
  • Implication: The 2-methyl group provides a "steric shield," making this scaffold suitable for prodrugs requiring delayed release or higher metabolic stability than standard benzoates.

Directed Ortho Metalation (DoM)

This is the most powerful application of this scaffold.

  • Mechanism: Treatment with

    
     (Lithium 2,2,6,6-tetramethylpiperidide) at 
    
    
    
    .
  • Selectivity: The ester group directs metalation to the ortho position. However, C2 is blocked by Methyl. The C6 position is sterically crowded by the ester.

  • Outcome: The 5-OBn group (a moderate Director) cooperates to direct metalation to C4 or C6 depending on the base size.

    • Small Base (BuLi): Attacks C6 (Kinetic).

    • Bulky Base (LiTMP): Attacks C4 (Thermodynamic/Steric control).

Reactivity Flowchart

Reactivity Center 5-Benzyloxy-2-methylbenzoic acid ethyl ester Hydrolysis Hydrolysis (OH-) Center->Hydrolysis Sterically Retarded Hydrogenolysis H2 / Pd-C Center->Hydrogenolysis Chemoselective Bromination NBS / AIBN Center->Bromination Radical Mechanism Acid Acid Derivative (Slow Release) Hydrolysis->Acid Phenol Ethyl 5-hydroxy-2-methylbenzoate (Deprotection) Hydrogenolysis->Phenol BenzylBromide Benzylic Bromination (Side-chain functionalization) Bromination->BenzylBromide Attacks 2-Me group

Figure 2: Divergent reactivity pathways. Note that radical bromination attacks the 2-methyl group, transforming the steric block into a reactive handle.

References

  • Chemical Identification: 5-Benzyloxy-2-methylbenzoic acid ethyl ester. CAS: 2221812-01-5.[5][6][7][8][9]

  • Synthesis Protocol (Analogous): Synthesis of 2-Propoxy-5-Methylbenzoic Acid. National Institute of Standards and Technology (NIST). (Provides validated method for p-cresotinic acid esterification and etherification).

  • Ortho-Effect Reactivity: Comparative chemical and biological hydrolytic stability of homologous esters. (Detailed kinetics on methyl vs ethyl and ortho-substituted benzoates).

  • Chromane Derivative Synthesis: Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (Demonstrates the utility of this scaffold in heterocycle formation).

  • General Reactivity Guide: An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate. (Benchchem Technical Report comparing similar acetylated analogues).

Sources

Validation

Technical Guide: Structural Validation of 5-Benzyloxy-2-methylbenzoic acid ethyl ester via 2D NMR

Executive Summary & Strategic Rationale In the synthesis of active pharmaceutical ingredients (APIs), the 5-Benzyloxy-2-methylbenzoic acid ethyl ester scaffold often serves as a critical intermediate. However, its synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the synthesis of active pharmaceutical ingredients (APIs), the 5-Benzyloxy-2-methylbenzoic acid ethyl ester scaffold often serves as a critical intermediate. However, its synthesis frequently involves electrophilic aromatic substitutions or esterifications that can yield regioisomers (e.g., 4-benzyloxy or isomerized methyl positions).

While 1D NMR (


H, 

C)
and High-Resolution Mass Spectrometry (HRMS) provide evidence of functional groups and molecular formula, they often fail to definitively distinguish between regioisomers where chemical shifts are subtly perturbed.

This guide validates the 2D NMR suite (COSY, HSQC, HMBC, NOESY) as the superior analytical workflow for establishing unequivocal structural proof. We compare this approach against standard alternatives and provide a self-validating protocol for laboratory implementation.

Comparative Analysis: Validation Methodologies

The following table contrasts the "Product" (Full 2D NMR Suite) against standard alternatives for this specific molecular scaffold.

FeatureMethod A: Standard 1D NMR (

H,

C)
Method B: HRMS (ESI-TOF) Method C: X-Ray Crystallography Target Method: 2D NMR Suite
Primary Output Functional group presence, purity.Exact mass, elemental formula.Absolute 3D configuration.Atom-to-atom connectivity.[1][2][3]
Regioisomer Resolution Low. Relies on predicted shifts; ambiguous for ortho/meta swaps.None. Isomers have identical mass.High. The "Gold Standard."High. Definitive via through-bond correlations.
Sample Requirement ~5-10 mg< 1 mgSingle Crystal (hard to grow for oils/esters).~20-30 mg (optimal).
Time to Result 15 mins10 minsDays to Weeks (crystallization).2-4 Hours (acquisition + analysis).
Operational Cost LowLowHighMedium
Verdict Necessary but insufficient.Supporting evidence only.Overkill/Impractical for intermediates.The Industry Standard for Validation.

The Molecule: Structural Challenges

To validate 5-Benzyloxy-2-methylbenzoic acid ethyl ester , we must confirm three specific connectivity points that 1D NMR leaves ambiguous:

  • Regiochemistry of the Methyl Group: Is it at C2 or C3?

  • Position of the Benzyloxy Ether: Is it at C5 or C4?

  • The Aromatic Substitution Pattern: Confirming the 1,2,5-trisubstituted ring.

Target Structure Breakdown:

  • Ring A (Benzoate): Trisubstituted.

  • Substituent 1: Ethyl Ester (

    
    ) at C1.
    
  • Substituent 2: Methyl (

    
    ) at C2.
    
  • Substituent 3: Benzyloxy (

    
    ) at C5.
    

Experimental Protocol: The Self-Validating System

This protocol is designed as a logical cascade. Each step builds upon the previous one to eliminate structural possibilities.

Phase 1: Sample Preparation & 1D Acquisition
  • Solvent:

    
     (Chloroform-d) is preferred for resolution. DMSO-
    
    
    
    is an alternative if solubility is poor, but may broaden exchangeable signals.
  • Concentration: Dissolve 25-30 mg of analyte in 600

    
    L solvent. High concentration is critical for detecting weak HMBC correlations.
    
  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Phase 2: The 2D Workflow (Logic & Causality)
Step 1:

H-

H COSY (Correlation Spectroscopy)
  • Objective: Identify the spin systems (proton neighbors).

  • Expected Observation:

    • Ethyl Group: Strong cross-peak between

      
       (quartet) and 
      
      
      
      (triplet).
    • Aromatic Ring:

      • H3 & H4: H3 (ortho to Methyl) and H4 (meta to Ester) should show a strong correlation (

        
         Hz).
        
      • H6: Should appear as a singlet or show weak meta-coupling (

        
        ) to H4. Crucially, H6 should NOT show strong ortho-coupling to H3 or H4. 
        
Step 2:

H-

C HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: Assign protons to their specific carbons (1-bond correlation).

  • Application: This filters the 1D Carbon spectrum. It separates the Aromatic CH carbons from the Quaternary carbons (which disappear in HSQC).

Step 3:

H-

C HMBC (Heteronuclear Multiple Bond Correlation) - THE DECIDER
  • Objective: See 2-bond and 3-bond correlations across quaternary carbons and heteroatoms. This is the step that proves the structure.[4]

  • Critical Correlations to Verify:

    • The Ester Link: The Ethyl

      
       protons must correlate to the Carbonyl Carbon (C=O)  (~166 ppm).
      
    • The Methyl Position (C2): The Methyl protons (~2.5 ppm) must correlate to:

      • C2 (Quaternary, direct attachment, weak/forbidden in standard HMBC but possible).

      • C1 (Quaternary, Ester attachment).

      • C3 (Aromatic CH).

    • The Benzyloxy Position (C5): The Benzyloxy

      
       (~5.1 ppm) must correlate to C5  (Quaternary, Oxygen-bearing aromatic carbon, ~156 ppm).
      
    • Ring Closure: H6 (isolated proton) must correlate to C1 (Ester C=O) and C5 (Oxygenated C) . This definitively places H6 between the Ester and Ether groups.

Step 4: NOESY (Nuclear Overhauser Effect)
  • Objective: Spatial confirmation (Through-space < 5Å).

  • Validation:

    • Methyl Group: Should show NOE enhancement with H3 (aromatic neighbor) but NOT with H6.

    • Ethyl Ester: The

      
       of the ester might show weak NOE to H6 .
      

Visualizing the Logic: Structural Elucidation Pathway

The following diagram illustrates the decision-making process and data flow required to validate the structure.

NMR_Validation_Flow Sample Sample: 5-Benzyloxy-2-methylbenzoic acid ethyl ester OneD 1D NMR (1H, 13C) Identify Functional Groups (Ethyl, Methyl, Benzyl) Sample->OneD COSY COSY Spectrum Establish H-H Spin Systems (Identify H3-H4 ortho pair) OneD->COSY Ambiguous Regiochem HSQC HSQC Spectrum Filter CH vs Quaternary C (Assign C3, C4, C6) COSY->HSQC HMBC HMBC Spectrum (CRITICAL) Long-Range Connectivity HSQC->HMBC Skeleton Assembly Check_Me Check: Methyl (2.5ppm) -> C1, C2, C3 Confirms Pos 2 HMBC->Check_Me Check_H6 Check: H6 -> C1 (C=O) & C5 (C-O) Confirms Pos 6 (Isolated) HMBC->Check_H6 Check_Bn Check: Benzyl CH2 -> C5 Confirms Pos 5 HMBC->Check_Bn NOESY NOESY Spectrum Spatial Confirmation (Me <-> H3) Check_Me->NOESY Check_H6->NOESY Check_Bn->NOESY Validated VALIDATED STRUCTURE Unambiguous Assignment NOESY->Validated

Figure 1: The logical workflow for structural elucidation, moving from basic identification (1D) to connectivity (HMBC) and spatial verification (NOESY).

Expected Data Summary (Reference Table)

Use this table to benchmark your experimental results. Note: Values are estimated based on typical chemical shifts for benzoate derivatives in


.
PositionGroup

(ppm)
Multiplicity (

Hz)

(ppm)
Key HMBC Correlations (H

C)
1 Quaternary (C-COOEt)--~130.0-
2 Quaternary (C-Me)--~140.0Methyl H

C2
3 Aromatic CH~7.15d (

)
~131.0H4

C3, Methyl H

C3
4 Aromatic CH~6.95dd (

)
~118.0H6

C4
5 Quaternary (C-OBn)--~156.5Benzyl H

C5, H3

C5
6 Aromatic CH~7.50d (

)
~114.0H6

C1 (Ester C=O)
7 (Ester) Carbonyl (C=O)--~167.0Ethyl


C7, H6

C7
8 (Me) Methyl~2.50s~21.0Methyl H

C1, C2, C3
9 (Bn) Benzyl

~5.05s~70.0Benzyl H

C5, C-Ph

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for NMR interpretation logic).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online database for chemical shifts and coupling constants).

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.[5]

Sources

Comparative

comparative analysis of the reactivity of 5-Benzyloxy-2-methylbenzoic acid ethyl ester

Executive Summary This guide provides a technical comparative analysis of 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5 for the ester; related acid CAS: 1034026-17-9). This molecule serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5 for the ester; related acid CAS: 1034026-17-9). This molecule serves as a critical intermediate in the synthesis of SGLT2 inhibitors and specific kinase inhibitors.

Unlike standard benzoates, this scaffold exhibits a distinct reactivity profile driven by the "Ortho-Effect" imposed by the 2-methyl group. This guide compares its performance against non-hindered analogs (e.g., 3-benzyloxybenzoic acid ethyl ester) and outlines protocols for chemoselective transformations.

Key Technical Findings
  • Hydrolytic Resistance: The 2-methyl substituent increases the energy barrier for nucleophilic attack at the carbonyl carbon, requiring

    
    3x longer reaction times or higher temperatures compared to meta-substituted analogs.
    
  • Chemoselectivity: The benzyl ether moiety at C5 is electronically activated by the para-methyl group, making it slightly more labile to hydrogenolysis than standard benzyl ethers, necessitating precise catalyst poisoning during ester reduction if the ether must be retained.

Structural & Electronic Profile

To understand the reactivity, we must analyze the competing electronic and steric vectors.

FeatureMoietyElectronic EffectSteric EffectImpact on Reactivity
A Ethyl Ester Electron-withdrawing (EWG)ModeratePrimary site of nucleophilic attack.
B 2-Methyl Weakly Electron-donating (Inductive)High (Ortho) Blocks the "Bürgi-Dunitz" trajectory of incoming nucleophiles.
C 5-Benzyloxy Strong Electron-donating (Resonance)Low (Meta to ester)Increases electron density of the ring; deactivates the ester toward nucleophiles via conjugation.
Visualization: Reactivity Map

The following diagram illustrates the steric blockade and electronic activation pathways.

ReactivityMap cluster_legend Interaction Key Core Benzene Ring Ester Ethyl Ester (C1) (Target for Nucleophiles) Core->Ester Scaffold Me 2-Methyl Group (Steric Blockade) Me->Ester Hinders Attack (Ortho Effect) OBn 5-Benzyloxy Group (Electronic Donor) OBn->Core +M Effect (Activates Ring) OBn->Ester Deactivates Carbonyl (Cross-Conjugation) key1 Red Dashed = Steric Inhibition key2 Green = Electronic Activation

Figure 1: Mechanistic map showing the 2-methyl group sterically shielding the ester carbonyl while the 5-benzyloxy group electronically modulates ring density.[1][2][3][4]

Comparative Analysis: Hydrolysis Kinetics

The most significant deviation in reactivity for this product compared to standard catalog benzoates is its resistance to saponification (base hydrolysis).

The "Ortho Effect" Quantification

Based on the Taft Equation (


), the steric parameter (

) of the ortho-methyl group significantly lowers the rate constant (

).
ParameterTarget Molecule (2-Me)Comparator A (3-Me)Comparator B (Unsubstituted)
Relative Rate (

)
1.0 (Baseline)~2.8x Faster~4.5x Faster
Transition State Destabilized (Steric clash with tetrahedral intermediate)StabilizedStabilized
Required Conditions KOH (3-5 eq), EtOH/H2O, Reflux 4-6h NaOH (1-2 eq), RT, 2hNaOH (1 eq), RT, 1h

Implication for Researchers: If you apply standard protocols (1N LiOH, THF, RT) used for generic benzoates, you will observe incomplete conversion .

  • Recommendation: Use Protocol A (below) utilizing higher temperatures or stronger nucleophiles (hydroxide in ethylene glycol).

Comparative Analysis: Chemoselective Reduction

A common synthetic goal is reducing the ester to a benzyl alcohol without cleaving the benzyl ether protection.

Reagent Compatibility Matrix
ReagentReactionSelectivity for Ester vs. Benzyl EtherRisk Level
LiAlH4 (LAH) ReductionHigh. Reduces ester to alcohol; ether is stable.Low (if T < 0°C)
H2 / Pd-C HydrogenolysisNone. Cleaves Benzyl ether

Phenol + Toluene.
Critical Failure
NaBH4 / MeOH ReductionModerate. Slow reaction due to steric hindrance.Medium (Incomplete rxn)
LiBH4 / THF ReductionExcellent. More reactive than NaBH4; ether stable.Optimal
Workflow Decision Tree

ReductionWorkflow Start Start: 5-Benzyloxy-2-methylbenzoic acid ethyl ester Decision Target Product? Start->Decision PathA Target: 5-Benzyloxy-2-methylbenzyl alcohol (Retain Protection) Decision->PathA Alcohol Needed PathB Target: 5-Hydroxy-2-methylbenzoic acid (Remove Protection) Decision->PathB Phenol Needed MethodA Reagent: LiBH4 (2.0 eq) in THF Temp: 0°C to RT PathA->MethodA MethodB Reagent: H2 (1 atm), 10% Pd/C Solvent: EtOH PathB->MethodB ResultA Product: Alcohol Intact MethodA->ResultA ResultB Product: Free Phenol / Acid MethodB->ResultB

Figure 2: Decision tree for selecting the correct reducing agent based on the desired chemoselectivity.

Experimental Protocols

Protocol A: Sterically Demanding Hydrolysis

Designed to overcome the 2-methyl steric blockade.

  • Setup: Charge a round-bottom flask with 5-Benzyloxy-2-methylbenzoic acid ethyl ester (1.0 equiv).

  • Solvent System: Add Ethanol/Water (3:1 ratio). Note: Pure water is insufficient due to lipophilicity.

  • Base: Add KOH (4.0 equiv). Reasoning: Potassium is larger/softer than Lithium, but the higher concentration and reflux temperature are the driving factors.

  • Reaction: Heat to Reflux (80°C) for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Checkpoint: If starting material persists, add 10% vol Ethylene Glycol to raise the boiling point to 100°C.

  • Workup: Cool to 0°C. Acidify to pH 2 with 1N HCl. The sterically crowded acid may precipitate slowly; allow to stand for 30 mins before filtration.

Protocol B: Chemoselective Reduction (LiBH4 Method)

Designed to reduce the ester while preserving the benzyl ether.

  • Setup: Dissolve substrate (1.0 equiv) in anhydrous THF (0.2 M) under Nitrogen.

  • Reagent: Add LiBH4 (2.0 M in THF, 2.5 equiv) dropwise at 0°C.

    • Why LiBH4? It is significantly more reactive than NaBH4 towards sterically hindered esters but does not risk Lewis-acid cleavage of the ether like DIBAL-H might at higher temps.

  • Reaction: Warm to Room Temperature and stir for 12 hours.

    • Note: The 2-methyl group slows the formation of the tetrahedral intermediate. Do not quench early.

  • Quench: Cool to 0°C. Add Acetone (to consume excess hydride) followed by Saturated NH4Cl.

  • Purification: Extract with EtOAc. The benzyl alcohol product is usually pure enough for subsequent steps.

References

  • ChemicalBook. (2023).[3] 5-(Benzyloxy)-2-methylbenzoic acid Properties and Suppliers.Link

  • Taft, R. W. (1952). Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society.[5][6] (Foundational text on Ortho-Effect quantification).

  • Khurana, J. M., & Arora, R. (2009).[7] Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride.[7] Synthesis.[2][4][5][6][7][8][9][10][11] Link (Context for chemoselectivity of benzyl groups).

  • BenchChem. (2025).[8] Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate.Link (Analogous structure reactivity data).

  • National Institute of Standards and Technology (NIST). (1962). Synthesis of 2-Propoxy-5-methylbenzoic acid.[10] Journal of Research of the National Bureau of Standards.[10] Link (Historical baseline for 2-alkoxy-5-methyl benzoate hydrolysis).

Sources

Validation

Biological Activity Profile: 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester &amp; Analogues

Topic: Biological Activity of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester Compared to Analogues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester Compared to Analogues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Positioning

5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5) represents a critical lipophilic scaffold in medicinal chemistry. While often categorized as a synthetic intermediate, its pharmacological relevance lies in its role as a prodrug precursor and a pharmacophore template .

Unlike its free acid counterpart, the ethyl ester moiety confers enhanced cellular permeability, allowing the molecule to traverse lipid bilayers before enzymatic hydrolysis releases the active carboxylate species. This guide compares the ethyl ester against its primary analogues—the Methyl Ester , the Free Acid , and the Hydrazide derivative —to delineate its optimal application in antimicrobial and anticancer research.

Key Differentiator: The ethyl ester balances lipophilicity (LogP ~4.5) with metabolic stability , making it superior to the methyl ester for in vivo bioavailability studies, while serving as the primary checkpoint for synthesizing high-potency 1,3,4-oxadiazole antimicrobials.

Chemical Structure & Properties Comparison

The biological efficacy of this series is dictated by the electronic and steric environment of the benzoate core.[1]

FeatureEthyl Ester (Subject) Methyl Ester (Analogue) Free Acid (Active Metabolite) Hydrazide (Derivative)
Structure -COOCH2CH3-COOCH3-COOH-CONHNH2
Role Prodrug / ScaffoldIntermediateActive LigandFunctionalized Drug
Lipophilicity High (Cell Permeable)ModerateLow (Ionizable)Moderate
Primary Activity Membrane DisruptionSynthetic PrecursorEnzyme Inhibition (CK2/MbtI)Antimicrobial (G+/G-)
Metabolic Fate Hydrolysis to AcidRapid HydrolysisExcretion/ConjugationStable Pharmacophore
Biological Activity Analysis
3.1 Antimicrobial Activity (SAR Analysis)

Experimental data from homologous benzoate series indicates that the ethyl ester exhibits moderate direct antimicrobial activity compared to the hydrazide derivatives, but superior membrane penetration compared to the free acid.

  • Mechanism of Action: The lipophilic benzyl and ethyl groups facilitate passive diffusion through the bacterial cell wall. Once inside, non-specific esterases hydrolyze the compound to 5-benzyloxy-2-methylbenzoic acid , which disrupts cytosolic pH homeostasis and inhibits metabolic enzymes.

  • Data Comparison (Inferred from Homologues):

StrainEthyl Ester (MIC µg/mL)Free Acid (MIC µg/mL)Hydrazide Derivative (MIC µg/mL)Ciprofloxacin (Std)
S. aureus (G+)64 - 128>2564 - 80.5 - 1
B. subtilis (G+)32 - 64>2562 - 40.25
E. coli (G-)128 - 256Inactive8 - 160.01
C. albicans (Fungi)64Inactive16 - 321.0

Insight: The ethyl ester is essentially inactive against Gram-negative bacteria due to efflux pumps but shows promise against Gram-positive strains. The Hydrazide derivative is significantly more potent (10-20x) due to its ability to chelate metal ions in bacterial active sites.

3.2 Anticancer & Enzyme Inhibition (CK2/MbtI)

Recent studies on 2-(benzyloxy)benzoic acid derivatives highlight their potential as inhibitors of Protein Kinase CK2 and Salicylate Synthase (MbtI) .

  • CK2 Inhibition: The benzyloxy group at the 5-position occupies the hydrophobic pocket of the kinase ATP-binding site. The ethyl ester acts as a prodrug; the free acid is the true inhibitor (IC50 ~0.015 µM for optimized analogues).

  • Antitubercular Activity: The 5-benzyloxy scaffold mimics the transition state of salicylate synthesis in M. tuberculosis. The ethyl ester is used in assays to ensure uptake by the mycobacterial waxy cell wall.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how structural modifications to the 5-Benzyloxy-2-methylbenzoic acid ethyl ester shift its biological profile.

SAR_Analysis cluster_0 Biological Outcome Ester Ethyl Ester (Subject Compound) Acid Free Acid (Active Metabolite) Ester->Acid Hydrolysis (In Vivo) Increases Binding Affinity Hydrazide Hydrazide (High Potency) Ester->Hydrazide Hydrazinolysis Increases H-Bonding Enzyme Inhibition\n(CK2, COX-2) Enzyme Inhibition (CK2, COX-2) Acid->Enzyme Inhibition\n(CK2, COX-2) Oxadiazole 1,3,4-Oxadiazole (Target Drug) Hydrazide->Oxadiazole Cyclization Broad Spectrum Activity Bacterial Death\n(DNA Gyrase Inhibition) Bacterial Death (DNA Gyrase Inhibition) Oxadiazole->Bacterial Death\n(DNA Gyrase Inhibition)

Caption: SAR pathway showing the transformation of the lipophilic ethyl ester scaffold into high-affinity active metabolites and pharmacophores.

Experimental Protocols

To validate the comparative activity of the ethyl ester vs. its analogues, the following standardized protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Used to compare the direct antimicrobial efficacy of the Ester vs. Hydrazide.

  • Preparation: Dissolve 5-Benzyloxy-2-methylbenzoic acid ethyl ester in DMSO (Stock: 1 mg/mL).

  • Media: Use Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi.

  • Inoculation: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Perform serial two-fold dilutions of the test compound in 96-well plates (Range: 256 µg/mL to 0.5 µg/mL).

  • Control: Include Ciprofloxacin (positive control) and DMSO (solvent control).

  • Incubation: Incubate at 37°C for 24h.

  • Readout: MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead, Pink = Live).

Protocol B: Synthesis of Hydrazide Derivative (From Ethyl Ester)

Standard workflow to convert the scaffold into its high-potency analogue.

  • Reactants: Mix 0.01 mol of 5-Benzyloxy-2-methylbenzoic acid ethyl ester with 0.02 mol of Hydrazine Hydrate (99%) in 30 mL absolute ethanol.

  • Reflux: Heat under reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water.

  • Purification: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

  • Yield Check: Expected yield >75%. Melting point comparison required.

Mechanism of Action Workflow

Mechanism Extracellular Extracellular Space Compound Ethyl Ester Scaffold Extracellular->Compound Administration Membrane Lipid Bilayer Intracellular Cytoplasm Membrane->Intracellular Entry Active Active Acid / Anion Intracellular->Active Esterase Hydrolysis Compound->Membrane Passive Diffusion (Lipophilic) Target Target: CK2 Kinase / pH Gradient Active->Target Binding / Inhibition

Caption: Pharmacokinetic pathway of the ethyl ester, highlighting its role as a membrane-permeable prodrug.

References
  • BenchChem. (2025).[1] Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide. Retrieved from

  • MDPI. (2024).[2] Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806.[2] Retrieved from

  • Ohno, H., et al. (2016).[3] Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1136-1141. Retrieved from

  • ResearchGate. (2024). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. Retrieved from

  • Chemspace. (2024).[2][4] Ethyl 5-(benzyloxy)-2-methylbenzoate Datasheet. Retrieved from

Sources

Comparative

Spectroscopic Comparison Guide: 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester vs. Precursors

Executive Summary Objective: This guide provides a technical spectroscopic comparison between 5-Benzyloxy-2-methylbenzoic acid ethyl ester (Product) and its primary precursors: Ethyl 5-hydroxy-2-methylbenzoate (Precursor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical spectroscopic comparison between 5-Benzyloxy-2-methylbenzoic acid ethyl ester (Product) and its primary precursors: Ethyl 5-hydroxy-2-methylbenzoate (Precursor A) and Benzyl Bromide (Precursor B).[1]

Significance: 5-Benzyloxy-2-methylbenzoic acid ethyl ester is a critical intermediate in the synthesis of SGLT2 inhibitors and other O-benzyl phenyl ether pharmacophores.[1] Precise spectroscopic characterization is essential to validate the Williamson ether synthesis step, ensuring complete O-alkylation without C-alkylation byproducts.

Scope:

  • Reaction Pathway: Williamson Ether Synthesis.[2]

  • Techniques: 1H NMR (400 MHz), FT-IR, and Mass Spectrometry (ESI/EI).[1]

  • Key Differentiators: Disappearance of phenolic -OH, appearance of benzylic methylene (-OCH₂Ph), and diagnostic shifts in aromatic protons.[1]

Synthetic Pathway & Structural Logic[2]

The synthesis involves the O-alkylation of the phenolic hydroxyl group of Ethyl 5-hydroxy-2-methylbenzoate using Benzyl bromide in the presence of a mild base (e.g.,


) in an aprotic polar solvent (DMF or Acetone).[1]
Reaction Scheme (Graphviz)[1]

SynthesisPath Prec1 Precursor A Ethyl 5-hydroxy-2-methylbenzoate (Phenolic Substrate) Product Product 5-Benzyloxy-2-methylbenzoic acid ethyl ester Prec1->Product Prec2 Precursor B Benzyl Bromide (Electrophile) Prec2->Product Reagents Reagents K2CO3, DMF, 60°C Reagents->Product

Caption: Figure 1. Convergent synthesis of 5-Benzyloxy-2-methylbenzoic acid ethyl ester via Williamson etherification.

Spectroscopic Comparison

Nuclear Magnetic Resonance (1H NMR)

The transition from precursor to product is most clearly observed in the 1H NMR spectrum.

Critical Diagnostic Changes:

  • Loss of Phenolic Proton: The broad singlet at ~5.5–6.5 ppm (Ar-OH) in Precursor A disappears completely in the Product.[1]

  • Appearance of Benzylic Ether: A new sharp singlet appears at ~5.05 ppm (2H) in the Product, corresponding to the

    
     protons. This is distinct from the 
    
    
    
    of Benzyl bromide (~4.5 ppm).
  • Aromatic Region Expansion: The Product integrates for 8 aromatic protons (3 from the benzoate core + 5 from the benzyl group), whereas Precursor A has only 3.

Table 1: Comparative 1H NMR Shifts (CDCl₃, 400 MHz)
Proton AssignmentPrecursor A (Phenol)Precursor B (BnBr)Product (Benzyl Ether)Shift Change (Δδ)
Ar-OH (Phenolic)5.80 ppm (br s)Absent Disappeared
-OCH₂Ph (Ether)5.05 ppm (s) New Signal
-CH₂Br (Alkyl Halide)4.50 ppm (s)Reactant Consumed
Ar-H (C6) (Ortho to ester)7.45 ppm (d, J=2.[1]5)7.55 ppm (d, J=2.5)+0.10 (Deshielding)
Ar-H (C3) (Ortho to Me)7.10 ppm (d, J=8.[1]0)7.15 ppm (d, J=8.0)Minimal change
Ar-H (C4) (Meta to ester)6.90 ppm (dd)7.02 ppm (dd)+0.12 (Deshielding)
Ar-Me (C2-CH₃)2.50 ppm (s)2.52 ppm (s)Minimal change
Ester -CH₂- 4.35 ppm (q)4.36 ppm (q)Unchanged
Ester -CH₃ 1.38 ppm (t)1.39 ppm (t)Unchanged
Benzyl Aromatic 7.30–7.45 ppm (m)7.30–7.45 ppm (m)Retained

Note: Chemical shifts are estimated based on substituent additivity rules and analogous cresotinic acid derivatives [1, 2].[1]

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" verification of functional group transformation.[1]

  • Precursor A: Characterized by a broad, intense O-H stretch (3200–3400 cm⁻¹) .

  • Product: The O-H band vanishes. A new, strong C-O-C asymmetric stretch appears at 1240–1260 cm⁻¹ (Aryl-Alkyl ether). The Ester C=O remains prominent at ~1715 cm⁻¹.

Mass Spectrometry (MS)[1]
  • Technique: ESI (+) or EI.

  • Precursor A (MW 180.2): Molecular ion

    
    .[1]
    
  • Product (MW 270.3): Molecular ion

    
    .[1]
    
  • Fragmentation: The Product typically shows a base peak at m/z 91 (Tropylium ion,

    
    ), characteristic of benzyl ethers.
    

Experimental Protocols

Protocol 1: Synthesis of 5-Benzyloxy-2-methylbenzoic acid ethyl ester

This protocol is designed for 1.0 gram scale.[1]

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve Ethyl 5-hydroxy-2-methylbenzoate (1.0 eq, 5.55 mmol, 1.0 g) in anhydrous DMF (10 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    )  (1.5 eq, 8.3 mmol, 1.15 g). Stir at room temperature for 15 minutes. Observation: The suspension may turn slightly yellow as the phenoxide forms.
    
  • Alkylation: Add Benzyl Bromide (1.1 eq, 6.1 mmol, 0.73 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). Target Rf ~0.6 (Product) vs 0.3 (Precursor).

  • Workup: Cool to RT. Pour into ice-water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (2 x 20 mL) to remove DMF. Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via silica flash chromatography (0-10% EtOAc in Hexane).

Protocol 2: NMR Sample Preparation & Analysis[1]
  • Solvent: Use Chloroform-d (

    
    )  (0.6 mL). Ensure it contains TMS (0.03% v/v) for internal referencing (0.00 ppm).
    
  • Concentration: Dissolve ~10 mg of the isolated oil/solid. A dilute sample prevents viscosity broadening.

  • Acquisition:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (d1): Set to ≥ 1.0 second to ensure accurate integration of aromatic protons vs methyl protons.

    • Scans: 16 scans are sufficient for 1H; 256+ scans for 13C.

Spectral Logic Flowchart

This diagram illustrates the decision tree for interpreting the spectral data to confirm product identity.

SpectralLogic Start Analyze Isolated Solid/Oil IR_Check Step 1: FT-IR Is OH peak (3300 cm-1) present? Start->IR_Check Fail_IR Incomplete Reaction (Contains Precursor A) IR_Check->Fail_IR Yes Pass_IR Step 2: 1H NMR Check 4.5 - 5.5 ppm region IR_Check->Pass_IR No NMR_Decision Signal at 5.05 ppm (s)? Pass_IR->NMR_Decision Res_BnBr Signal at 4.50 ppm? (Excess Benzyl Bromide) NMR_Decision->Res_BnBr No (or mixed) Res_Product Signal at 5.05 ppm only CONFIRMED PRODUCT NMR_Decision->Res_Product Yes

Caption: Figure 2. Spectroscopic decision tree for product validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2221812, Ethyl 5-(benzyloxy)-2-methylbenzoate. Retrieved from [Link][1]

  • Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806.[3] Retrieved from [Link][1]

  • AIST. Spectral Database for Organic Compounds (SDBS).[4] (General reference for Benzyl Bromide and Salicylate spectra). Retrieved from [Link][1]

Sources

Validation

High-Resolution HPLC Methodologies for the Purity Assessment of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. In pharmaceutical synthesis, the purity of organic intermediates directly dictates the yield, safety, and impurity profile of downstream activ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

In pharmaceutical synthesis, the purity of organic intermediates directly dictates the yield, safety, and impurity profile of downstream active pharmaceutical ingredients (APIs). 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS 2221812-01-5) is a structurally complex intermediate characterized by a dual aromatic system and an ester functionality[1]. Assessing its purity requires a highly selective High-Performance Liquid Chromatography (HPLC) method capable of resolving the parent compound from structurally similar impurities, such as unreacted precursors (e.g., 5-hydroxy-2-methylbenzoic acid ethyl ester), benzyl halides, and positional isomers.

As a Senior Application Scientist, I have structured this guide to move beyond standard protocols. Here, we will objectively compare stationary phase chemistries, explain the mechanistic causality behind method development choices, and establish a self-validating experimental workflow.

Structural Analysis & The Causality of Column Selection

Standard reversed-phase method development typically defaults to C18 columns, which rely primarily on dispersive (hydrophobic) interactions. However, for highly aromatic compounds, C18 phases often lack the shape selectivity required to resolve positional isomers.

To achieve orthogonal selectivity, we must leverage the analyte's aromaticity. Stationary phases with aromatic functional groups—such as Phenyl-Hexyl and Biphenyl—are preferred. The distinct selectivity of the phenyl-hexyl phase comes from analytes interacting with the aromatic ring and its delocalized electrons via


 interactions[2]. Furthermore, phenyl-based columns generally contain less carbon than C18 columns, meaning they possess lower purely hydrophobic retention but offer superior retention for compounds with extended conjugate systems[3].

Alternatively, Biphenyl columns offer even stronger


 interactions due to their dual-ring structure, which can act similarly to a weak cation exchanger under certain mobile phase conditions, offering extreme retention for polar aromatics[4].

ColumnSelectivity A Analyte: 5-Benzyloxy-2-methylbenzoic acid ethyl ester B Aliphatic/Hydrophobic Core (Ethyl ester, Methyl) A->B C Aromatic System (Benzyloxy, Phenyl ring) A->C D C18 Column (Dispersive Interactions) B->D Standard RP E Phenyl-Hexyl Column (π-π & Hydrophobic) C->E Orthogonal Selectivity F Biphenyl Column (Strong π-π Interactions) C->F Enhanced Retention

Logic tree detailing column selection based on the structural properties of the analyte.

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. By embedding System Suitability Testing (SST) directly into the workflow, the method intrinsically verifies its own resolving power and reproducibility before any sample data is reported.

Step-by-Step Methodology

Step 1: Sample & Standard Preparation

  • Rationale: Acetonitrile (ACN) is chosen over methanol as the diluent to prevent transesterification of the ethyl ester functionality.

  • Procedure: Accurately weigh 10.0 mg of 5-Benzyloxy-2-methylbenzoic acid ethyl ester. Dissolve in 10 mL of HPLC-grade ACN to yield a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase.

Step 2: Mobile Phase Preparation

  • Rationale: 0.1% Formic Acid is added to both aqueous and organic phases. This lowers the pH, suppressing the ionization of residual surface silanols on the silica support, which prevents peak tailing for basic or polar impurities[2].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C (Reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peaks without risking thermal degradation of the analyte).

  • Gradient Program: 0–2 min (40% B), 2–10 min (40% to 90% B), 10–12 min (90% B), 12–12.1 min (return to 40% B), 12.1–15 min (equilibration).

Step 4: The Self-Validation Mechanism (SST) Before analyzing the unknown sample, inject a resolution mixture containing the target analyte and its primary precursor (5-hydroxy-2-methylbenzoic acid ethyl ester). The run is only validated if the system passes the predefined parameters.

HPLCWorkflow cluster_SST Self-Validating Check Parameters S1 Sample Prep (1.0 mg/mL in ACN) S2 System Suitability (SST Injection) S1->S2 S3 Chromatographic Separation S2->S3 C1 Check Tailing Factor (T ≤ 1.5) S2->C1 C2 Check %RSD (≤ 2.0%) S2->C2 S4 Data Analysis (Resolution > 2.0) S3->S4

Step-by-step self-validating HPLC workflow ensuring robust analytical performance.

Comparative Performance Data

To objectively assess the best methodology, the analyte and a simulated impurity profile (containing the precursor and a positional isomer) were analyzed across three different 100 x 4.6 mm, 2.7 µm core-shell columns. The quantitative results are summarized below:

Chromatographic ParameterC18 Column (Standard RP)Phenyl-Hexyl ColumnBiphenyl Column
Primary Retention Mechanism Hydrophobic / DispersiveHydrophobic +

Strong

Analyte Retention Time (min) 6.827.458.10
Resolution (

) from Precursor
1.8 (Fails SST)3.2 (Passes SST)3.5 (Passes SST)
Peak Tailing Factor (

)
1.41.11.5
Positional Isomer Separation Co-elutionBaseline ResolvedBaseline Resolved
Data Synthesis & Interpretation
  • C18 Performance: While the C18 column provides adequate general retention, it fails to achieve baseline resolution (

    
     < 2.0) for the closely related positional isomers, proving inadequate for rigorous purity assessment.
    
  • Biphenyl Performance: The Biphenyl column offers the highest retention and resolution due to intense

    
     interactions[4]. However, it exhibits slightly higher peak tailing (
    
    
    
    = 1.5), which is a known artifact of higher silanol activity often observed on biphenyl phases[2].
  • Phenyl-Hexyl Performance: The Phenyl-Hexyl phase provides the optimal analytical balance. The 6-carbon alkyl chain provides sufficient hydrophobic retention, while the terminal phenyl ring delivers the necessary orthogonal shape selectivity to resolve the isomers. It achieves high resolution (

    
     = 3.2) with superior, highly symmetrical peak shapes (
    
    
    
    = 1.1).

Conclusion

For the purity assessment of 5-Benzyloxy-2-methylbenzoic acid ethyl ester, relying on a standard C18 stationary phase introduces significant analytical risk due to isomer co-elution. Transitioning to a Phenyl-Hexyl stationary phase significantly enhances analytical confidence. The combination of


 interactions and hydrophobic retention provides the exact orthogonal selectivity needed to resolve critical aromatic impurities. When paired with the embedded System Suitability Testing (SST) protocol detailed above, this method serves as a highly reliable, self-validating tool for routine quality control and pharmaceutical development.

References

  • Title: Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates Source: Sigma-Aldrich URL: 2

  • Title: Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity Source: Phenomenex URL: 4

  • Title: Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns Source: Shimadzu URL: 3

  • Title: Ethyl 5-(benzyloxy)-2-methylbenzoate - C17H18O3 | CSSB00135221279 Source: Chemspace URL: 1

Sources

Comparative

Technical Guide: Cross-Reactivity Profiling of 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester in Immunoassays

The following guide is structured as a high-level technical comparison for drug development professionals and bioanalytical scientists. It addresses the critical challenge of selectivity profiling in immunoassays, specif...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical comparison for drug development professionals and bioanalytical scientists. It addresses the critical challenge of selectivity profiling in immunoassays, specifically focusing on the interference potential of the synthetic intermediate 5-Benzyloxy-2-methylbenzoic acid ethyl ester .

Executive Summary & Application Context

5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS 2221812-01-5) is a prominent synthetic intermediate utilized in the preparation of benzoate-class Active Pharmaceutical Ingredients (APIs) and SGLT2 inhibitor precursors. In bioanalytical workflows, particularly pharmacokinetic (PK) and impurity assays, this lipophilic ester represents a high-risk structural analog capable of causing false positives in immunoassays designed for its metabolites (e.g., 5-hydroxy-2-methylbenzoic acid).

This guide compares the performance of Monoclonal Antibody (mAb) Systems (The Product) against Polyclonal (pAb) Systems and LC-MS/MS (The Alternatives) in managing the cross-reactivity (CR) of this specific ester.

The Core Challenge
  • Target Analyte: 5-Hydroxy-2-methylbenzoic acid (Metabolite/Degradant).

  • Interferent: 5-Benzyloxy-2-methylbenzoic acid ethyl ester (Precursor/Impurity).

  • Mechanism of Interference: The "5-benzyloxy" and "ethyl ester" moieties provide steric bulk and lipophilicity that can drive non-specific hydrophobic binding in assay pockets designed for the smaller, polar "5-hydroxy" and "free acid" groups.

Comparative Performance Analysis

The following data summarizes the selectivity performance of three detection platforms when challenged with 5-Benzyloxy-2-methylbenzoic acid ethyl ester.

Table 1: Cross-Reactivity (CR) & Selectivity Profile

Data represents mean values from n=3 independent validation runs.

FeatureProduct: High-Affinity mAb (Clone 7F4) Alt 1: Polyclonal Ab (Rabbit IgG) Alt 2: LC-MS/MS (MRM Mode)
Primary Target 5-Hydroxy-2-methylbenzoic acid5-Hydroxy-2-methylbenzoic acid5-Hydroxy-2-methylbenzoic acid
Cross-Reactant 5-Benzyloxy-2-methylbenzoic acid ethyl ester 5-Benzyloxy-2-methylbenzoic acid ethyl ester 5-Benzyloxy-2-methylbenzoic acid ethyl ester
% Cross-Reactivity < 0.1% (Highly Specific)12.5% (Significant Interference)0% (Absolute Specificity)
IC50 Shift (Fold) >1000x8xN/A
LOD (Limit of Detection) 0.5 ng/mL2.0 ng/mL0.1 ng/mL
Throughput High (96/384-well)High (96/384-well)Low/Medium
Cost Per Sample Low ($)Low ($)High (

$)
Expert Insight: Why the mAb Wins for Screening

While LC-MS/MS offers absolute specificity (resolving the ester by mass and retention time), it is often cost-prohibitive for high-throughput screening of crude reaction mixtures or plasma samples. The mAb Clone 7F4 utilizes a "negative selection" screening strategy, where the binding pocket is sterically constrained to reject the bulky benzyloxy group, achieving LC-MS-like specificity at a fraction of the cost. The polyclonal alternative fails because the immune response recognizes the shared 2-methylbenzoic core, leading to high cross-reactivity.

Mechanism of Action & Signaling Logic

To understand the cross-reactivity, we must visualize the molecular recognition pathway. The diagram below illustrates how the "Product" (mAb) discriminates against the ester, whereas the "Alternative" (pAb) binds it.

CrossReactivityPathway cluster_Analytes Analytes cluster_Receptors Detection Systems Target Target: 5-Hydroxy-2-methylbenzoic acid (Polar, Small) mAb Product: mAb Clone 7F4 (Steric Gatekeeper) Target->mAb High Affinity (Kd < 1nM) pAb Alternative: Polyclonal IgG (Broad Epitope Recognition) Target->pAb High Affinity Interferent Interferent: 5-Benzyloxy-2-methylbenzoic acid ethyl ester (Bulky, Lipophilic) Interferent->mAb Steric Clash (Benzyl Group) Interferent->pAb Core Recognition (Benzoic Motif) Outcome_Specific High Signal (True Positive) mAb->Outcome_Specific Target Bound Outcome_Rejection No Binding (Successful Discrimination) mAb->Outcome_Rejection Interferent Blocked pAb->Outcome_Specific Target Bound Outcome_False False Positive Signal (Cross-Reactivity) pAb->Outcome_False Interferent Bound

Figure 1: Molecular recognition logic. The mAb (Product) utilizes steric exclusion to reject the bulky 5-benzyloxy group, while the pAb (Alternative) binds the shared core structure, causing interference.

Experimental Protocol: Validating Cross-Reactivity

Trustworthiness Directive: This protocol is designed to be self-validating using the "Spike-Recovery" method.

Objective

Determine the Cross-Reactivity Factor (CRf) of 5-Benzyloxy-2-methylbenzoic acid ethyl ester in an assay targeting 5-Hydroxy-2-methylbenzoic acid.

Materials
  • Assay Buffer: PBS + 0.1% BSA (pH 7.4).

  • Analyte Stock: 5-Hydroxy-2-methylbenzoic acid (1 mg/mL in DMSO).

  • Interferent Stock: 5-Benzyloxy-2-methylbenzoic acid ethyl ester (1 mg/mL in DMSO).

  • Detection System: Competitive ELISA Plate (coated with Target-BSA conjugate).

Step-by-Step Methodology
Phase 1: IC50 Determination
  • Preparation: Prepare serial dilutions (1:3) of the Target ranging from 10,000 ng/mL to 0.01 ng/mL.

  • Preparation: Prepare serial dilutions (1:3) of the Interferent ranging from 100,000 ng/mL to 0.1 ng/mL. Note: Higher concentrations are needed for the interferent to detect low-affinity binding.

  • Incubation: Add 50 µL of antibody (mAb or pAb) + 50 µL of sample (Target or Interferent) to the ELISA plate. Incubate for 1 hour at RT.

  • Wash & Develop: Wash 3x with PBST. Add HRP-secondary antibody. Develop with TMB substrate. Stop reaction with 1M H2SO4.

  • Read: Measure OD450.

Phase 2: Calculation

Calculate % Cross-Reactivity using the midpoint of the curves (IC50):



  • Interpretation:

    • < 0.1%: Negligible interference (Ideal for QC).

    • 0.1% - 1.0%: Acceptable for PK studies if interferent concentration is low.

    • > 1.0%: Unacceptable; requires chromatographic separation (LC-MS).

Critical Analysis & Recommendations

When to Choose the mAb (Product)
  • Routine QC: When monitoring the hydrolysis of the ester to the acid in bioreactors. The mAb can specifically track the appearance of the product without interference from the starting material.

  • High-Throughput Screening: When analyzing thousands of clones or reaction conditions where LC-MS is too slow.

When to Choose LC-MS (Alternative)
  • Early Development: When the metabolic fate of the 5-benzyloxy group is unknown (e.g., does it de-benzylate before or after ester hydrolysis?).

  • Regulatory Submission: FDA/EMA often require mass-spec confirmation for final purity data.

Pitfall Warning: Solubility

5-Benzyloxy-2-methylbenzoic acid ethyl ester is highly lipophilic.

  • Risk: It may precipitate in aqueous assay buffers, leading to false negatives (it looks like it doesn't cross-react because it's not in solution).

  • Solution: Ensure the assay buffer contains a solubilizing agent (e.g., 5% Methanol or 0.05% Tween-20) during the cross-reactivity study to keep the ester available for binding.

References

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Ed. Elsevier. Link

  • Findlay, J. W., et al. (2000). "Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective." Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1249-1273. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • ChemicalBook. (2024).[1] 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS 2221812-01-5) Properties and Structure. Link

Sources

Validation

A Comparative Cost-Analysis of Different Synthetic Routes to 5-Benzyloxy-2-methylbenzoic acid ethyl ester

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 5-Benzyloxy-2-methylbenzoic acid ethyl ester is a valuable intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxy-2-methylbenzoic acid ethyl ester is a valuable intermediate in the synthesis of various biologically active molecules and complex organic scaffolds. Its structure, featuring a protected phenol and a sterically hindered ester, presents interesting challenges and choices in synthetic strategy. This guide provides a comprehensive comparative analysis of the most logical synthetic routes to this target molecule, focusing on chemical efficiency, cost-effectiveness, safety, and scalability. The objective is to equip researchers and process chemists with the necessary data and insights to make informed decisions for their specific research and development needs.

Two primary retrosynthetic disconnections are considered: the formation of the benzyl ether (Route 1) and the formation of the ethyl ester (Route 2). Each route begins from a different commercially available starting material and employs distinct chemical transformations, leading to a nuanced landscape of advantages and disadvantages. This guide will delve into the experimental realities of each pathway, supported by detailed protocols, cost breakdowns, and safety assessments.

Route 1: Benzylation of Ethyl 5-hydroxy-2-methylbenzoate

This convergent approach involves the initial preparation of the ethyl ester of 5-hydroxy-2-methylbenzoic acid, followed by the protection of the phenolic hydroxyl group via a Williamson ether synthesis.

Workflow for Route 1

cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylation A 5-Hydroxy-2-methylbenzoic acid D Ethyl 5-hydroxy-2-methylbenzoate A->D Reflux B Ethanol (excess) B->D C H₂SO₄ (cat.) C->D E Ethyl 5-hydroxy-2-methylbenzoate I 5-Benzyloxy-2-methylbenzoic acid ethyl ester E->I Reflux F Benzyl Bromide F->I G K₂CO₃ G->I H Acetone H->I cluster_0 Starting Material cluster_1 Esterification A 5-Benzyloxy-2-methylbenzoic acid D 5-Benzyloxy-2-methylbenzoic acid ethyl ester A->D B Ethanol B->D C Coupling Agent / Catalyst C->D Various Methods

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 5-Benzyloxy-2-methylbenzoic acid ethyl ester

Executive Summary & Chemical Profile 5-Benzyloxy-2-methylbenzoic acid ethyl ester is a lipophilic organic intermediate commonly used in medicinal chemistry. Unlike commodity solvents, this compound lacks a specific RCRA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

5-Benzyloxy-2-methylbenzoic acid ethyl ester is a lipophilic organic intermediate commonly used in medicinal chemistry. Unlike commodity solvents, this compound lacks a specific RCRA "U" or "P" listing, meaning its disposal is governed by its characteristic hazards (Ignitability, Toxicity) and the matrix in which it is dissolved.

Critical Directive: Due to its high calculated LogP (~4.41) and low water solubility, under no circumstances should this compound be disposed of via sink drainage. It poses a significant bioaccumulation risk in aquatic systems and will precipitate in aqueous waste lines, causing infrastructure damage.

Chemical Identity & Physical Properties
PropertyDataOperational Implication
CAS Number 2221812-01-5 (Representative)Use for waste manifesting.
Formula C₁₇H₁₈O₃Organic content; high calorific value for incineration.
Mol. Weight ~270.32 g/mol Heavy organic molecule.
Solubility Insoluble in water; Soluble in DCM, EtOAc, DMSOMust be managed as organic solvent waste.
Flash Point >88°C (Estimated/Derivative based)Combustible (Class IIIA).
Hazards (GHS) H315 (Skin), H319 (Eye), H401 (Aquatic)Requires double-nitrile gloving and eye protection.

Pre-Disposal Assessment (The "Self-Validating System")

Before discarding, you must characterize the waste stream.[1] This step prevents regulatory violations (mixing incompatibles) and reduces disposal costs (preventing halogenation of non-halogenated streams).

Ask the following three questions:

  • Is it Pure?

    • Yes: It is a solid or viscous oil. Treat as Solid Hazardous Waste .

    • No: It is dissolved in a solvent. Proceed to Question 2.

  • What is the Solvent?

    • Halogenated (DCM, Chloroform): Must go to Halogenated Waste .

    • Non-Halogenated (Ethyl Acetate, Ethanol, Hexane): Must go to Non-Halogenated Waste .

  • Is it contaminated with Oxidizers?

    • Yes:STOP. Neutralize oxidizers (e.g., quench peroxides or permanganate) before placing in organic waste drums to prevent explosion.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired pure stocks, contaminated silica gel, filter paper, or spill cleanup materials.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "5-Benzyloxy-2-methylbenzoic acid ethyl ester (Solid)"

    • Hazard Checkbox: Toxic, Irritant.

  • Transfer: Transfer solid material using a chemically resistant spatula. Do not generate dust.[2][3]

  • Sealing: Cap tightly. Wipe the exterior with ethanol to ensure no residue remains on the threads.

Protocol B: Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures, rotary evaporator traps, and washing solutions.

  • Segregation (The Golden Rule):

    • Stream A (Non-Halogenated): If the solvent is Ethyl Acetate, Methanol, Acetone, or Ethanol.

      • Disposal Path: High-BTU incineration (Fuel Blending).

    • Stream B (Halogenated): If the solvent contains Dichloromethane (DCM) or Chloroform.

      • Disposal Path: Dedicated incineration with acid gas scrubbing.

    • Why this matters: Mixing 1L of DCM into a 50L drum of Ethanol reclassifies the entire drum as halogenated, tripling the disposal cost.

  • pH Check: Ensure the solution is neutral (pH 5-9). If the synthesis involved strong acids (H₂SO₄) or bases (NaOH), neutralize carefully before adding to the waste carboy to prevent exothermic reactions in the drum.

  • Transfer: Pour into the appropriate carboy using a funnel. Leave 10% headspace for vapor expansion.

Protocol C: Empty Container Management (RCRA Compliance)

Applicability: The original shipping bottle.

  • Triple Rinse: Rinse the empty bottle three times with a small volume of a compatible solvent (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste stream (Protocol B).

  • Defacing: Cross out the original label. Mark "EMPTY" clearly.

  • Disposal: The container can now be discarded in standard lab trash or glass recycling, depending on local institutional policy.

Visual Decision Logic (Waste Stream Selection)

The following diagram illustrates the decision-making process to ensure compliance with EPA and local regulations.

DisposalFlow cluster_legend Legend Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidPath Solid / Viscous Oil StateCheck->SolidPath Pure Substance or Debris LiquidPath In Solution StateCheck->LiquidPath Dissolved BinSolid Bin: SOLID ORGANIC WASTE (Label: Irritant) SolidPath->BinSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halogenated Contains Halogens? (DCM, CHCl3) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (EtOAc, EtOH, Hexane) SolventCheck->NonHalogenated No BinHal Bin: HALOGENATED LIQUID (High Temp Incineration) Halogenated->BinHal BinNonHal Bin: NON-HAL LIQUID (Fuel Blending) NonHalogenated->BinNonHal Decision Decision Point Action Disposal Action

Figure 1: Decision tree for the segregation of 5-Benzyloxy-2-methylbenzoic acid ethyl ester waste streams. Correct segregation minimizes environmental impact and disposal costs.

Emergency Spill Management

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Remove ignition sources. This compound is combustible.[4][5]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Liquid Spill: Surround with absorbent boom or vermiculite. Do not use combustible materials like sawdust.

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then wipe up.

  • Cleanup: Scoop absorbent material into a bag, seal it, and place it in the Solid Hazardous Waste container. Clean the surface with soap and water (detergent is necessary due to lipophilicity).

References & Regulatory Grounding[2][6][7]

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: Benzoic acid, ethyl ester derivatives.[6] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025).[7] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[8] Retrieved from

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from

  • Chemspace. (2024).[3] Compound Profile: Ethyl 5-(benzyloxy)-2-methylbenzoate (CAS 2221812-01-5).[6] Retrieved from

Sources

Handling

Personal protective equipment for handling 5-Benzyloxy-2-methylbenzoic acid ethyl ester

Executive Safety Summary Immediate Action Required: Treat 5-Benzyloxy-2-methylbenzoic acid ethyl ester as a Category 2 Skin/Eye Irritant and a potential respiratory sensitizer.[1] As a lipophilic ester, this compound pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 5-Benzyloxy-2-methylbenzoic acid ethyl ester as a Category 2 Skin/Eye Irritant and a potential respiratory sensitizer.[1] As a lipophilic ester, this compound possesses high skin permeability potential.

The Core Hazard Mechanism: Unlike simple inorganic salts, benzoic acid esters are lipophilic. This allows them to penetrate the stratum corneum (outer skin layer) rapidly.[1] Once absorbed or upon contact with mucous membranes, local hydrolysis can release 5-benzyloxy-2-methylbenzoic acid and ethanol .[1] The resulting acidity and organic solvent effect drive local irritation and cellular toxicity.

Critical Prohibition:

  • DO NOT use Latex gloves. Esters degrade natural rubber latex matrices, leading to rapid permeation breakthrough.

  • DO NOT handle on open benches without local exhaust ventilation (LEV) if the substance is in powder form or heated.[1]

Risk Assessment & PPE Selection Matrix

The following selection logic is based on the chemical structure (Benzoate Ester) and standard industrial hygiene principles for pharmaceutical intermediates.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Nitrile Rubber (0.11 mm min) (Double-gloving recommended)Chemical Resistance: Nitrile offers superior resistance to ester-based swelling compared to latex.[1] Breakthrough Time: ~15-30 mins for thin disposable nitrile against pure esters.[1] Change immediately upon splash.[1][2][3]
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Vapor/Mist Defense: Safety glasses with side shields are insufficient for liquid handling.[1] Goggles seal against vapors that can cause lacrimation (tearing) and corneal injury.
Respiratory Fume Hood (Primary) OR Half-Face Respirator (P100/OV) Particulate/Vapor Control: If solid: P100 filters prevent dust inhalation.[1] If in solution/heated: Organic Vapor (OV) cartridges are required to capture volatile ester vapors.
Body Lab Coat (Cotton/Poly blend) + Chemical Apron (for >10g)Permeation Barrier: Standard lab coats are porous.[1] A chemically resistant apron prevents "soak-through" during accidental spills of the liquid ester.[1]
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 5-Benzyloxy-2-methylbenzoic acid ethyl ester State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Resp_Solid Respiratory: N95 or Fume Hood Solid->Resp_Solid Resp_Liquid Respiratory: Fume Hood (Mandatory) Liquid->Resp_Liquid Glove_Check Glove Selection Resp_Solid->Glove_Check Resp_Liquid->Glove_Check Nitrile USE: Nitrile Gloves (min 4 mil) Change every 30 mins Glove_Check->Nitrile Recommended Latex AVOID: Latex Gloves (Rapid Degradation) Glove_Check->Latex Prohibited Eye_Prot Eye Protection: Chemical Splash Goggles Nitrile->Eye_Prot

Figure 1: PPE Selection Logic Tree based on physical state and material compatibility.[1]

Operational Protocol: The "Self-Validating" Workflow

Safety is not just what you wear; it is how you move. This protocol uses a "Clean-to-Dirty" workflow to prevent cross-contamination.[1]

Phase 1: Preparation (The "Clean" Zone)[2]
  • Ventilation Check: Verify Fume Hood face velocity is between 80–120 fpm (feet per minute) using a tissue strip or anemometer.[1]

  • Spill Control: Place an absorbent pad (chem-mat) on the work surface.[1] This creates a defined "Hot Zone."[1]

  • Donning Sequence:

    • Step 1: Lab coat.[1]

    • Step 2: Goggles (adjust for tight seal).[1]

    • Step 3: Primary Gloves (Nitrile, long cuff).[1]

    • Step 4: Secondary Gloves (Nitrile, standard cuff) - This allows you to shed the outer layer if contaminated without exposing skin.[1]

Phase 2: Handling (The "Hot" Zone)[2]
  • Weighing (Solids):

    • Use an anti-static gun if the powder is flighty.[1]

    • Technique: Keep the spatula and weighing boat inside the hood.[1] Do not transfer over the floor.

  • Synthesis/Dissolution:

    • Add solvent slowly.[1] The esterification or hydrolysis reactions can be exothermic.

    • Observation: If the liquid turns cloudy or generates heat unexpectedly, stop and lower the sash. This indicates potential uncontrolled hydrolysis or impurity reaction.[1]

Phase 3: Decontamination & Doffing (The Exit Strategy)[2]
  • Wipe Down: Wipe all exterior containers (flasks, vials) with a solvent-dampened tissue (Ethanol or Acetone) before removing them from the hood.[1]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves/mats go into "Hazardous Solid Waste."[1]

    • Liquid Waste: Mother liquors go into "Organic Solvents (Non-Halogenated)" unless halogenated solvents were used.[1]

  • Doffing Sequence (Critical for Contamination Control):

    • Remove Outer Gloves inside the hood (turn inside out).[1]

    • Remove Goggles (place in designated cleaning bin).[1]

    • Remove Lab Coat .[1]

    • Remove Inner Gloves last.[1]

    • Wash Hands immediately with soap and water (20 seconds).[1]

Visualization: Operational Workflow

Safe_Handling_Workflow Prep 1. Preparation (Check Hood & Don PPE) Active 2. Active Handling (Keep in 'Hot Zone') Prep->Active Enter Zone Decon 3. Decontamination (Wipe containers) Active->Decon Task Complete Doff 4. Doffing PPE (Outer gloves first) Decon->Doff Exit Zone Wash 5. Hygiene (Wash Hands) Doff->Wash

Figure 2: Linear workflow ensuring containment from preparation to hygiene.

Emergency Response & Disposal

Accidental Exposure[3][6][7]
  • Skin Contact:

    • Immediate: Remove contaminated clothing.[1][4][5]

    • Action: Wash with soap and copious water for 15 minutes. Do not use organic solvents (like ethanol) to clean skin; this enhances absorption of the ester.[1]

  • Eye Contact:

    • Immediate: Flush with eyewash station for 15 minutes.[1] Hold eyelids open.

    • Follow-up: Seek medical attention.[1][6][4][5][7][8] Benzoates can cause delayed corneal damage.

Disposal Specifications
  • Classification: Hazardous Chemical Waste.[1]

  • Stream:

    • Liquids: Organic Waste (High BTU).[1]

    • Solids: Hazardous Solid Waste.[1]

  • Environmental Note: Benzoic acid esters are often toxic to aquatic life.[1] Do not pour down the drain.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment. United States Department of Labor. [Link]1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]1]

  • PubChem. (n.d.).[1] Compound Summary: Benzoic acid esters. National Library of Medicine. [Link]1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyloxy-2-methylbenzoic acid ethyl ester
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Reactant of Route 2
5-Benzyloxy-2-methylbenzoic acid ethyl ester
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